molecular formula C18H24N2O3 B1667679 Atizoram CAS No. 135637-46-6

Atizoram

Cat. No.: B1667679
CAS No.: 135637-46-6
M. Wt: 316.4 g/mol
InChI Key: LITNEAPWQHVPOK-FFSVYQOJSA-N
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Description

Atizolam is a chemical compound provided for research purposes to facilitate the study of thienotriazolodiazepine systems and their pharmacological profiles. It is structurally characterized by a thiophene ring in place of the benzene ring found in conventional 1,4-benzodiazepines and a triazole ring fusion, classifying it as a thienotriazolodiazepine . Researchers utilize Atizoram to investigate the modulation of gamma-aminobutyric acid (GABA) neurotransmission. It acts as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor . Upon binding, it enhances the receptor's affinity for GABA, the primary inhibitory neurotransmitter in the central nervous system. This action facilitates increased chloride ion influx into neurons, leading to neuronal hyperpolarization and a reduction in action potential firing . This mechanism is fundamental to studying its associated research outcomes, including anxiolytic, sedative-hypnotic, muscle relaxant, and anticonvulsant effects in preclinical models . The potency of its interaction with the GABA-A receptor has been reported in some studies to be several times greater than that of diazepam in certain experimental contexts, making it a subject of interest in comparative pharmacology . Its research value lies in its specific binding affinity and its metabolic pathway, which involves hepatic cytochrome P450 enzymes, notably CYP3A4 and CYP2C19 . The primary active metabolite, alpha-hydroxyetizolam, contributes to the overall pharmacological profile observed in research settings . Researchers employ this compound strictly in vitro or in animal model studies under appropriate ethical guidelines to advance the understanding of GABAergic systems and related neurological phenomena. This product is intended for research use only by qualified professionals in controlled laboratory environments. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[3-[[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]oxy]-4-methoxyphenyl]-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-22-15-5-4-12(14-9-19-18(21)20-10-14)8-17(15)23-16-7-11-2-3-13(16)6-11/h4-5,8,11,13-14,16H,2-3,6-7,9-10H2,1H3,(H2,19,20,21)/t11-,13+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITNEAPWQHVPOK-FFSVYQOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CNC(=O)NC2)OC3CC4CCC3C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2CNC(=O)NC2)O[C@H]3C[C@@H]4CC[C@H]3C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151212
Record name 5-(3-{[(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-yl]oxy}-4-methoxyphenyl)-1,3-diazinan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115898-30-1, 135637-46-6
Record name Cp-76593
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115898301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atizoram [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135637466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(3-{[(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-yl]oxy}-4-methoxyphenyl)-1,3-diazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-76593
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SI21E44GN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ATIZORAM
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O84FJB49WI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Etizolam Structure-Activity Relationship: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etizolam is a thienotriazolodiazepine, a class of compounds that are structurally related to benzodiazepines.[1][2] It is known for its anxiolytic, sedative-hypnotic, and anticonvulsant properties, which it exerts by acting as a positive allosteric modulator of the GABA-A receptor.[3][4] Unlike classical benzodiazepines, which feature a benzene ring fused to a diazepine ring, etizolam possesses a thiophene ring in place of the benzene ring.[1] This structural modification, along with the fused triazolo ring, results in a distinct pharmacological profile.[1][5] Etizolam has been shown to be 6 to 10 times more potent than diazepam in preclinical studies.[4][6] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of etizolam and its analogs, offering valuable insights for the design and development of novel therapeutic agents targeting the GABA-A receptor.

The Thienotriazolodiazepine Core

The fundamental structure of etizolam is the 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][2][7]triazolo[4,3-a][2]diazepine scaffold.[6] Understanding the contribution of each part of this core structure is essential for elucidating the SAR. The thienotriazolodiazepine scaffold interacts with the benzodiazepine binding site on the GABA-A receptor, which is located at the interface of the α and γ subunits.[3][4]

Etizolam_Core_Structure cluster_0 Thienotriazolodiazepine Core cluster_1 Key Structural Features Etizolam Etizolam A Thiophene Ring Etizolam->A B Triazolo Ring Etizolam->B C Diazepine Ring Etizolam->C D 2-Chlorophenyl Group @ C4 Etizolam->D E Ethyl Group @ C2 Etizolam->E F Methyl Group @ C9 Etizolam->F

Core structure of Etizolam and its key features.

Structure-Activity Relationship (SAR) Studies

The pharmacological activity of etizolam and its analogs is highly dependent on the nature and position of substituents on the thienotriazolodiazepine core.

Modifications on the Phenyl Ring at Position 4

The substituent on the phenyl ring at position 4 plays a crucial role in the binding affinity and activity of thienotriazolodiazepines.

Compound/ModificationRActivity/AffinityReference
Etizolam2-ClHigh Affinity[5]
Brotizolam2-BrPotent Hypnotic[8]
Flubrotizolam2-FPotent Sedative/Anxiolytic[9]
DeschloroetizolamHReduced Activity[2]

Key Findings:

  • An electron-withdrawing group at the ortho position of the phenyl ring is generally favorable for activity. The order of potency is often Br > Cl > F.

  • Removal of the halogen substituent significantly reduces activity, highlighting the importance of this feature for receptor interaction.

Modifications on the Thiophene Ring

Substitutions on the thiophene ring can modulate the potency and efficacy of these compounds.

Compound/ModificationPositionSubstituentActivity/AffinityReference
Etizolam2EthylPotent Anxiolytic[6]
Brotizolam2BromoPotent Hypnotic[8]
Analog2Propanoic AcidPAF Antagonist Intermediate[10]

Key Findings:

  • The nature of the substituent at position 2 of the thiophene ring can differentiate the pharmacological profile, shifting it between anxiolytic and hypnotic.

  • Larger, more polar groups at this position may reduce affinity for the GABA-A receptor but can introduce other activities, such as PAF antagonism.

Modifications on the Triazolo Ring

The triazolo ring and its substituents are critical for high-affinity binding.

Compound/ModificationPositionSubstituentActivity/AffinityReference
Etizolam9MethylHigh Affinity[6]
Triazolam (benzodiazepine analog)1MethylPotent Hypnotic[11]

Key Findings:

  • A small alkyl group, such as a methyl group, on the triazolo ring is generally preferred for potent GABA-A receptor modulation.

  • The fusion of the triazolo ring itself is a key structural feature that enhances potency compared to non-fused analogs.[11]

GABA-A Receptor Subtype Selectivity

Etizolam and its analogs primarily exert their effects through the α1, α2, α3, and α5-containing GABA-A receptors.[3][4] The sedative effects are mainly mediated by the α1 subtype, while the anxiolytic effects are associated with the α2 and α3 subtypes.[3][4]

CompoundGABA-A Receptor SubtypeEC50 (nM)% Potentiation of GABA currentReference
Etizolamα1β2γ2S9273%[5]
Alprazolamα1β2γ2S5698%[5]
Etizolamα2β2γ2SSimilar to AlprazolamSimilar to Alprazolam[5]
Etizolamα3β2γ2SSimilar to AlprazolamSimilar to Alprazolam[5]

Key Findings:

  • Etizolam displays high affinity for various GABA-A receptor subtypes.[5]

  • Compared to alprazolam, etizolam shows slightly lower potency and efficacy at the α1β2γ2S subtype, which may contribute to its reportedly lower sedative profile at therapeutic doses.[5]

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors

This protocol is a standard method to determine the binding affinity of a test compound for the benzodiazepine site on the GABA-A receptor.

Radioligand_Binding_Assay cluster_0 Workflow A Prepare brain membrane homogenate B Incubate membranes with radioligand (e.g., [3H]flunitrazepam) and varying concentrations of test compound A->B C Separate bound and free radioligand by rapid filtration B->C D Measure radioactivity of the filter-bound membranes using liquid scintillation counting C->D E Calculate IC50 and Ki values D->E

Workflow for a typical radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Whole brains (e.g., from rats) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer.

  • Incubation: The membrane preparation is incubated in the assay buffer containing a fixed concentration of a radiolabeled ligand (e.g., [3H]flunitrazepam) and a range of concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a known benzodiazepine (e.g., diazepam).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed quickly with cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Electrophysiological Recording of GABA-A Receptor Currents

This method is used to assess the functional activity of a compound at the GABA-A receptor.

Electrophysiological_Recording cluster_0 Workflow A Express specific GABA-A receptor subtypes in Xenopus oocytes or mammalian cell lines (e.g., HEK293) B Perform whole-cell voltage-clamp recordings A->B C Apply GABA at its EC10-EC20 concentration to elicit a baseline current B->C D Co-apply the test compound with GABA C->D E Measure the potentiation of the GABA-induced current D->E F Determine EC50 and maximal efficacy E->F

References

In Vitro Characterization of Etizolam's Primary Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Etizolam's primary metabolites, α-hydroxyetizolam and 8-hydroxyetizolam. The document details their metabolic pathways, pharmacokinetic and pharmacodynamic properties, and the experimental protocols used for their identification and characterization.

Introduction to Etizolam

Etizolam is a thienotriazolodiazepine, a class of compounds chemically related to benzodiazepines.[1] It exhibits anxiolytic, sedative-hypnotic, anticonvulsant, and muscle relaxant properties.[2][3] These effects are mediated through its action as a full agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor, which enhances GABAergic transmission in the central nervous system.[2][3] Unlike classical benzodiazepines, Etizolam has a thiophene ring fused to the diazepine ring.[1][3][4] Etizolam is extensively metabolized in the body, primarily by cytochrome P450 (CYP) enzymes, into pharmacologically active and inactive metabolites that contribute to its overall clinical profile.[2][5]

In Vitro Metabolic Profile of Etizolam

In vitro studies using human liver microsomes (HLMs) have been instrumental in elucidating the metabolic fate of Etizolam.[6] These studies have identified hydroxylation as the principal metabolic pathway.[7][6][8] The primary metabolites formed are α-hydroxyetizolam and 8-hydroxyetizolam.[1][4][9]

The key enzymes responsible for Etizolam's metabolism are CYP3A4, with minor contributions from CYP2C18 and CYP2C19.[2][3][5] The involvement of CYP3A4 is confirmed by studies showing that its inhibition by itraconazole significantly increases the plasma concentration and elimination half-life of Etizolam.[3][10] Polymorphisms in the CYP2C19 gene can also influence the pharmacokinetics of Etizolam, leading to altered drug exposure and response in individuals who are poor metabolizers.[11][12][13]

Following Phase I metabolism, these hydroxylated metabolites can undergo Phase II conjugation, primarily glucuronidation, to facilitate their excretion.[3][14]

Etizolam_Metabolism Etizolam Etizolam alpha_OH α-hydroxyetizolam (Active) Etizolam->alpha_OH CYP3A4, CYP2C18/19 (1'-Hydroxylation) eight_OH 8-hydroxyetizolam Etizolam->eight_OH CYP3A4, CYP2C18/19 (8-Hydroxylation) Glucuronide Glucuronide Conjugates alpha_OH->Glucuronide Phase II (Glucuronidation) eight_OH->Glucuronide Phase II (Glucuronidation)

Caption: Metabolic Pathway of Etizolam.

Quantitative Characterization of Primary Metabolites

The primary metabolites of Etizolam have distinct pharmacokinetic and pharmacodynamic profiles. α-Hydroxyetizolam is of particular interest as it retains significant pharmacological activity.[2][5]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for Etizolam and its primary active metabolite, α-hydroxyetizolam, derived from in vivo human studies, which are reflective of their in vitro metabolic stability.

CompoundElimination Half-life (t½)Time to Peak Plasma Concentration (Tmax)Peak Plasma Concentration (Cmax)Notes
Etizolam ~3.4 hours[5][15]0.5 - 2 hours[3]8.3 ± 1.7 ng/mL (after 0.5 mg dose)[3]Parent drug with a relatively short half-life.
α-hydroxyetizolam ~8.2 hours[3][5][14][15][16]N/APlasma concentrations can be higher than the parent drug at steady state.[15]Active metabolite with a longer half-life, contributing to the overall duration of effect.[11][15]
8-hydroxyetizolam N/AN/AN/AGenerally considered a minor or non-pharmacologically active metabolite.[16]
Pharmacodynamic Parameters

Etizolam and its active metabolite, α-hydroxyetizolam, exert their effects by modulating the GABA-A receptor. Their binding affinity for the benzodiazepine site on this receptor is a key measure of their potency.

CompoundReceptor TargetBinding Affinity (Ki or IC50)Potency
Etizolam GABA-A Receptor4.5 nmol/L (affinity for [3H]flunitrazepam binding site)[17]6 to 10 times more potent than diazepam.[2][5]
α-hydroxyetizolam GABA-A ReceptorData not specified, but pharmacological activity is comparable to Etizolam.[2][5][11]Pharmacologically active.[2][5][16]
8-hydroxyetizolam GABA-A ReceptorN/AConsidered non-pharmacologically active.[16]

Detailed Experimental Protocols

The in vitro characterization of Etizolam metabolites typically involves incubation with a metabolically active system followed by advanced analytical separation and detection techniques.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for identifying metabolites of Etizolam using HLMs.

  • Preparation of Incubation Mixture:

    • A typical incubation mixture (e.g., 200 µL final volume) contains:

      • Pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration).

      • Etizolam (e.g., 1-10 µM final concentration, dissolved in a suitable solvent like methanol or DMSO).

      • Phosphate buffer (e.g., 100 mM, pH 7.4).

      • Magnesium chloride (MgCl2) as a cofactor.

  • Initiation of Metabolic Reaction:

    • The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to equilibrate.

    • The metabolic reaction is initiated by adding a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Control incubations are performed without the NADPH-generating system to account for non-enzymatic degradation.

  • Incubation and Termination:

    • The reaction mixture is incubated at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

    • The reaction is terminated by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard. This step also serves to precipitate proteins.

  • Sample Processing and Analysis:

    • The terminated reaction mixture is centrifuged to pellet the precipitated proteins.

    • The supernatant is collected, and it may be evaporated to dryness and reconstituted in a mobile phase for analysis.

    • The sample is then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Resolution Mass Spectrometry (HRMS) to identify and quantify the parent drug and its metabolites.[3][7][6][18]

HLM_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis HLM Human Liver Microsomes PreIncubate Pre-incubation (37°C) HLM->PreIncubate Etizolam Etizolam Substrate Etizolam->PreIncubate Buffer Buffer (pH 7.4) Buffer->PreIncubate AddNADPH Add NADPH-generating system PreIncubate->AddNADPH Incubate Incubation (37°C, e.g., 60 min) AddNADPH->Incubate Terminate Terminate Reaction (e.g., cold Acetonitrile) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Caption: Experimental workflow for HLM-based metabolism studies.
GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Etizolam and its metabolites for the benzodiazepine binding site.

  • Membrane Preparation:

    • Rat cortical membranes or membranes from cell lines (e.g., HEK293) expressing specific human GABA-A receptor subtypes (e.g., α1β2γ2) are prepared.[17]

  • Assay Setup:

    • In a microplate, the membrane preparation is incubated with a radiolabeled ligand that specifically binds to the benzodiazepine site, such as [3H]flunitrazepam.[17]

    • Increasing concentrations of the test compound (Etizolam or its metabolites) are added to compete with the radioligand for binding.

  • Incubation and Separation:

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Detection and Data Analysis:

    • The radioactivity retained on the filters (representing the bound ligand) is measured using a scintillation counter.

    • The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • The IC50 value can be converted to an inhibition constant (Ki) to represent the binding affinity of the compound.

Mechanism of Action and Signaling Pathway

Etizolam and its active metabolite, α-hydroxyetizolam, are positive allosteric modulators of the GABA-A receptor.[2][5] This receptor is a pentameric ligand-gated ion channel that is permeable to chloride ions (Cl-).[19]

  • Binding: Etizolam binds to a specific site on the GABA-A receptor, which is distinct from the GABA binding site itself. This benzodiazepine binding site is located at the interface between the α and γ subunits.[2][19]

  • Modulation: The binding of Etizolam induces a conformational change in the receptor that increases the affinity of GABA for its binding site.

  • Channel Opening: This enhanced GABA binding leads to an increase in the frequency of the Cl- channel opening.[2]

  • Neuronal Inhibition: The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. This results in an overall inhibitory effect on neurotransmission, leading to the anxiolytic and sedative effects of the drug.

GABA_Signaling cluster_receptor GABA-A Receptor GABA_Site GABA Binding Site Ion_Channel Cl- Channel GABA_Site->Ion_Channel Increases Channel Opening Frequency BZD_Site Benzodiazepine Binding Site BZD_Site->GABA_Site Enhances GABA Affinity Result Increased Cl- Influx (Neuronal Hyperpolarization) Anxiolytic & Sedative Effects Ion_Channel->Result Etizolam Etizolam or α-hydroxyetizolam Etizolam->BZD_Site Binds GABA GABA GABA->GABA_Site Binds

Caption: Signaling pathway of Etizolam at the GABA-A receptor.

Conclusion

The in vitro characterization of Etizolam's primary metabolites, α-hydroxyetizolam and 8-hydroxyetizolam, is crucial for understanding the drug's overall pharmacological and toxicological profile. α-Hydroxyetizolam is a pharmacologically active metabolite with a longer half-life than the parent compound, indicating its significant contribution to the clinical effects of Etizolam. In contrast, 8-hydroxyetizolam is considered largely inactive. The primary metabolic pathways involve CYP3A4- and CYP2C19-mediated hydroxylation. Understanding these metabolic pathways and the activity of the resulting metabolites is essential for predicting drug-drug interactions, assessing inter-individual variability in drug response, and interpreting toxicological findings. The experimental protocols detailed herein provide a framework for the continued investigation of Etizolam and other novel psychoactive substances.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etizolam is a psychoactive thienodiazepine derivative with anxiolytic, sedative-hypnotic, and muscle relaxant properties.[1][2] Chemically, it is a structural analogue of benzodiazepines, differing by the substitution of the benzene ring with a thiophene ring, classifying it as a thienotriazolodiazepine.[2] Despite this structural variance, its mechanism of action is functionally analogous to benzodiazepines, acting as a positive allosteric modulator of the GABA-A receptor.[1][2] Etizolam was first synthesized in Japan and introduced for medical use in 1983 for the treatment of anxiety and sleep disorders.[3] This guide provides a comprehensive overview of the discovery, synthesis, pharmacology, and analysis of Etizolam and related thienodiazepines.

Chemical Structure and Discovery

The core structure of thienodiazepines consists of a thiophene ring fused to a diazepine ring. In the case of Etizolam, a triazole ring is also fused to the diazepine ring. The chemical name for Etizolam is 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][4][5][6]triazolo[4,3-a][4][6]diazepine. The discovery of Etizolam was part of a broader effort to develop novel benzodiazepine analogues with improved therapeutic profiles. The introduction of the thiophene ring was intended to modify the pharmacokinetic and pharmacodynamic properties of the molecule.

Synthesis of Etizolam and Related Thienodiazepines

The synthesis of Etizolam is a multi-step process that begins with the key intermediate, 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene.[5][7] This intermediate is then subjected to a series of reactions to construct the triazolothienodiazepine core.

Experimental Protocol for the Synthesis of Etizolam

An improved synthetic route involves the acetylation of 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene, followed by cyclization with urotropin in ethanol to form a key intermediate. This intermediate then undergoes sulfuration and a final cyclization to yield Etizolam.[5] A patented method describes the cyclization of 7-(acetyl hydrazido)-4-(2-chlorophenyl)-2-ethyl-6H-thieno[3,2-f]-1,4-diazepine in toluene at reflux temperature in the presence of p-toluene sulfonic acid (PTSA) for 10-12 hours to obtain Etizolam in good yield.[8]

Step 1: Synthesis of 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene This key intermediate is a precursor in the synthesis of Etizolam.[7]

Step 2: Formation of the Triazole Ring The formation of the triazole ring fused to the diazepine ring is a common step in the synthesis of several triazolo-benzodiazepine derivatives, including Etizolam.[8] This is typically achieved through the cyclization of an acetyl hydrazone derivative.

Step 3: Cyclization to form the Thienotriazolodiazepine Core The final step involves the cyclization to form the seven-membered diazepine ring, resulting in the Etizolam molecule.

Synthesis_Workflow General Synthesis Workflow for Etizolam cluster_0 Starting Material cluster_1 Core Synthesis cluster_2 Final Product A 2-Amino-3-(2-chlorobenzoyl)- 5-ethylthiophene B Acetylation A->B Acetic Anhydride C Intermediate B->C D Cyclization with Urotropin C->D Urotropin, Ethanol E Thienodiazepine Intermediate D->E F Sulfuration E->F Lawesson's Reagent G Final Intermediate F->G H Cyclization G->H p-Toluene Sulfonic Acid, Toluene, Reflux I Etizolam H->I

Caption: General Synthesis Workflow for Etizolam.

Pharmacology

Mechanism of Action: GABA-A Receptor Modulation

Etizolam exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][9] The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunits (e.g., α, β, γ).[9] The binding of GABA to its receptor opens a chloride channel, leading to hyperpolarization of the neuron and a decrease in its excitability.[10]

Etizolam binds to the benzodiazepine site, which is located at the interface of the α and γ subunits of the GABA-A receptor.[1][9] This binding enhances the affinity of GABA for its own binding site, thereby increasing the frequency of chloride channel opening and potentiating the inhibitory effects of GABA.[10] The sedative effects of Etizolam are primarily mediated by its action on α1-containing GABA-A receptors, while its anxiolytic effects are associated with α2- and α3-containing receptors.[1]

GABA_A_Signaling_Pathway Etizolam's Mechanism of Action at the GABA-A Receptor Etizolam Etizolam GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Etizolam->GABA_A_Receptor Binds to Benzodiazepine Site (α/γ interface) GABA GABA GABA->GABA_A_Receptor Binds to GABA Site (α/β interface) Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Conformational Change Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increased Cl- Influx CNS_Depression CNS Depression (Anxiolysis, Sedation) Neuronal_Hyperpolarization->CNS_Depression Decreased Neuronal Excitability

Caption: Etizolam's Mechanism of Action at the GABA-A Receptor.

Pharmacokinetics

Etizolam is rapidly absorbed after oral administration, with peak plasma concentrations reached within 0.5 to 2 hours.[4][6] It has a relatively short mean elimination half-life of approximately 3.4 hours.[2][4][6] Etizolam is extensively metabolized in the liver, primarily through hydroxylation.[1] The main active metabolite is α-hydroxyetizolam, which has a longer elimination half-life of about 8.2 hours and contributes significantly to the clinical effects of the drug.[2][4][6]

ParameterEtizolamα-HydroxyetizolamReference
Time to Peak (Tmax) 0.5 - 2 hours-[4][6]
Peak Plasma Concentration (Cmax) 8.3 ng/mL (after 0.5 mg dose)-[1]
Elimination Half-life (t½) 3.4 hours8.2 hours[1][2][4][6]
Volume of Distribution (Vd) 0.9 ± 0.2 L/kg-[1]
Bioavailability 93%-[2]

Table 1: Pharmacokinetic Parameters of Etizolam and its Active Metabolite

Metabolism

The metabolism of Etizolam is primarily mediated by cytochrome P450 enzymes in the liver, particularly CYP3A4. CYP2C18 and CYP2C19 are also involved in its metabolic pathways. The major metabolic reaction is 1'-hydroxylation, which forms the active metabolite α-hydroxyetizolam. Another metabolite, 8-hydroxyetizolam, is also formed.

Etizolam_Metabolism Metabolic Pathway of Etizolam Etizolam Etizolam Alpha_Hydroxyetizolam α-Hydroxyetizolam (Active Metabolite) Etizolam->Alpha_Hydroxyetizolam 1'-Hydroxylation Eight_Hydroxyetizolam 8-Hydroxyetizolam Etizolam->Eight_Hydroxyetizolam 8-Hydroxylation Excretion Excretion (Urine and Feces) Alpha_Hydroxyetizolam->Excretion Eight_Hydroxyetizolam->Excretion CYP3A4 CYP3A4 CYP3A4->Etizolam Primary Enzyme CYP2C18_19 CYP2C18/CYP2C19 CYP2C18_19->Etizolam Secondary Enzymes

Caption: Metabolic Pathway of Etizolam.

Structure-Activity Relationship (SAR)

The binding affinity of thienodiazepines to the GABA-A receptor is influenced by their chemical structure. Etizolam exhibits a high affinity for the benzodiazepine binding site.

CompoundReceptor SubtypeKi (nM)Reference
Etizolam Rat Cortical Membranes4.5[11]
Alprazolam Rat Cortical Membranes7.9[11]

Table 2: Comparative Binding Affinities of Etizolam and Alprazolam

Analytical Methods

The quantification of Etizolam and its metabolites in biological samples is crucial for both clinical and forensic toxicology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for this purpose.

Experimental Protocol for LC-MS/MS Quantification of Etizolam in Blood

A validated LC-MS/MS method for the quantification of 13 designer benzodiazepines, including Etizolam, in blood has been developed. The method involves solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column and detection by mass spectrometry in the multiple reaction monitoring (MRM) mode. The linear range of the calibration curve for Etizolam is typically 1-200 ng/mL, with a limit of detection of 0.5 ng/mL.[12] The bias and imprecision of the method are generally within ±15-20%.[13][14]

Analytical_Workflow LC-MS/MS Analytical Workflow for Etizolam in Blood cluster_0 Sample Pre-treatment cluster_1 Extraction cluster_2 Analysis A Blood Sample Collection B Sample Preparation (e.g., Protein Precipitation) A->B C Solid-Phase Extraction (SPE) B->C D Elution C->D E Evaporation and Reconstitution D->E F LC-MS/MS Analysis E->F G Data Acquisition and Processing F->G H Quantification G->H

References

Etizolam's Impact on Neuronal Excitability and Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etizolam, a thienodiazepine derivative, exerts significant effects on neuronal excitability and inhibition primarily through its action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAa) receptor. This document provides a comprehensive technical overview of the core mechanisms of etizolam's action, presenting quantitative data on its interaction with GABAa receptors, detailed experimental protocols for its study, and visualizations of the relevant signaling pathways. The information is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development.

Core Mechanism of Action: Potentiation of GABAergic Inhibition

Etizolam belongs to the thienodiazepine class of drugs and is structurally related to benzodiazepines. Its primary pharmacological effect is the enhancement of the inhibitory neurotransmitter GABA's effect on the GABAa receptor.[1] GABAa receptors are ligand-gated ion channels that, upon binding GABA, open to allow the influx of chloride ions (Cl-) into the neuron.[1] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus reducing neuronal excitability.[1]

Etizolam itself does not activate the GABAa receptor. Instead, it binds to a distinct allosteric site on the receptor complex, known as the benzodiazepine binding site, which is located at the interface of the α and γ subunits.[2][3] This binding induces a conformational change in the receptor that increases its affinity for GABA.[1] The potentiation of GABAergic transmission by etizolam results in a greater influx of chloride ions for a given concentration of GABA, leading to a more profound and prolonged inhibitory effect.[2] This enhanced inhibition underlies etizolam's anxiolytic, anticonvulsant, sedative-hypnotic, and muscle relaxant properties.[2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding etizolam's interaction with GABAa receptors.

Table 1: Binding Affinity of Etizolam for the GABAa Receptor

RadioligandPreparationAffinity (Ki)Reference CompoundAffinity (Ki) of Reference
[³H]FlunitrazepamRat cortical membranes4.5 nmol/LAlprazolam7.9 nmol/L

This table indicates that etizolam has a higher binding affinity for the benzodiazepine site on the GABAa receptor compared to alprazolam in rat cortical membranes.[4]

Table 2: Potency and Efficacy of Etizolam in Modulating GABA-Induced Currents

GABAa Receptor Subunit CompositionEffectPotency (EC₅₀)Efficacy (% increase in GABA-induced current)Reference CompoundPotency (EC₅₀) of ReferenceEfficacy of Reference
α1β2γ2SPotentiation of GABA-induced Cl⁻ current92 nmol/L73%Alprazolam56 nmol/L98%

This table demonstrates etizolam's ability to potentiate GABA-induced chloride currents in Xenopus oocytes expressing specific human GABAa receptor subunits. While potent, it shows lower efficacy compared to alprazolam at this particular subunit combination.[4]

Table 3: Comparative Potency of Etizolam

CompoundPotency Relative to Diazepam
Etizolam6 to 10 times more potent

This table highlights the significantly higher potency of etizolam compared to the classical benzodiazepine, diazepam.[2][5]

Signaling Pathways

The primary signaling pathway modulated by etizolam is the GABAa receptor-mediated inhibitory neurotransmission.

Etizolam_GABAa_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Etizolam Etizolam GABAaR GABAa Receptor (α, β, γ subunits) Etizolam->GABAaR Allosteric Modulation GABA GABA GABA->GABAaR Binding Cl_ion Cl⁻ GABAaR->Cl_ion Increased Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization PKC Protein Kinase C (PKC) Cl_ion->PKC Downstream Modulation CaMKII CaMKII Cl_ion->CaMKII ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Radioligand_Binding_Workflow Prep Membrane Preparation Assay Assay Setup (Membranes, [³H]Flunitrazepam, Etizolam) Prep->Assay Incubate Incubation Assay->Incubate Filter Filtration Incubate->Filter Wash Washing Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC₅₀, Ki calculation) Count->Analyze Patch_Clamp_Workflow Prep Preparation of Neurons/Slices GigaSeal Giga-seal Formation Prep->GigaSeal Pipette Pipette Fabrication and Filling Pipette->GigaSeal WholeCell Establish Whole-Cell Configuration GigaSeal->WholeCell VClamp Voltage Clamp Neuron WholeCell->VClamp GABA_app Apply GABA, Record Current VClamp->GABA_app Etizolam_app Co-apply Etizolam + GABA, Record Potentiated Current GABA_app->Etizolam_app Analysis Data Analysis (Potentiation, EC₅₀) Etizolam_app->Analysis Microdialysis_Workflow Implant Probe Implantation in Target Brain Region Perfuse aCSF Perfusion Implant->Perfuse Baseline Baseline Sample Collection Perfuse->Baseline Administer Administer Etizolam Baseline->Administer PostDrug Post-Drug Sample Collection Administer->PostDrug Analyze Sample Analysis (HPLC-ECD or LC-MS) PostDrug->Analyze Data Data Analysis Analyze->Data

References

Etizolam's Molecular Landscape Beyond the GABA-A Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the non-GABAergic molecular targets of the thienodiazepine, Etizolam, reveals significant interaction with the Platelet-Activating Factor receptor, alongside other potential, less characterized interactions. This technical guide provides a comprehensive analysis for researchers, scientists, and drug development professionals.

While Etizolam is well-documented for its primary mechanism of action as a positive allosteric modulator of the GABA-A receptor, a growing body of research has begun to explore its molecular interactions beyond this primary target.[1][2] This guide synthesizes the current understanding of these non-GABAergic targets, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Primary Non-GABAergic Target: Platelet-Activating Factor Receptor (PAFR)

The most significant and well-characterized non-GABAergic molecular target of Etizolam is the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor involved in a variety of inflammatory and physiological processes. Etizolam has been demonstrated to act as a specific antagonist at the PAFR.[3][4] This antagonistic activity is notable as it is not a common feature among other benzodiazepines, with the exception of triazolam, though Etizolam is significantly more potent in this regard.[4]

Quantitative Analysis of Etizolam's Interaction with PAFR

The interaction of Etizolam with the PAF receptor has been quantified through both radioligand binding assays and functional platelet aggregation assays. The key quantitative metrics are summarized in the table below.

Parameter Value Assay Type Biological System Reference
IC50 (PAF Receptor Binding)22 nMRadioligand Binding AssayWashed Rabbit Platelets[4]
IC50 (PAF-Induced Platelet Aggregation)3.8 µMPlatelet Aggregation AssayRabbit Platelet-Rich Plasma[4]

IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

This assay quantifies the affinity of a test compound (Etizolam) for the PAF receptor by measuring its ability to displace a radiolabeled ligand.

  • Biological Material: Washed platelets from male Japanese albino rabbits.

  • Radioligand: ³H-Platelet-Activating Factor (³H-PAF).

  • Procedure:

    • Washed rabbit platelets are prepared and suspended in a buffer solution.

    • The platelet suspension is preincubated with varying concentrations of Etizolam for a specified time at a controlled temperature (e.g., 5 minutes at 25°C).

    • ³H-PAF is then added to the suspension and incubated to allow for binding to the PAF receptors (e.g., 10 minutes at 25°C).

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

    • The radioactivity retained on the filters, representing the amount of bound ³H-PAF, is measured using liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled PAF.

    • The IC50 value is calculated from the concentration-response curve of Etizolam's inhibition of specific ³H-PAF binding.[4]

This functional assay measures the effect of a test compound on the aggregation of platelets induced by a specific agonist, in this case, PAF.

  • Biological Material: Platelet-rich plasma (PRP) from male Japanese albino rabbits.

  • Agonist: Platelet-Activating Factor (PAF).

  • Procedure:

    • PRP is prepared from citrated whole blood by centrifugation.

    • The PRP is placed in an aggregometer cuvette with a stir bar at a controlled temperature (e.g., 37°C).

    • A baseline of light transmittance through the PRP is established.

    • Varying concentrations of Etizolam are preincubated with the PRP for a short period (e.g., 2 minutes).

    • PAF is then added to induce platelet aggregation.

    • As platelets aggregate, the turbidity of the PRP decreases, and the light transmittance increases. This change is recorded over time.

    • The IC50 value is determined as the concentration of Etizolam that inhibits the PAF-induced platelet aggregation by 50%.[4][5][6]

Signaling Pathway and Experimental Workflow

PAF_Signaling_and_Etizolam_Inhibition cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling PAFR PAF Receptor G_Protein Gq/11 PAFR->G_Protein Activates PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Aggregation Platelet Aggregation Ca_PKC->Aggregation PAF PAF PAF->PAFR Binds Etizolam Etizolam Etizolam->PAFR Antagonizes

PAF Receptor Signaling and Etizolam's Point of Antagonism.

Experimental_Workflow cluster_binding_assay Radioligand Binding Assay cluster_aggregation_assay Platelet Aggregation Assay b1 Prepare Washed Platelets b2 Pre-incubate with Etizolam b1->b2 b3 Add ³H-PAF b2->b3 b4 Separate Bound/Free Ligand b3->b4 b5 Measure Radioactivity b4->b5 b6 Calculate IC50 b5->b6 a1 Prepare Platelet-Rich Plasma a2 Pre-incubate with Etizolam a1->a2 a3 Add PAF Agonist a2->a3 a4 Measure Light Transmittance a3->a4 a5 Calculate IC50 a4->a5

Workflow for Etizolam's PAFR Interaction Assays.

Other Potential Non-GABAergic Interactions

While the interaction with the PAF receptor is well-defined, other potential non-GABAergic effects of Etizolam are less clear and are not yet supported by direct, quantitative binding data.

Imipramine-Like Effects and Monoamine Transporters

Some sources describe Etizolam as having "imipramine-like neuropharmacological and behavioral effects".[1] Additionally, EEG studies in healthy volunteers have shown that Etizolam exhibits some characteristics similar to tricyclic antidepressants.[3] Imipramine's primary mechanism of action is the inhibition of serotonin and norepinephrine reuptake by binding to their respective transporters (SERT and NET). However, to date, there is no published data on the binding affinities (Ki or IC50 values) of Etizolam for SERT or NET. The observed effects could be indirect or downstream of its primary GABAergic or other activities. Further research, such as radioligand binding assays with human recombinant transporters, is required to determine if Etizolam directly interacts with these monoamine transporters.

Voltage-Gated Calcium Channels

There is some evidence to suggest that certain benzodiazepines can modulate voltage-sensitive calcium channels.[7] These channels are crucial for neurotransmitter release and neuronal excitability. However, the existing research has not specifically investigated Etizolam's effects on these channels, and therefore, no quantitative data on this potential interaction is available.

Adenosine System

Benzodiazepines have been reported to inhibit adenosine uptake, which could potentiate the effects of endogenous adenosine.[8] This is another area where the broader class of drugs has been implicated, but specific studies on Etizolam's direct interaction with adenosine transporters or receptors are lacking.

Cholinergic System

One study indicated that Etizolam can inhibit basal acetylcholine release in the hippocampus and prefrontal cortex in a dose-dependent manner.[9] This suggests an indirect modulatory effect on the cholinergic system, though direct binding to cholinergic receptors has not been demonstrated.

Summary and Future Directions

The primary and most robustly evidenced non-GABAergic molecular target of Etizolam is the Platelet-Activating Factor receptor, at which it acts as a potent antagonist. This interaction is supported by quantitative binding and functional data. Other potential interactions, such as those with monoamine transporters (explaining "imipramine-like" effects), voltage-gated calcium channels, and the adenosine system, remain speculative and require direct investigation through rigorous binding and functional assays. The observed inhibition of acetylcholine release also warrants further exploration to elucidate the underlying mechanism.

Future research should focus on screening Etizolam against a broad panel of receptors and transporters to definitively map its off-target interactions. This will not only provide a more complete understanding of its pharmacological profile but also potentially uncover novel therapeutic applications and explain some of its nuanced clinical effects.

Logical_Relationships cluster_gaba GABAergic System cluster_non_gaba Non-GABAergic Targets Etizolam Etizolam GABA_A GABA-A Receptor (Primary Target) Etizolam->GABA_A Positive Allosteric Modulator PAFR PAF Receptor (Confirmed Antagonist) Etizolam->PAFR Antagonist Monoamine_Transporters Monoamine Transporters (Speculative) Etizolam->Monoamine_Transporters Imipramine-like effects? Ca_Channels Voltage-Gated Ca²⁺ Channels (Speculative) Etizolam->Ca_Channels Class effect? Adenosine_System Adenosine System (Speculative) Etizolam->Adenosine_System Class effect? Cholinergic_System Cholinergic System (Indirect Modulation) Etizolam->Cholinergic_System Inhibits ACh release

Etizolam's Known and Speculative Molecular Targets.

References

Initial Toxicity Screening of Etizolam in Cell Culture Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etizolam, a thienodiazepine derivative, has seen a rise in both clinical use and misuse. While its pharmacodynamic profile as a potent GABA-A receptor modulator is well-documented, a comprehensive understanding of its cytotoxic potential at the cellular level is crucial for both therapeutic development and toxicological risk assessment. This technical guide provides a framework for the initial toxicity screening of Etizolam in cell culture models. It outlines detailed experimental protocols for key cytotoxicity and apoptosis assays, presents a structured approach to data acquisition and analysis, and visualizes putative signaling pathways and experimental workflows. Due to a notable lack of publicly available in vitro toxicity data for Etizolam, this guide combines established toxicological methodologies with the known pharmacology of Etizolam and related benzodiazepines to offer a robust starting point for researchers.

Introduction

Etizolam is a thienodiazepine that acts as a full agonist at the benzodiazepine site of the gamma-aminobutyric acid type A (GABA-A) receptor, potentiating GABAergic neurotransmission.[1][2] This mechanism underlies its anxiolytic, sedative-hypnotic, anticonvulsant, and muscle relaxant properties.[3][4] Despite its therapeutic applications in some countries for anxiety and sleep disorders, there is growing concern over its potential for dependence and adverse effects, particularly in non-medical use scenarios.[5][6]

Initial toxicity screening in cell culture models is a critical first step in characterizing the safety profile of any compound. These in vitro assays provide valuable data on a substance's potential to cause cell damage or death, offering insights into its mechanisms of toxicity.[7] This guide focuses on providing the necessary protocols and conceptual framework to conduct such a screening for Etizolam, with a particular emphasis on neuronal cell lines like the human neuroblastoma SH-SY5Y line, which is a relevant model for neurotoxicity studies.[8]

Quantitative Data Summary

A thorough review of existing literature reveals a significant gap in quantitative data regarding the cytotoxic effects of Etizolam in cell culture models. No standardized IC50 (half-maximal inhibitory concentration) values from common cytotoxicity assays (e.g., MTT, LDH) have been published. The available quantitative data primarily relates to its pharmacodynamic activity rather than direct cytotoxicity.

ParameterCell SystemValueRemarks
EC50 Oocytes expressing human cloned GABA-A receptors (α1β2γ2S subunit combination)92 nmol/LThis value represents the half-maximal effective concentration for enhancing GABA-induced Cl- currents, not a direct measure of cytotoxicity.[9]
IC50 Various cell linesNot AvailableNo data from standardized cytotoxicity assays such as MTT or LDH for Etizolam is publicly available.
Cell Viability % Various cell linesNot AvailableNo published studies have reported the percentage of cell viability after Etizolam treatment at various concentrations.

Table 1: Summary of Available Quantitative Data for Etizolam in Cell-Based Assays. This table highlights the current lack of in vitro cytotoxicity data.

Experimental Protocols

The following protocols are detailed methodologies for key experiments to assess the initial toxicity of Etizolam. These are based on standard, widely accepted practices in toxicology.

Cell Culture
  • Cell Line: Human neuroblastoma cell line SH-SY5Y (ATCC® CRL-2266™). This cell line is a well-established model for neurotoxicity studies.[8]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be passaged upon reaching 80-90% confluency.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.[1][3]

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Prepare a stock solution of Etizolam in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Etizolam. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic agent).

    • Incubate the plate for 24, 48, and 72 hours.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of Etizolam concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.

  • Principle: LDH is a stable enzyme that is released from cells with damaged plasma membranes. The amount of LDH in the culture supernatant is proportional to the number of lysed cells.[10]

  • Procedure:

    • Follow steps 1-4 of the MTT assay protocol.

    • After the incubation period, carefully collect 50 µL of the culture supernatant from each well without disturbing the cells.

    • Transfer the supernatant to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions of a commercial kit) to each well containing the supernatant.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of the stop solution.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells treated with a lysis buffer).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Procedure:

    • Seed SH-SY5Y cells in a 6-well plate and treat them with different concentrations of Etizolam for 24 hours.

    • Collect both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Visualization of Pathways and Workflows

Experimental Workflow for Initial Toxicity Screening

G cluster_prep Cell Preparation cluster_treatment Etizolam Treatment cluster_assays Toxicity Assays cluster_analysis Data Analysis cell_culture SH-SY5Y Cell Culture cell_seeding Cell Seeding in Multi-well Plates cell_culture->cell_seeding etizolam_prep Etizolam Stock & Dilutions treatment Incubation with Etizolam (24, 48, 72h) etizolam_prep->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Cytotoxicity) treatment->ldh apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis data_acq Absorbance/Fluorescence Reading mtt->data_acq ldh->data_acq apoptosis->data_acq ic50 IC50 Calculation data_acq->ic50 apoptosis_quant Apoptosis Quantification data_acq->apoptosis_quant

Caption: Workflow for Etizolam toxicity screening.

Putative Signaling Pathway for Benzodiazepine-Induced Neuronal Apoptosis

While the direct apoptotic pathways induced by Etizolam are not yet elucidated, a putative pathway can be hypothesized based on the known effects of high-dose benzodiazepines and cellular stress responses.

G cluster_trigger Initial Trigger cluster_receptor Receptor Interaction cluster_stress Cellular Stress cluster_apoptosis Apoptotic Cascade etizolam High-Dose Etizolam gaba_a GABA-A Receptor Hyperactivation etizolam->gaba_a mito_dysfunction Mitochondrial Dysfunction gaba_a->mito_dysfunction (Putative Link) er_stress ER Stress gaba_a->er_stress (Putative Link) ros Increased ROS Production mito_dysfunction->ros cyto_c Cytochrome c Release mito_dysfunction->cyto_c bax_bak Bax/Bak Activation ros->bax_bak er_stress->bax_bak bax_bak->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative pathway of Etizolam-induced apoptosis.

Conclusion

This technical guide provides a comprehensive framework for conducting the initial in vitro toxicity screening of Etizolam. The provided protocols for cell culture and key cytotoxicity and apoptosis assays offer a standardized approach for generating crucial safety data. The visualization of the experimental workflow and a putative signaling pathway serves to guide the experimental design and interpretation of results. It is imperative to underscore the current deficiency of public data on Etizolam's cytotoxicity in cell culture models. The research community is encouraged to utilize the methodologies outlined herein to fill this critical knowledge gap, thereby contributing to a more complete understanding of the toxicological profile of Etizolam. Such data is essential for informing clinical practice, guiding regulatory decisions, and enhancing public health safety.

References

Methodological & Application

Etizolam Administration Protocol for Rodent Behavioral Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of etizolam in rodents for behavioral research. This document outlines detailed protocols for drug preparation, administration routes, and common behavioral assays to assess the anxiolytic and sedative effects of etizolam.

Mechanism of Action

Etizolam is a thienodiazepine derivative that acts as a positive allosteric modulator of the GABA-A receptor.[1][2] It binds to the benzodiazepine site on the receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[1][3] This potentiation of GABAergic neurotransmission leads to a decrease in neuronal excitability, resulting in anxiolytic, sedative-hypnotic, anticonvulsant, and muscle relaxant effects.[1][4] Studies indicate that etizolam has a potency 6 to 10 times greater than that of diazepam.[4] The anxiolytic effects are primarily mediated by its action on the α2 and α3 subunits of the GABA-A receptor, while the sedative effects are associated with the α1 subunit.[1]

Pharmacokinetics in Rodents

Following oral administration in rodents, etizolam is well-absorbed from the intestines.[1] Peak plasma concentrations are typically reached between 30 minutes and 2 hours.[2] The mean elimination half-life of etizolam is approximately 3.4 hours, although its active metabolite, α-hydroxyetizolam, has a longer half-life of about 8.2 hours.[1]

Data Presentation: Quantitative Dosing and Administration Parameters

The following table summarizes key quantitative data for etizolam administration in rodent behavioral studies, compiled from various sources.

ParameterMiceRatsReference(s)
Route of Administration Intraperitoneal (IP), Oral GavageIntraperitoneal (IP), Oral Gavage[5][6]
Dosage Range (Anxiolytic) 0.1 - 1.0 mg/kg (IP)0.25 - 1.0 mg/kg (IP)[7]
Dosage Range (Sedative) > 1.0 mg/kg (IP)> 1.0 mg/kg (IP)[8]
Vehicle Saline with minimal DMSO and/or Tween 80Saline with minimal DMSO and/or Tween 80[3][9]
Pre-treatment Time (IP) 30 minutes30 minutes[8]
Pre-treatment Time (Oral) 60 minutes60 minutes[10]

Note: It is crucial to conduct pilot studies to determine the optimal dose and timing for your specific experimental conditions and rodent strain.

Experimental Protocols

Etizolam Solution Preparation

Etizolam is practically insoluble in water, necessitating the use of a vehicle for solubilization.[1] A common approach is to first dissolve etizolam in a minimal amount of an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it with saline. The final concentration of the organic solvent should be kept to a minimum to avoid confounding behavioral effects.

Protocol for 1 mg/mL Etizolam Stock Solution:

  • Weigh the desired amount of etizolam powder.

  • Dissolve the etizolam powder in a small volume of DMSO. For example, dissolve 10 mg of etizolam in 1 mL of DMSO to create a 10 mg/mL primary stock.

  • Vortex the solution until the etizolam is completely dissolved.

  • Further dilute the primary stock solution with sterile saline (0.9% NaCl) to the desired final concentration for injection. For a 1 mg/mL final stock, add 9 mL of saline to the 1 mL of 10 mg/mL primary stock.

  • It is advisable to include a vehicle control group in your experiments, which receives the same vehicle solution without the etizolam.

Administration Routes

1. Intraperitoneal (IP) Injection:

IP injection is a common and effective route for systemic drug administration in rodents.

  • Restraint: Properly restrain the mouse or rat to expose the abdomen.

  • Injection Site: In mice, the injection should be made into the lower right or left quadrant of the abdomen to avoid the cecum and bladder. In rats, the lower right quadrant is preferred.

  • Needle Gauge: Use a 25-27 gauge needle for mice and a 23-25 gauge needle for rats.[6]

  • Injection Volume: The volume should not exceed 10 mL/kg.[6]

  • Procedure: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure that the needle has not entered a blood vessel or organ before injecting the solution.

2. Oral Gavage:

Oral gavage ensures the precise oral administration of a specific dose.

  • Gavage Needle: Use a flexible or rigid gavage needle with a ball tip appropriate for the size of the animal.

  • Restraint: Properly restrain the animal to ensure its head and body are in a straight line.

  • Procedure: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth until it reaches the esophagus. The animal should swallow the needle as it is advanced. Administer the solution slowly to prevent regurgitation or aspiration.

Key Behavioral Experiments

Elevated Plus-Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[11] The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.[12] Anxiolytic compounds increase the time spent and the number of entries into the open arms.

Protocol:

  • Administer etizolam or vehicle to the animal according to the chosen route and pre-treatment time.

  • Place the animal in the center of the maze, facing an open arm.[11]

  • Allow the animal to explore the maze for a 5-minute period.[11]

  • Record the number of entries into and the time spent in the open and closed arms using a video tracking system or manual observation.

  • An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas.[13] The apparatus consists of a dark, safe compartment and a brightly lit, aversive compartment. Anxiolytic drugs increase the time spent in the light compartment.[14]

Protocol:

  • Administer etizolam or vehicle.

  • Place the animal in the center of the light compartment.

  • Allow the animal to freely explore both compartments for a 5 to 10-minute period.[15]

  • Record the time spent in each compartment and the number of transitions between the two compartments.

  • Anxiolytic effects are indicated by an increase in the time spent in the light compartment.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. The apparatus is a square arena. Anxiety is inferred from the animal's tendency to remain near the walls (thigmotaxis) versus exploring the center of the arena.

Protocol:

  • Administer etizolam or vehicle.

  • Place the animal in the center of the open field.

  • Allow the animal to explore for a defined period (e.g., 5-10 minutes).

  • Record the total distance traveled, the time spent in the center versus the periphery of the arena, and the frequency of rearing.

  • A decrease in thigmotaxis (i.e., more time spent in the center) suggests an anxiolytic effect. A significant decrease in total distance traveled may indicate sedative effects.

Mandatory Visualizations

G cluster_workflow Experimental Workflow animal_acclimation Animal Acclimation drug_prep Etizolam/Vehicle Preparation administration Administration (IP or Oral Gavage) drug_prep->administration pretreatment Pre-treatment Period (30-60 min) administration->pretreatment behavioral_test Behavioral Assay (EPM, Light-Dark, OFT) pretreatment->behavioral_test data_analysis Data Collection & Analysis behavioral_test->data_analysis

Caption: Experimental workflow for rodent behavioral studies with etizolam.

G cluster_pathway Etizolam Signaling Pathway etizolam Etizolam gabaa_receptor GABA-A Receptor (Benzodiazepine Site) etizolam->gabaa_receptor Binds to cl_channel Chloride (Cl-) Channel Opening gabaa_receptor->cl_channel Enhances GABA effect on gaba GABA gaba->gabaa_receptor Binds to hyperpolarization Neuronal Hyperpolarization cl_channel->hyperpolarization Leads to cns_depression Decreased Neuronal Excitability (Anxiolysis, Sedation) hyperpolarization->cns_depression Results in

Caption: Signaling pathway of etizolam at the GABA-A receptor.

References

Application Note: Detection of Etizolam using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive overview and detailed protocols for the detection and quantification of Etizolam using Gas Chromatography-Mass Spectrometry (GC-MS). Etizolam, a thienodiazepine derivative, is a psychoactive substance that poses challenges for forensic and clinical toxicology laboratories. The methodologies outlined here are designed for researchers, scientists, and drug development professionals, offering robust procedures for sample preparation and analysis of both bulk drug material and biological specimens.

Introduction

Etizolam is a potent central nervous system depressant with anxiolytic, sedative-hypnotic, and muscle relaxant properties. Its increasing prevalence as a novel psychoactive substance (NPS) necessitates reliable and sensitive analytical methods for its identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard technique for the analysis of illicit drugs due to its high sensitivity and specificity.[1] This document details established GC-MS and GC-MS/MS protocols for the analysis of Etizolam, providing the necessary parameters for successful implementation in a laboratory setting.

Experimental Protocols

Protocol 1: Analysis of Etizolam in Bulk or Dissolved Samples

This protocol is adapted from the SWGDRUG.org monograph and is suitable for the analysis of relatively pure or concentrated samples of Etizolam.[2]

Sample Preparation:

  • Dissolve the analyte in chloroform (CHCl3) to a concentration of approximately 4 mg/mL.[2]

  • For quantitative analysis, a suitable internal standard should be added.

GC-MS Instrumentation and Parameters:

  • Instrument: Agilent Gas Chromatograph with Mass Spectrometric Detector (or equivalent).[2]

  • Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Injection Mode: Split (20:1 ratio), 1 µL injection volume.[2]

  • Injector Temperature: 280°C.[2]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1.0 min.[2]

    • Ramp: Increase to 300°C at a rate of 12°C/min.[2]

    • Final hold: Hold at 300°C for 9.0 min.[2]

  • MSD Transfer Line Temperature: 280°C.[2]

  • MS Source Temperature: 230°C.[2]

  • MS Quadrupole Temperature: 150°C.[2]

  • Acquisition Mode: Scan.[2]

  • Mass Scan Range: 30-550 amu.[2]

Expected Retention Time: Approximately 18.013 minutes.[2]

Protocol 2: Analysis of Etizolam in Whole Blood

This protocol utilizes a liquid-liquid extraction method and GC-MS/MS for enhanced selectivity and sensitivity in complex biological matrices like whole blood.[3]

Sample Preparation (Liquid-Liquid Extraction):

  • Measure 1 mL of the whole blood sample and dilute with 1 mL of Milli-Q water.[3]

  • Perform liquid-liquid extraction using EXtrelut® NT3 for both acidic and basic fractions.[3]

  • Combine the extracted acidic and basic fractions.[3]

  • Dry the combined extract with silica gel and then evaporate to dryness under a stream of nitrogen gas.[3]

  • Re-dissolve the residue in 200 µL of a chloroform and isopropanol mixture (3:1 v/v).[3]

GC-MS/MS Instrumentation and Parameters:

  • Column: InertCap 5MS/NP (or equivalent), 30 m x 0.25 mm I.D., df=0.25 µm.[3]

  • Injection Mode: Splitless, 1 µL injection volume.[3]

  • Injector Temperature: 260°C.[3]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 min.[3]

    • Ramp: Increase to 320°C at a rate of 10°C/min.[3]

    • Final hold: Hold at 320°C for 10 min.[3]

  • Flow Control Mode: Linear velocity (45.6 cm/sec).[3]

  • MS Interface Temperature: 280°C.[3]

  • Ion Source Temperature: 200°C.[3]

  • Data Acquisition Mode: Simultaneous Scan/MRM.[3]

  • Scan Mass Range: m/z 45 – 700.[3]

MRM Transitions for Etizolam:

  • Quantitative: 342.00 > 272.00 (Collision Energy: 24 V).[3]

  • Qualitative 1: 342.00 > 245.00 (Collision Energy: 33 V).[3]

  • Qualitative 2: 342.00 > 266.00 (Collision Energy: 20 V).[3]

Data Presentation

The following table summarizes key quantitative data for the GC-MS analysis of Etizolam from various sources.

ParameterValueMatrixMethodSource
Retention Time 18.013 minChloroformGC-MSSWGDRUG.org[2]
Retention Time 27.149 minWhole BloodGC-MS/MSJenck et al.
Detected Concentration 90 ng/mLPostmortem BloodGC-MSResearchGate Publication[4]
Detection Rate (Portable GC-MS) 36% of all samplesIllicit Opioid SamplesPortable GC-MSGozdzialski et al.[1][5]
Detection Rate (>3% w/w) 78% of samplesIllicit Opioid SamplesPortable GC-MSGozdzialski et al.[1][5]

Visualizations

The following diagram illustrates the general experimental workflow for the GC-MS analysis of Etizolam.

Etizolam_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Bulk Material or Biological Sample dissolution Dissolution (e.g., Chloroform) sample->dissolution extraction Liquid-Liquid Extraction (for biological samples) sample->extraction final_sample Final Sample for Injection dissolution->final_sample concentration Drying and Reconstitution extraction->concentration concentration->final_sample injection Injection into GC final_sample->injection Transfer separation Chromatographic Separation injection->separation ionization Ionization (EI) separation->ionization detection Mass Detection (Scan or MRM) ionization->detection chromatogram Chromatogram Generation detection->chromatogram Data Acquisition mass_spectrum Mass Spectrum Analysis chromatogram->mass_spectrum quantification Quantification mass_spectrum->quantification report Final Report quantification->report

Caption: Experimental workflow for Etizolam detection by GC-MS.

Signaling Pathways

Signaling pathway diagrams are not applicable to this analytical chemistry topic.

References

Application Note: Protocol for Dissolving Etizolam Powder for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research purposes only. All procedures involving laboratory animals must be performed in accordance with approved institutional and governmental guidelines. Etizolam is a controlled substance in many jurisdictions; researchers must ensure compliance with all local, state, and federal regulations regarding its acquisition, handling, and use.

Introduction

Etizolam is a thienodiazepine derivative that acts as a positive allosteric modulator of the GABA-A receptor.[1] It is utilized in research for its anxiolytic, sedative, and anticonvulsant properties.[1] For in vivo studies, particularly those involving administration to small animals like mice and rats, preparing a homogenous and biocompatible solution from etizolam powder is a critical first step. Due to its poor water solubility, a multi-step dissolution protocol is required.

This application note provides a detailed protocol for dissolving etizolam powder to create a stock solution and subsequently preparing a final dosing solution suitable for parenteral administration (e.g., intraperitoneal injection) in animal models.

Solubility Data

Etizolam is soluble in various organic solvents but is practically insoluble in aqueous solutions like saline alone. A common strategy is to first dissolve the compound in a minimal amount of a strong organic solvent and then dilute this stock into a final, biocompatible vehicle. The selection of solvents and vehicles is critical to ensure the compound remains in solution and to minimize toxicity from the vehicle itself.[2][3]

Solvent / VehicleSolubility & Use NotesReference
Dimethyl Sulfoxide (DMSO) High solubility. Commonly used to create concentrated stock solutions. Should be used at low final concentrations (e.g., <5%) in the dosing solution for in vivo use due to potential toxicity.[4]
Ethanol (EtOH) Good solubility. Often used in combination with other vehicles. Can be lethal if injected intravenously at high concentrations.[2][4][5]
Polyethylene Glycol (PEG) Soluble. Often used as a co-solvent to improve the solubility of hydrophobic compounds in aqueous solutions.[5]
Propylene Glycol (PG) Good solubility. A common vehicle component in parenteral formulations.[2][6]
Saline (0.9% NaCl) Insoluble. Used as the final diluent for the stock solution to create an isotonic, injectable solution.[2]
Corn Oil / Sesame Oil Suitable for some compounds, but not for intravenous injection. Can be used for subcutaneous or intraperitoneal routes.[4]

Experimental Protocols

This protocol describes a two-step process: 1) Preparation of a concentrated stock solution in DMSO, and 2) Dilution of the stock solution into a final vehicle for administration.

Materials & Equipment
  • Etizolam powder (verify purity from Certificate of Analysis)

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Propylene Glycol (PG), sterile, injectable grade

  • Sterile Saline (0.9% NaCl), injectable grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or glass vials

  • Sterile syringes and needles (e.g., 25-27g for mice)[7]

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol 1: Preparation of Etizolam Stock Solution (e.g., 10 mg/mL in DMSO)
  • Weighing: On a calibrated analytical balance, accurately weigh the desired amount of etizolam powder. For example, weigh 10 mg of etizolam. Perform this in a fume hood or a contained space, wearing appropriate personal protective equipment (PPE).

  • Dissolution: Transfer the weighed powder into a sterile vial. Using a calibrated pipette, add the calculated volume of DMSO to achieve the target concentration. For 10 mg of powder to make a 10 mg/mL solution, add 1.0 mL of DMSO.

  • Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming in a water bath (37°C) or brief sonication can aid dissolution if needed.

  • Storage: Store the stock solution in a tightly sealed, light-blocking container at an appropriate temperature (e.g., 4°C for short-term or -20°C for long-term storage, based on stability data).[8] Clearly label the vial with the compound name, concentration, solvent, and preparation date.[8]

Protocol 2: Preparation of Final Dosing Solution for In Vivo Administration

This step dilutes the concentrated stock into a vehicle that is safe for injection. A common vehicle for intraperitoneal (IP) injection is a mix of DMSO, Propylene Glycol, and Saline. The goal is to keep the final DMSO concentration as low as possible.[4]

Example Calculation for a 0.5 mg/kg dose in a 25g mouse with an injection volume of 10 mL/kg:

  • Calculate the dose per animal:

    • Dose (mg) = Animal Weight (kg) × Dose Rate (mg/kg)

    • Dose (mg) = 0.025 kg × 0.5 mg/kg = 0.0125 mg per mouse

  • Calculate the injection volume:

    • Volume (mL) = Animal Weight (kg) × Injection Volume Rate (mL/kg)

    • Volume (mL) = 0.025 kg × 10 mL/kg = 0.25 mL per mouse

  • Calculate the required final concentration:

    • Concentration (mg/mL) = Dose (mg) / Injection Volume (mL)

    • Concentration (mg/mL) = 0.0125 mg / 0.25 mL = 0.05 mg/mL

  • Prepare the final solution using the 10 mg/mL stock:

    • Use the formula V1C1 = V2C2 to determine the volume of stock solution needed.

    • (Volume of Stock) × (10 mg/mL) = (Desired Final Volume) × (0.05 mg/mL)

    • Let's prepare a total of 5 mL of the final solution:

    • V1 = (5 mL × 0.05 mg/mL) / 10 mg/mL = 0.025 mL (or 25 µL) of stock.

  • Prepare the Vehicle and Final Mix: A common, safe vehicle composition is 5% DMSO, 40% PG, and 55% Saline.

    • For a 5 mL total volume:

      • DMSO: 5% of 5 mL = 0.25 mL. Since our 25 µL of stock is DMSO, we will add an additional 225 µL of pure DMSO.

      • PG: 40% of 5 mL = 2.0 mL.

      • Saline: 55% of 5 mL = 2.75 mL.

    • Mixing Order: To prevent precipitation, add the ingredients sequentially in a sterile tube. First, add the 2.0 mL of PG. Then add the 25 µL of Etizolam stock and the additional 225 µL of DMSO. Vortex well. Finally, add the 2.75 mL of saline slowly while vortexing.

    • The final solution will have a concentration of 0.05 mg/mL Etizolam in a 5% DMSO, 40% PG, 55% Saline vehicle.

Workflow and Logic Diagrams

Experimental Workflow: Etizolam Solution Preparation

G cluster_prep Step 1: Stock Solution Preparation cluster_dose Step 2: Final Dosing Solution Preparation cluster_admin Step 3: Administration weigh Weigh Etizolam Powder add_dmso Add precise volume of DMSO (e.g., to make 10 mg/mL) weigh->add_dmso mix_stock Vortex / Sonicate until fully dissolved add_dmso->mix_stock store_stock Store Stock Solution (Labeled, Light-protected) mix_stock->store_stock calc Calculate Final Concentration (based on dose & animal weight) store_stock->calc prep_vehicle Prepare Vehicle (e.g., PG + Saline) calc->prep_vehicle dilute Dilute Stock into Vehicle (Add stock to PG first, then Saline) prep_vehicle->dilute mix_final Vortex to Homogenize dilute->mix_final administer Administer to Animal (e.g., Intraperitoneal Injection) mix_final->administer

Caption: Workflow for preparing Etizolam solutions for in vivo use.

Decision Logic for Vehicle Selection

G start Need to Dissolve Etizolam Powder is_aqueous Is an aqueous vehicle required (e.g., for IV)? start->is_aqueous use_cosolvent Use a Co-Solvent System (DMSO/PG/Saline) is_aqueous->use_cosolvent  Yes check_route Check Route Compatibility is_aqueous->check_route  No final_ip_sc Final vehicle suitable for IP or SC injection use_cosolvent->final_ip_sc use_oil Consider Oil-based Vehicle (Corn/Sesame Oil) use_oil->final_ip_sc final_po Final vehicle suitable for Oral (PO) gavage use_oil->final_po check_route->use_cosolvent IP / PO check_route->use_oil IP / SC / PO

Caption: Decision tree for selecting an appropriate vehicle for Etizolam.

References

Application Notes and Protocols for Zebrafish Modeling of Etizolam Metabolism and Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the zebrafish (Danio rerio) model to investigate the metabolism and potential toxicity of the thienodiazepine, Etizolam. The zebrafish, with its genetic homology to humans and rapid development, offers a powerful in vivo system for early-stage drug assessment.

Introduction to Zebrafish as a Model for Etizolam Studies

The zebrafish model has emerged as a valuable tool in pharmacology and toxicology due to its numerous advantages, including high genetic similarity to humans (approximately 70%), rapid external development, optical transparency of embryos, and cost-effectiveness for high-throughput screening.[1] These characteristics make it particularly well-suited for studying the metabolic fate and toxicological profile of novel psychoactive substances like Etizolam. Zebrafish possess a functional liver and drug-metabolizing enzymes, including cytochrome P450s, capable of processing xenobiotics in a manner comparable to mammals.[2]

Etizolam Metabolism in Zebrafish

Studies have successfully utilized zebrafish to elucidate the metabolic pathways of Etizolam. The primary metabolic transformations observed in zebrafish involve oxidation and conjugation, mirroring mammalian metabolism.

Summary of Etizolam Metabolism Data in Zebrafish

A significant study identified a total of 28 metabolites of Etizolam in zebrafish, with 13 detected directly in the zebrafish and 28 in their urine and feces.[1][3][4] The metabolic pathways involved are diverse, with hydroxylation being the most predominant.[1][3][4]

Metabolic Pathway Number of Metabolites Detected in Zebrafish Key Metabolites (if specified)
MonohydroxylationMultipleM1
DihydroxylationMultiple-
HydrationMultipleM16
DesaturationMultipleM19
MethylationMultiple-
Oxidative deamination to alcoholMultiple-
OxidationMultiple-
Reduction + AcetylationMultiple-
Glucuronidation (Phase II)Multiple-

Data summarized from a study by Kong et al. (2023).[1][3][4]

Based on response values, monohydroxylation (M1), desaturation (M19), and hydration (M16) have been suggested as potential biomarkers for Etizolam metabolism in this model.[3][4]

Visualizing Etizolam Metabolism in Zebrafish

Etizolam_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Etizolam Etizolam M1 Monohydroxylation (M1) Etizolam->M1 Hydroxylation M_diOH Dihydroxylation Etizolam->M_diOH Hydroxylation M16 Hydration (M16) Etizolam->M16 M19 Desaturation (M19) Etizolam->M19 M_Me Methylation Etizolam->M_Me M_ox_deam Oxidative deamination to alcohol Etizolam->M_ox_deam M_ox Oxidation Etizolam->M_ox M_red_ac Reduction + Acetylation Etizolam->M_red_ac M_gluc Glucuronidation M1->M_gluc Conjugation M_diOH->M_gluc Conjugation M16->M_gluc Conjugation M19->M_gluc Conjugation M_Me->M_gluc Conjugation M_ox_deam->M_gluc Conjugation M_ox->M_gluc Conjugation M_red_ac->M_gluc Conjugation

Caption: Major Phase I and Phase II metabolic pathways of Etizolam in zebrafish.

Protocols for Studying Etizolam in Zebrafish

Experimental Workflow for Metabolism and Toxicity Studies

experimental_workflow start Start zebrafish_acclimation Zebrafish Acclimation start->zebrafish_acclimation etizolam_exposure Etizolam Exposure zebrafish_acclimation->etizolam_exposure metabolism_branch Metabolism Studies etizolam_exposure->metabolism_branch toxicity_branch Toxicity Studies etizolam_exposure->toxicity_branch sample_collection Sample Collection (Zebrafish, Water, Excreta) metabolism_branch->sample_collection developmental_toxicity Developmental Toxicity Assessment toxicity_branch->developmental_toxicity neurotoxicity Neurotoxicity Assessment toxicity_branch->neurotoxicity hepatotoxicity Hepatotoxicity Assessment toxicity_branch->hepatotoxicity metabolite_extraction Metabolite Extraction sample_collection->metabolite_extraction lc_ms_analysis UPLC-Q-Exactive-MS Analysis metabolite_extraction->lc_ms_analysis data_analysis_met Metabolite Identification and Pathway Analysis lc_ms_analysis->data_analysis_met end End data_analysis_met->end data_analysis_tox Data Analysis and Endpoint Quantification developmental_toxicity->data_analysis_tox neurotoxicity->data_analysis_tox hepatotoxicity->data_analysis_tox data_analysis_tox->end

Caption: General experimental workflow for Etizolam metabolism and toxicity studies in zebrafish.

Protocol for Etizolam Metabolism Study in Adult Zebrafish

This protocol is adapted from the methodology used to successfully identify Etizolam metabolites in zebrafish.

Materials:

  • Adult wild-type zebrafish

  • Etizolam standard

  • Fish water (dechlorinated and aerated)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

  • UPLC-Q-Exactive-MS system

Procedure:

  • Acclimation: Acclimate adult zebrafish in tanks with clean fish water for at least one week under a 14:10 hour light:dark cycle at 28°C.

  • Etizolam Exposure:

    • Prepare a stock solution of Etizolam in a suitable solvent (e.g., DMSO).

    • Add the Etizolam stock solution to the fish water to achieve the desired final concentration. Ensure the final solvent concentration is minimal and non-toxic (typically <0.1%).

    • Expose a group of zebrafish to the Etizolam solution. Include a control group exposed only to the solvent.

  • Sample Collection:

    • At predetermined time points (e.g., 6, 12, 24, 48 hours), collect water samples and euthanize a subset of zebrafish.

    • Collect urine and feces from the exposure tank.

  • Sample Preparation (Protein Precipitation):

    • Homogenize whole zebrafish samples in a suitable buffer.

    • Add three volumes of ice-cold acetonitrile to the homogenate to precipitate proteins.

    • Vortex and centrifuge at high speed.

    • Collect the supernatant for analysis.

  • Metabolite Analysis:

    • Analyze the prepared samples using a UPLC-Q-Exactive-MS system.

    • Use appropriate chromatographic conditions to separate the metabolites.

    • Employ high-resolution mass spectrometry to identify potential metabolites based on accurate mass and fragmentation patterns.

  • Data Analysis:

    • Process the raw data using software like Compound Discoverer.

    • Compare the metabolite profiles of the Etizolam-exposed group with the control group to identify drug-related metabolites.

    • Elucidate the structures of the metabolites and propose metabolic pathways.

Protocol for Developmental Toxicity Assessment of Etizolam

While specific data on Etizolam is lacking, this general protocol based on OECD Guideline 236 for the Fish Embryo Acute Toxicity (FET) test can be applied.

Materials:

  • Fertilized zebrafish embryos (<3 hours post-fertilization, hpf)

  • Embryo medium (e.g., E3 medium)

  • Etizolam

  • Multi-well plates (e.g., 24-well)

  • Stereomicroscope

Procedure:

  • Embryo Collection and Selection: Collect freshly fertilized embryos and select those that are developing normally.

  • Exposure:

    • Prepare a range of Etizolam concentrations in embryo medium.

    • Place one embryo per well in a multi-well plate containing the respective Etizolam concentrations. Include a control group with embryo medium only.

    • Incubate the plates at 28.5°C.

  • Endpoint Observation:

    • At 24, 48, 72, and 96 hpf, observe the embryos under a stereomicroscope for various developmental endpoints.

  • Data Collection: Record the incidence of the following:

    • Lethal endpoints: Coagulation of embryos, lack of somite formation, non-detachment of the tail, and lack of heartbeat.

    • Sub-lethal endpoints: Malformations (e.g., pericardial edema, yolk sac edema, spinal curvature), hatching rate, and body length.

  • Data Analysis:

    • Calculate the percentage of mortality and malformations for each concentration.

    • Determine the LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration for 50% of the population for sub-lethal endpoints).

Protocol for Neurotoxicity Assessment of Etizolam

This protocol outlines a behavioral assay to assess the potential neurotoxic or psychoactive effects of Etizolam on zebrafish larvae.

Materials:

  • Zebrafish larvae (e.g., 5-7 days post-fertilization, dpf)

  • Etizolam

  • Multi-well plates

  • Automated larval tracking system

Procedure:

  • Exposure: Expose zebrafish larvae to various concentrations of Etizolam for a defined period (e.g., 24 hours).

  • Behavioral Assay (Light-Dark Transition Test):

    • Place individual larvae in the wells of a multi-well plate.

    • Acclimate the larvae to the testing environment.

    • Use an automated tracking system to record the locomotor activity of the larvae during alternating periods of light and darkness.

  • Data Collection: The tracking system will quantify parameters such as:

    • Total distance moved

    • Velocity

    • Time spent in different zones of the well (thigmotaxis - a measure of anxiety)

    • Changes in activity in response to light-dark transitions.

  • Data Analysis: Compare the behavioral parameters of the Etizolam-exposed larvae to the control group to identify any significant alterations in locomotor activity or anxiety-like behavior.

Protocol for Hepatotoxicity Assessment of Etizolam

This protocol provides a method to evaluate the potential liver toxicity of Etizolam using transgenic zebrafish lines.

Materials:

  • Transgenic zebrafish larvae with fluorescently labeled livers (e.g., Tg(fabp10a:EGFP))

  • Etizolam

  • Multi-well plates

  • Fluorescence microscope

Procedure:

  • Exposure: Expose transgenic zebrafish larvae to a range of Etizolam concentrations from 3 to 5 dpf.

  • Liver Morphology Assessment:

    • At the end of the exposure period, anesthetize the larvae.

    • Image the liver of each larva using a fluorescence microscope.

  • Data Collection:

    • Measure the size (area) of the fluorescent liver.

    • Qualitatively assess liver morphology for any abnormalities (e.g., necrosis, changes in shape or opacity).

  • Biochemical Assays (Optional):

    • Pool larvae from each treatment group.

    • Homogenize the larvae and use commercially available kits to measure the activity of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

  • Data Analysis:

    • Compare the liver size and morphology of the Etizolam-exposed groups to the control group.

    • Analyze the liver enzyme activity data for significant differences.

Potential Signaling Pathways in Etizolam Toxicity

While specific pathways for Etizolam toxicity in zebrafish have not been elucidated, exposure to other xenobiotics in this model often involves the induction of oxidative stress and apoptosis.

Toxicity_Pathway Etizolam Etizolam Exposure ROS Increased Reactive Oxygen Species (ROS) Etizolam->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis_Caspase Caspase Activation (e.g., Caspase-3) Mitochondrial_Dysfunction->Apoptosis_Caspase Cell_Death Apoptosis / Cell Death Apoptosis_Caspase->Cell_Death Developmental_Defects Developmental Defects Cell_Death->Developmental_Defects Organ_Toxicity Organ Toxicity (Neuro, Hepato) Cell_Death->Organ_Toxicity

Caption: A putative signaling pathway for xenobiotic-induced toxicity in zebrafish.

These application notes and protocols provide a framework for utilizing the zebrafish model to comprehensively evaluate the metabolism and toxicity of Etizolam. The adaptability of this system allows for further refinement of these protocols to address specific research questions in drug development and toxicology.

References

Application Notes and Protocols for Etizolam Metabolic Profiling using Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the metabolic profile of Etizolam using human liver microsomes (HLM). The protocols outlined below detail the experimental workflow for in vitro metabolism studies, metabolite identification, and the elucidation of metabolic pathways, primarily focusing on the analytical technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Etizolam, a thienodiazepine derivative, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and for the identification of biomarkers for exposure. In vitro studies using HLM are a standard industry practice to investigate the metabolic pathways of xenobiotics. This document provides detailed protocols for conducting such assays for Etizolam.

Metabolic Pathways of Etizolam

Etizolam is metabolized through various phase I and phase II reactions. The primary enzymes responsible for its metabolism are CYP3A4 and CYP2C19.[1][2] The major metabolic pathways include hydroxylation, which is considered a major route of biotransformation.[1][3][4] Key metabolites include α-hydroxyetizolam and 8-hydroxyetizolam.[3] One study has identified up to 17 metabolites in human liver microsomes, formed through nine distinct metabolic pathways.[1][4]

Identified Metabolic Pathways in Human Liver Microsomes: [1][4]

  • Monohydroxylation

  • Dihydroxylation

  • Hydration

  • Desaturation

  • Methylation

  • Oxidative deamination to alcohol

  • Oxidation

  • Reduction acetylation

  • Glucuronidation

Data Presentation

Table 1: Major Metabolites of Etizolam Identified in Human Liver Microsomes
Metabolite ID (Example)Proposed StructureMetabolic PathwayKey Analytical Fragment Ions (m/z)
M1α-hydroxyetizolamMonohydroxylation359.05 > 305.05, 359.05 > 315.25
M28-hydroxyetizolamMonohydroxylation359.05 > 305.05, 359.05 > 315.25
M3DihydroxyetizolamDihydroxylationVaries based on position
M4Etizolam HydrateHydrationVaries based on position
M5Desaturated EtizolamDesaturationVaries based on position

Note: This table is a representative summary. The full metabolite profile can be more extensive. Fragment ions are examples and should be optimized for the specific analytical setup.

Experimental Protocols

In Vitro Metabolism of Etizolam in Human Liver Microsomes

This protocol describes the incubation of Etizolam with HLM to generate metabolites.

Materials:

  • Etizolam

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH-Solution A and NADPH-Solution B) or NADPH (1 mM final concentration)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA) (for Phase II metabolism, 50 mM stock)

  • Alamethicin (for activating UGTs, 250 µg/mL stock)

  • D-Saccharic acid 1,4-lactone monohydrate (UGT inhibitor, 50 mM stock)

  • Methanol or DMSO (for dissolving Etizolam)

  • Acetonitrile (ice-cold, for reaction termination)

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare Etizolam Stock Solution: Dissolve Etizolam in methanol or DMSO to prepare a 1 mg/mL stock solution.[1]

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture with a final volume of 200 µL. The final concentrations of the components should be as follows:

    • Human Liver Microsomes: 0.5 mg/mL to 1.0 mg/mL[1]

    • Etizolam: 1 µM to 10 µM (start with a concentration below the expected Km value)

    • Potassium Phosphate Buffer: to final volume

    • NADPH: 1 mM

    • For Phase II (Glucuronidation) studies, include:

      • UDPGA: 1 mM

      • Alamethicin: 25 µg/mL

      • D-Saccharic acid 1,4-lactone monohydrate (optional, as a control)

  • Pre-incubation: Pre-incubate the mixture of HLM, buffer, and Etizolam at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate Reaction: Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile. This will precipitate the proteins.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Sample Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis. The sample can be dried down and reconstituted in the mobile phase for better compatibility if needed.

LC-MS/MS Analysis of Etizolam and its Metabolites

This protocol provides a general method for the separation and detection of Etizolam and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-Exactive Orbitrap)

LC Conditions (Example): [1]

  • Column: Thermo Hypersil GOLD column (100 mm × 2.0 mm, 1.7 μm) or equivalent C18 column.[1]

  • Mobile Phase A: 0.1% formic acid in water with 10 mmol/mL ammonium formate.[1]

  • Mobile Phase B: 0.1% formic acid in methanol.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 5 µL.[1]

  • Gradient Elution: A gradient should be optimized to separate Etizolam from its various metabolites. An example gradient is provided in the source material.[1]

MS/MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis or Full Scan with data-dependent MS2 (for metabolite identification)

  • Collision Energy (CE): Optimized for each metabolite. For Etizolam, stepped normalized collision energies (NCE) of 40, 60, and 80 can be effective for fragmentation.[1]

  • MRM Transitions (Etizolam and known metabolites):

    • Etizolam: 343.05 > 314.10, 343.05 > 138.15

    • α-hydroxyetizolam / 8-hydroxyetizolam: 359.05 > 305.05, 359.05 > 315.25

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_etizolam Prepare Etizolam Stock Solution prep_hlm Prepare HLM Incubation Mixture prep_etizolam->prep_hlm pre_incubation Pre-incubate at 37°C (5 min) prep_hlm->pre_incubation initiate_reaction Initiate with NADPH pre_incubation->initiate_reaction incubation Incubate at 37°C (0-60 min) initiate_reaction->incubation terminate Terminate Reaction (Acetonitrile) incubation->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge collect Collect Supernatant centrifuge->collect analysis LC-MS/MS Analysis collect->analysis

Fig 1. Experimental workflow for Etizolam metabolism assay in HLM.

etizolam_metabolism cluster_phase1 Phase I Metabolism (CYP3A4, CYP2C19) cluster_phase2 Phase II Metabolism Etizolam Etizolam M1 α-hydroxyetizolam Etizolam->M1 Monohydroxylation M2 8-hydroxyetizolam Etizolam->M2 Monohydroxylation M3 Other Phase I Metabolites Etizolam->M3 Multiple Pathways (e.g., Dihydroxylation, Desaturation) Glucuronides Glucuronide Conjugates M1->Glucuronides Glucuronidation M2->Glucuronides Glucuronidation

Fig 2. Simplified metabolic pathway of Etizolam.

References

Application Note: High-Throughput Analysis of Etizolam in Biological Matrices Using Deuterated Etizolam as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive analytical method for the quantification of etizolam in biological samples, such as blood and plasma. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates deuterated etizolam (etizolam-d4) as an internal standard to ensure accuracy and precision. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it effectively compensates for variability in sample preparation, injection volume, and matrix effects.[1][2] This protocol is intended for researchers, scientists, and drug development professionals in forensic toxicology, clinical chemistry, and pharmacokinetic studies.

Introduction

Etizolam is a thienodiazepine derivative with anxiolytic, sedative-hypnotic, and muscle relaxant properties.[3] While it is a prescribed medication in some countries, it has also emerged as a novel psychoactive substance and is frequently encountered in forensic casework.[4][5][6][7] Accurate and reliable quantification of etizolam in biological matrices is crucial for both clinical monitoring and forensic investigations.

The use of a stable isotope-labeled internal standard, such as deuterated etizolam, is highly recommended for quantitative LC-MS/MS analysis.[1][2] An ideal internal standard co-elutes with the analyte and has a similar extraction recovery and ionization response, but a different mass-to-charge ratio (m/z).[1] Deuterated internal standards are preferred because they behave nearly identically to the target analyte during sample preparation and analysis, thus providing the most accurate correction for any potential sample loss or matrix-induced ionization suppression or enhancement.[2]

This document provides a detailed protocol for the extraction and LC-MS/MS analysis of etizolam from biological samples using etizolam-d4 as an internal standard.

Principle of the Internal Standard Method

The principle of using a deuterated internal standard lies in adding a known amount of the labeled compound to the unknown sample before any sample processing. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratiometric measurement corrects for variations that can occur at different stages of the analytical process.

Caption: Workflow for quantification using a deuterated internal standard.

Experimental Protocols

Materials and Reagents
  • Etizolam analytical standard

  • Etizolam-d4 (deuterated etizolam) internal standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Ethyl acetate (for Liquid-Liquid Extraction)

  • Solid Phase Extraction (SPE) cartridges (if applicable)

  • Human whole blood/plasma (blank)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Evaporator

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of etizolam and etizolam-d4 in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of etizolam by serial dilution of the primary stock solution with methanol to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the etizolam-d4 primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 1 mL of the biological sample (calibrator, quality control, or unknown) into a glass tube.

  • Add 100 µL of the 100 ng/mL etizolam-d4 internal standard working solution to each tube (final IS concentration of 10 ng/mL).[8]

  • Vortex mix for 10 seconds.

  • Add 6 mL of ethyl acetate.[8]

  • Cap and mix on a rotary mixer for at least 5 minutes.[8]

  • Centrifuge at 2500 rpm for 5 minutes.[8]

  • Transfer the organic layer (top layer) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at approximately 50°C.[8]

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

G start Start: 1 mL Biological Sample add_is Add 100 µL Etizolam-d4 (IS) start->add_is vortex1 Vortex add_is->vortex1 add_ea Add 6 mL Ethyl Acetate vortex1->add_ea mix Mix (5 min) add_ea->mix centrifuge Centrifuge (2500 rpm, 5 min) mix->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction workflow for etizolam analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 1.9 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 10% B, ramp to 90% B, hold, and re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage ~5500 V
Temperature ~500 °C
Collision Gas Nitrogen

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Etizolam 343.1223.0Optimize for instrument
Etizolam-d4 347.1227.0Optimize for instrument

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data and Results

A typical method validation for this assay would include assessments of linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and matrix effects.

Linearity

A calibration curve is constructed by plotting the peak area ratio of etizolam to etizolam-d4 against the nominal concentration of the calibrators.

Calibrator (ng/mL)Peak Area Ratio (Analyte/IS)
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
250Example Value
500Example Value

The method should demonstrate excellent linearity with a correlation coefficient (r²) of >0.99.[9]

Method Validation Parameters

The following table summarizes typical performance characteristics of a validated method.

ParameterTypical Value
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%

Conclusion

The described LC-MS/MS method using deuterated etizolam as an internal standard provides a reliable, sensitive, and specific approach for the quantification of etizolam in biological matrices. The use of a stable isotope-labeled internal standard is crucial for minimizing analytical variability and ensuring the high quality of the data, which is essential for forensic, clinical, and research applications. This protocol offers a solid foundation for laboratories to develop and validate their own high-throughput etizolam analysis.

References

Troubleshooting & Optimization

Overcoming Etizolam solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Etizolam in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is Etizolam considered practically insoluble in aqueous solutions?

A1: Etizolam's poor water solubility stems from its chemical structure. It is a thienodiazepine, a lipophilic (fat-soluble) molecule, as indicated by its high LogP value of approximately 2.98 to 4.06.[1] Molecules with high LogP values prefer non-polar environments over polar ones like water. Furthermore, Etizolam is a weak base with a pKa of 4.55.[1] This means it is primarily in its neutral, less soluble form at physiological pH (around 7.4). Its solubility is predicted to be as low as 0.0425 mg/mL in water.[1]

Q2: What are the recommended primary solvents for preparing concentrated Etizolam stock solutions?

A2: Due to its low aqueous solubility, preparing a concentrated stock solution in a suitable organic solvent is necessary before diluting it into your aqueous experimental medium. Common and effective solvents include:

  • Propylene Glycol (PG): Widely used for in vivo and in vitro research due to its low toxicity. Etizolam readily dissolves in PG, often at concentrations of 1 mg/mL or higher.[2][3][4]

  • Ethanol (EtOH): High-proof ethanol is an effective solvent for Etizolam.[5][6]

  • Dimethyl Sulfoxide (DMSO): Etizolam exhibits good solubility in DMSO, up to 5 mg/mL.[7][8] However, DMSO can have physiological and cellular effects, so its final concentration in experiments must be carefully controlled.

Q3: My Etizolam powder is not dissolving in my aqueous buffer. What are my options?

A3: Direct dissolution of Etizolam powder in an aqueous buffer is generally not feasible. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent (see Q2) and then dilute this stock solution into your aqueous buffer. If you are still facing issues, consider adjusting the pH of your final aqueous solution. Since Etizolam is a weak base, its solubility increases in acidic conditions (pH < 4.5).[1][6] A stock solution in 0.1 M HCl can also be prepared.[6]

Q4: After adding my Etizolam stock solution to my cell culture media or buffer, I see a cloudy precipitate. How can I prevent this?

A4: Precipitation upon dilution is a common issue when the final concentration of the drug exceeds its solubility limit in the aqueous medium. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of Etizolam.

  • Control Co-solvent Percentage: Ensure the final concentration of the organic co-solvent (PG, EtOH, DMSO) is as low as possible, typically well below 1% and ideally below 0.1%, to avoid solvent-induced artifacts in biological assays.

  • Use Vortexing and Sonication: Immediately after adding the stock solution to the aqueous medium, vortex the solution vigorously. A brief sonication in a water bath can also help disperse the compound and prevent aggregation.

  • Gentle Warming: Gently warming the final solution in a water bath (e.g., to 37°C) can temporarily increase solubility and aid dissolution.[4] However, ensure the temperature is compatible with your experimental components.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually introduce the Etizolam to the aqueous environment.

Q5: How should I store my Etizolam powder and prepared solutions to ensure stability?

A5: Proper storage is critical to prevent degradation. Etizolam can be sensitive to acid, light, and humidity.[6][9]

  • Powder: Store solid Etizolam powder in a tightly sealed, opaque container in a cool, dark, and dry place. For long-term storage, refrigeration or freezing (-20°C) is recommended.[7]

  • Solutions: Store stock solutions in amber glass vials to protect from light.[9] Seal the vials tightly to prevent solvent evaporation. Store at room temperature for short-term use, but for long-term stability, refrigeration or freezing at -20°C is advisable.[2] Always bring solutions to room temperature and ensure any precipitated material is redissolved before use.

Q6: Are there other advanced methods to improve the aqueous solubility of Etizolam for specific applications?

A6: Yes, for more advanced formulation needs, several techniques used for poorly water-soluble drugs can be explored:[10][11][12]

  • Salt Formation: Creating a salt form of Etizolam (e.g., Etizolam hydrochloride) can significantly improve aqueous solubility and dissolution rate.[13][14][15]

  • Inclusion Complexation: Using cyclodextrins to form inclusion complexes can encapsulate the lipophilic Etizolam molecule, enhancing its solubility in water.

  • Solid Dispersions: Dispersing Etizolam in a hydrophilic carrier at a molecular level can improve its wettability and dissolution.[10]

Data Presentation: Physicochemical & Solubility Data

The following tables summarize key quantitative data for Etizolam.

Table 1: Physicochemical Properties of Etizolam

PropertyValueSource(s)
Molecular FormulaC₁₇H₁₅ClN₄S[16]
Molar Mass342.85 g/mol [17]
Melting Point147-148 °C[7][16]
pKa (Strongest Basic)4.55 - 4.64[1][18]
LogP2.98 - 4.06[1]

Table 2: Solubility of Etizolam in Various Solvents

SolventSolubilitySource(s)
WaterPractically Insoluble (Predicted: 0.0425 mg/mL)[1][16][19]
Propylene Glycol (PG)Soluble (Commonly prepared at 1 mg/mL)[2][3]
Ethanol (EtOH)Soluble[5][6]
MethanolSoluble (Used for 1 mg/mL reference standard)[6]
Dimethyl Sulfoxide (DMSO)5 mg/mL[7][8]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[7][8]
0.1 M Hydrochloric AcidSoluble[6]
ChloroformSoluble[6]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Etizolam Stock Solution in Propylene Glycol (PG)

  • Materials:

    • Etizolam powder

    • Propylene Glycol (USP grade)

    • Analytical balance

    • Amber glass vial with a screw cap

    • Pipettor or graduated cylinder

    • Vortex mixer and/or magnetic stirrer

  • Procedure:

    • Weigh the desired amount of Etizolam powder accurately. For example, weigh 10 mg of Etizolam.

    • Transfer the powder carefully into the amber glass vial.

    • Add the corresponding volume of Propylene Glycol to achieve a 1 mg/mL concentration. For 10 mg of Etizolam, add 10 mL of PG.

    • Secure the cap on the vial.

    • Vortex the mixture vigorously for 2-3 minutes. If a magnetic stirrer is available, add a small stir bar to the vial and stir until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.

    • If dissolution is slow, gently warm the vial in a water bath (30-40°C) for a few minutes and continue vortexing/stirring.[4]

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store as recommended (see FAQ Q5).

Protocol 2: Preparation of a 1 mg/mL Etizolam Stock Solution in Ethanol (EtOH)

  • Materials:

    • Etizolam powder

    • 200-proof (100%) Ethanol

    • Analytical balance

    • Amber glass vial with a screw cap

    • Pipettor or graduated cylinder

    • Vortex mixer

  • Procedure:

    • Accurately weigh the desired amount of Etizolam powder (e.g., 10 mg).

    • Transfer the powder into the amber glass vial.

    • Add the calculated volume of 100% Ethanol (e.g., 10 mL for a 1 mg/mL solution).

    • Cap the vial and vortex until the solid is fully dissolved. Etizolam is generally readily soluble in ethanol.[6]

    • Confirm complete dissolution by visual inspection.

    • Label the vial and store appropriately.

Protocol 3: General Method for Diluting a Non-Aqueous Stock Solution into an Aqueous Buffer

  • Objective: To prepare a final working solution of Etizolam in an aqueous buffer (e.g., PBS, cell culture media) from a concentrated organic stock.

  • Procedure:

    • Bring the stock solution (from Protocol 1 or 2) and the aqueous buffer to room temperature.

    • Calculate the volume of stock solution needed to achieve the desired final concentration. Example: To make 10 mL of a 10 µM solution from a 1 mg/mL stock (Molar Mass ≈ 342.85 g/mol , so 1 mg/mL ≈ 2.92 mM), you would need (10 µM * 10 mL) / 2.92 mM = 3.42 µL of stock.

    • Pipette the required volume of the aqueous buffer into a sterile tube.

    • While vigorously vortexing the buffer, add the small volume of the Etizolam stock solution drop-wise or as a single quick addition into the vortex.

    • Continue vortexing for at least 30 seconds after addition to ensure rapid and uniform dispersion.

    • Visually inspect for any signs of precipitation. If the solution appears cloudy, consider sonication or using a lower final concentration.

    • Use the freshly prepared working solution immediately for best results.

Mandatory Visualizations

G Troubleshooting Etizolam Precipitation in Aqueous Media start Precipitation observed after diluting stock solution? check_conc Is the final concentration above the solubility limit? start->check_conc Yes lower_conc Action: Lower the final Etizolam concentration. check_conc->lower_conc Yes check_solvent Is the final co-solvent concentration too high (>1%)? check_conc->check_solvent No success Solution is clear. Proceed with experiment. lower_conc->success lower_solvent Action: Reduce co-solvent % by using a more concentrated stock. check_solvent->lower_solvent Yes check_mixing Was the dilution performed with vigorous mixing? check_solvent->check_mixing No lower_solvent->success improve_mixing Action: Add stock to buffer while vortexing. Try sonication. check_mixing->improve_mixing No check_mixing->success Yes improve_mixing->success

Caption: Troubleshooting workflow for Etizolam precipitation.

G Key Factors Influencing Etizolam's Aqueous Solubility solubility Etizolam Aqueous Solubility structure Chemical Structure (Lipophilic Thienodiazepine) logp High LogP (2.98 - 4.06) structure->logp pka Weak Base pKa ~4.55 structure->pka logp->solubility Decreases ph Solution pH pka->ph ph->solubility Increases at low pH cosolvent Co-solvents (PG, EtOH, DMSO) cosolvent->solubility Increases temp Temperature temp->solubility Increases

Caption: Factors that determine Etizolam's aqueous solubility.

References

Etizolam Stability in Propylene Glycol: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing etizolam in propylene glycol solutions, ensuring the stability and integrity of these preparations is paramount for experimental accuracy and validity. This technical support center provides essential guidance on stability, storage, and troubleshooting common issues encountered during the handling of etizolam-propylene glycol solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of an etizolam solution in propylene glycol?

While comprehensive, peer-reviewed stability studies on etizolam specifically in propylene glycol are limited, anecdotal evidence from various researchers and suppliers suggests a reasonable stability profile. A commercially available etizolam propylene glycol solution claims a shelf stability of eighteen months when stored correctly.[1] For laboratory-prepared solutions, it is best practice to conduct periodic quality control checks, especially for long-term studies.

Q2: What are the optimal storage conditions for an etizolam-propylene glycol solution?

To maximize stability, solutions should be stored in a cool, dark place.[1][2] Exposure to light should be minimized by using amber or opaque containers.[3] While some sources suggest that refrigeration is an option, storage at room temperature is also acceptable.[1] It is crucial to avoid high temperatures, as heat can accelerate degradation.[3][4]

Q3: Can I heat the solution to aid in dissolving the etizolam powder?

Gentle heating can be employed to facilitate the dissolution of etizolam in propylene glycol. Some users report using a water bath at temperatures up to 100°C without significant loss of potency.[4] However, it is important to note that etizolam is sensitive to acid, base, and oxidative conditions, and excessive or prolonged heating could potentially lead to degradation.[5] Therefore, use the minimum heat necessary and for the shortest possible duration.

Q4: What are the potential degradation products of etizolam in a propylene glycol solution?

Specific degradation products of etizolam in propylene glycol have not been extensively documented in scientific literature. However, a study on the degradation of benzodiazepines in artificial gastric juice revealed that etizolam can degrade in acidic conditions.[6] Another study on a stability-indicating HPLC method for etizolam showed its high sensitivity to acidic, basic, and oxidative stress.[5] It is plausible that hydrolysis of the triazole ring or oxidation of the thiophene ring could occur under adverse conditions.

Q5: What is a typical concentration for etizolam in propylene glycol solutions?

A common concentration mentioned in research contexts is 1 mg of etizolam per 1 mL of propylene glycol.[1][4] Higher concentrations may risk incomplete dissolution.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Cloudy or Precipitated Solution Incomplete dissolution or precipitation due to temperature changes.1. Gently warm the solution in a water bath while stirring or sonicating. 2. Ensure the concentration is not above the solubility limit. 3. Verify that the propylene glycol is of high purity and low water content, as water can decrease the solubility of etizolam.
Discoloration of the Solution Potential degradation of etizolam or propylene glycol, or contamination.1. Discard the solution if significant discoloration is observed. 2. Prepare a fresh solution using high-purity reagents. 3. Ensure the storage container is clean and inert. 4. Store the solution protected from light and heat.[1][3]
Inconsistent Experimental Results Degradation of the etizolam stock solution, leading to a lower effective concentration.1. Prepare a fresh solution and compare results. 2. Perform an analytical validation (e.g., by HPLC) to confirm the concentration of the stock solution. 3. Review storage conditions to ensure they are optimal.

Experimental Protocols

Protocol for Preparing a 1 mg/mL Etizolam Solution in Propylene Glycol

Materials:

  • Etizolam powder (high purity)

  • Propylene Glycol (USP/pharmaceutical grade)

  • Analytical balance

  • Volumetric flask (amber glass recommended)

  • Magnetic stirrer and stir bar or sonicator

  • Water bath (optional)

Procedure:

  • Accurately weigh the desired amount of etizolam powder. For a 10 mL solution of 1 mg/mL, weigh 10 mg of etizolam.

  • Transfer the powder to the volumetric flask.

  • Add a portion of the propylene glycol (e.g., 7-8 mL for a 10 mL final volume).

  • Stir the mixture using a magnetic stirrer or sonicate until the powder is fully dissolved. Gentle heating in a water bath can be used to expedite dissolution if necessary.

  • Once dissolved, add propylene glycol to the final desired volume.

  • Mix the solution thoroughly.

  • Store in a tightly sealed, light-resistant container at room temperature, away from direct sunlight.

Protocol for a Basic Stability Study using RP-HPLC

This protocol is adapted from a validated method for etizolam in tablet form and can be used as a starting point for a stability study in propylene glycol.[5]

1. Chromatographic Conditions:

  • Column: C18 (e.g., Agilent, 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: Acetonitrile and Triethylamine solution (pH 3.2) in a 50:50 (v/v) ratio

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of etizolam reference standard and dissolve in 100 mL of mobile phase.

  • Sample Solution (100 µg/mL): Dilute the etizolam-propylene glycol solution with the mobile phase to achieve a theoretical concentration of 100 µg/mL of etizolam.

3. Stability Study Design:

  • Prepare a batch of etizolam in propylene glycol (e.g., at 1 mg/mL).

  • Divide the batch into several aliquots in amber vials.

  • Store the aliquots under different conditions (e.g., refrigerated at 2-8°C, room temperature at 25°C/60% RH, and accelerated conditions at 40°C/75% RH).

  • At specified time points (e.g., 0, 1, 3, 6, 12, and 18 months), withdraw a sample from each storage condition.

  • Prepare the sample solution as described above and analyze by HPLC.

  • Calculate the percentage of etizolam remaining compared to the initial concentration. Also, observe the chromatogram for the appearance of any new peaks that may indicate degradation products.

Data Presentation

Table 1: Example of a Stability Data Log for Etizolam in Propylene Glycol Solution (1 mg/mL)

Time PointStorage ConditionEtizolam Concentration (µg/mL)% of Initial ConcentrationAppearance of Degradation Peaks (Area %)
0-100.5100.00.0
1 Month2-8°C
25°C/60% RH
40°C/75% RH
3 Months2-8°C
25°C/60% RH
40°C/75% RH
6 Months2-8°C
25°C/60% RH
40°C/75% RH
12 Months2-8°C
25°C/60% RH
40°C/75% RH
18 Months2-8°C
25°C/60% RH
40°C/75% RH

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Storage cluster_analysis Analysis at Time Points prep1 Weigh Etizolam Powder prep2 Dissolve in Propylene Glycol prep1->prep2 prep3 Achieve Final Volume and Mix prep2->prep3 storage1 Refrigerated (2-8°C) prep3->storage1 Aliquot and Store storage2 Room Temp (25°C/60% RH) prep3->storage2 Aliquot and Store storage3 Accelerated (40°C/75% RH) prep3->storage3 Aliquot and Store analysis1 Sample Dilution storage1->analysis1 Withdraw Samples storage2->analysis1 Withdraw Samples storage3->analysis1 Withdraw Samples analysis2 HPLC Analysis analysis1->analysis2 analysis3 Data Evaluation analysis2->analysis3

Caption: Workflow for a stability study of etizolam in propylene glycol.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes factor1 Light Exposure outcome1 Degradation of Etizolam factor1->outcome1 factor2 High Temperature factor2->outcome1 factor3 Presence of Acid/Base/Oxidants factor3->outcome1 factor4 High Water Content in Solvent factor4->outcome1 outcome2 Loss of Potency outcome1->outcome2 outcome3 Formation of Byproducts outcome1->outcome3

Caption: Factors influencing the stability of etizolam solutions.

References

Technical Support Center: Etizolam Light Sensitivity and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the light sensitivity and degradation of Etizolam in laboratory settings.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental investigation of Etizolam's photostability.

Issue / Question Possible Cause(s) Recommended Solution(s)
Q1: No degradation was observed after exposing Etizolam samples to light. 1. Insufficient Light Exposure: The total illumination (lux hours) or UV energy (watt hours/m²) may be below the threshold required to induce degradation.[1][2]2. Inappropriate Wavelength: The light source may not emit at the wavelengths absorbed by Etizolam.3. High Intrinsic Stability: The molecule may be inherently stable under the tested conditions.4. Protective Packaging: If the sample was in a container, it might be UV-protective (e.g., amber glass).1. Verify Light Source and Exposure: Ensure your photostability chamber is calibrated. Expose the sample for a longer duration or use a higher intensity source, ensuring you meet or exceed ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/m²).[1][3]2. Use a Broad-Spectrum Lamp: Employ a light source that emits both cool white fluorescent and near-UV light as specified in ICH Q1B.[3]3. Increase Stress: For forced degradation studies, you can increase the intensity or duration of exposure beyond ICH confirmatory levels (e.g., 2x ICH exposure) to confirm stability.[1]4. Direct Exposure: Test the drug substance directly or in a chemically inert, transparent container like quartz.[4][5]
Q2: Degradation is observed in the "dark control" sample. 1. Thermal Degradation: The temperature inside the photostability chamber may be too high, causing thermal degradation independent of light.[1]2. Oxidative Degradation: The sample may be reacting with atmospheric oxygen.3. Hydrolysis: If the sample is in solution, it may be degrading due to reaction with the solvent or due to pH instability.1. Monitor and Control Temperature: Maintain a consistent temperature in the chamber and place the dark control right next to the exposed samples to ensure identical thermal conditions.[1][3]2. Inert Atmosphere: If oxidation is suspected, store and test samples under an inert atmosphere (e.g., nitrogen or argon).3. Solvent and pH Control: Ensure the solvent is appropriate and does not promote degradation. Buffer the solution if pH is a critical factor.
Q3: The extent of degradation is inconsistent across replicate samples. 1. Uneven Light Exposure: Samples may not be positioned uniformly relative to the light source, causing variability in the received energy.[5]2. Sample Heterogeneity: If testing a solid, non-uniform particle size or distribution can affect degradation rates.3. Inconsistent Sample Preparation: Variations in concentration or solvent for solution-state studies.1. Ensure Uniform Exposure: Arrange samples in a single, even layer. For liquids, use identical transparent containers and ensure they are placed at the same distance and orientation from the light source.[4][5]2. Homogenize Samples: Ensure solid samples are milled to a consistent particle size.3. Standardize Preparation: Use calibrated equipment and consistent procedures for preparing all sample solutions.
Q4: The HPLC chromatogram shows poor separation of degradation products from the parent Etizolam peak. 1. Non-Optimized HPLC Method: The mobile phase, column, or gradient is not suitable for separating the specific degradants formed.2. Co-elution of Impurities: Degradation products may have similar retention times.1. Method Development: Develop a "stability-indicating" HPLC method. This involves testing different columns (e.g., C18), mobile phases (e.g., acetonitrile/methanol and buffer mixtures), and detection wavelengths (e.g., 254 nm).[6][7]2. Use Forced Degradation Samples for Method Validation: Analyze samples from various stress conditions (acid, base, heat, oxidation, light) to ensure the method can separate all potential degradation products from the active pharmaceutical ingredient (API).[8]
Q5: Mass balance is less than 95% (the loss of Etizolam does not correspond to the amount of detected degradation products). 1. Non-UV Active Degradants: Some degradation products may not absorb at the detection wavelength used for the HPLC analysis.2. Volatile Degradants: Degradation may produce volatile compounds that are lost during the experiment.3. Adsorption of Degradants: Degradation products may adsorb to the container surface.1. Use a Photodiode Array (PDA) Detector: A PDA detector can screen a wide range of wavelengths to help identify degradants that do not absorb at the primary detection wavelength.2. Use Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is the most effective way to detect and identify all charged degradation products, regardless of their UV absorbance.3. Check for Adsorption: Use inert container materials (e.g., silanized glass) and rinse the container with a strong solvent to check for adsorbed compounds.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Etizolam in a laboratory setting to prevent degradation?

To ensure its stability, Etizolam should be stored in a cool, dry, and dark environment.[9] Specifically, protection from light and moisture is critical. It is recommended to keep it in a tightly sealed, light-resistant container, such as an amber vial, and store it in a controlled environment.

Q2: Under what types of stress does Etizolam show significant degradation?

Forced degradation studies have shown that Etizolam is susceptible to degradation under several conditions. It is highly sensitive to acidic and basic hydrolysis, oxidation, and photolytic stress.[6][7] Thermal degradation also occurs, but often to a lesser extent compared to other stress factors.

Q3: What is the general degradation pathway for benzodiazepines when exposed to light, and is Etizolam likely to follow it?

Many benzodiazepines, such as Alprazolam, undergo photodegradation that involves cleavage and rearrangement of the diazepine ring.[10][11] Common photodegradation products include benzophenone derivatives and quinoline-like structures.[10][12] Given Etizolam's thienodiazepine structure (a thiophene ring fused to a diazepine ring), it is plausible that it follows a similar degradation pathway involving oxidation and rearrangement of the diazepine ring system upon exposure to UV light.

Q4: What analytical technique is most suitable for analyzing Etizolam and its degradation products?

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and effective technique.[6][7][13] This method, typically using a C18 column and a UV detector, can separate the parent Etizolam from its degradation products, allowing for accurate quantification of its stability. For definitive identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[14]

Q5: How much degradation is considered significant in a forced degradation study?

The goal of a forced degradation study is to achieve a target degradation of approximately 5-20% of the active pharmaceutical ingredient.[15][16][17] This level of degradation is sufficient to demonstrate the specificity of the analytical method and to generate enough of the degradation products for detection and potential identification, without leading to secondary degradation that would not be seen under normal storage conditions.[2]

Quantitative Data on Etizolam Degradation

The following table summarizes data from various forced degradation studies.

Stress ConditionReagents and Duration% Degradation of EtizolamReference
Photolytic UV Chamber (27°C) for 48 hours11.24%[6]
Acid Hydrolysis 1M HCl at room temp for 1 hour14.52%[6]
Alkali Hydrolysis 1M NaOH at room temp for 1 hour13.88%[6]
Oxidative 10% H₂O₂ at room temp for 12 hours12.15%[6]
Thermal 70°C for 48 hours9.85%[6]

Experimental Protocols

Protocol for Forced Photodegradation Study (Solution State)

This protocol is adapted from methodologies used in stability-indicating method development for Etizolam.[6]

Objective: To generate photodegradation products of Etizolam in solution for analysis.

Materials:

  • Etizolam reference standard

  • HPLC-grade ethanol or methanol

  • 10 mL volumetric flasks (transparent, e.g., quartz or borosilicate glass)

  • Photostability chamber equipped with a UV light source

  • HPLC system with a UV/PDA detector

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve Etizolam in the chosen solvent to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Prepare Sample for Exposure: Transfer 1 mL of the stock solution into a 10 mL transparent volumetric flask. Dilute to the mark with the same solvent to obtain a final concentration (e.g., 10 µg/mL).

  • Prepare Dark Control: Prepare an identical sample and wrap the flask completely in aluminum foil to protect it from light.

  • Expose Sample: Place both the test sample and the dark control inside a photostability chamber.

  • Irradiation: Expose the samples to UV light at a controlled temperature (e.g., 27°C) for a defined period (e.g., 48 hours).[6] The chamber should provide an overall illumination consistent with ICH Q1B guidelines.[3]

  • Sample Analysis: After the exposure period, retrieve both samples. Analyze the test sample, the dark control, and an unexposed standard solution by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms. The degradation is quantified by the decrease in the peak area of the parent Etizolam and the appearance of new peaks corresponding to degradation products. Ensure no significant degradation has occurred in the dark control.

General Protocol for Confirmatory Photostability Testing (ICH Q1B)

Objective: To evaluate the intrinsic photostability characteristics of Etizolam as part of a formal stability study.

Materials:

  • Etizolam drug substance or drug product

  • Chemically inert, transparent containers

  • Aluminum foil for dark control

  • Calibrated photostability chamber compliant with ICH Q1B Option 2 (Cool white fluorescent and near-UV lamps).[3]

Procedure:

  • Sample Preparation: Place the Etizolam substance or product directly in the transparent containers. For powders, spread in a thin, uniform layer.[4]

  • Dark Control: Prepare a parallel set of samples and wrap them securely in aluminum foil.

  • Exposure: Place both sets of samples in the photostability chamber. Expose them until the total illumination is not less than 1.2 million lux hours and the integrated near-UV energy is not less than 200 watt hours/square meter.[3][5]

  • Analysis: Analyze the exposed samples and the dark controls for changes in physical properties, potency (assay), and purity (degradation products).

  • Assessment: If significant degradation (change outside of justified limits) is observed, further testing of the product in its primary and marketing packaging is required to assess the adequacy of the packaging in protecting the product from light.

Visualizations

Experimental_Workflow_Photostability cluster_prep 1. Sample Preparation cluster_exposure 2. Exposure (ICH Q1B) cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_api Prepare Etizolam Solution (e.g., 10 µg/mL in transparent flask) prep_dark Prepare Dark Control (wrap identical sample in foil) chamber Place samples in Photostability Chamber prep_dark->chamber expose Expose to Light (≥1.2M lux-hr, ≥200 W-hr/m²) chamber->expose hplc Analyze via Stability-Indicating RP-HPLC Method chamber->hplc compare Compare Chromatograms: - Exposed Sample - Dark Control - Unexposed Standard hplc->compare quantify Quantify Degradation (%) & Identify Degradants compare->quantify

Caption: Workflow for a forced photodegradation study of Etizolam.

Troubleshooting_Logic start Problem: Degradation in Dark Control q1 Is chamber temperature monitored and controlled? start->q1 ans1_no No q1->ans1_no ans1_yes Yes q1->ans1_yes sol1 Solution: Implement temperature control. Ensure control is placed next to exposed sample. ans1_no->sol1 Implement corrective action q2 Is the sample susceptible to oxidation or hydrolysis? ans1_yes->q2 end Issue likely resolved. If not, investigate sample-excipient interactions (for drug products). sol1->end ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no sol2 Solution: - Test under inert atmosphere (N₂). - Check solvent stability and pH. - Use buffered solutions. ans2_yes->sol2 Implement corrective action ans2_no->end sol2->end

References

Minimizing Etizolam cross-reactivity in benzodiazepine immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for managing Etizolam cross-reactivity in benzodiazepine immunoassays.

Frequently Asked Questions (FAQs)

Q1: Does Etizolam show up on a standard benzodiazepine immunoassay drug test?

A1: The detection of Etizolam on a standard benzodiazepine immunoassay depends heavily on the specific assay used. Etizolam is structurally different from classical benzodiazepines, featuring a thiophene ring instead of a benzene ring[1][2]. This structural difference can lead to variable cross-reactivity. Some immunoassays show poor cross-reactivity, which, combined with the low concentrations at which Etizolam is often present, can result in a false-negative result[3]. However, many modern assays, especially more sensitive ones, can detect Etizolam. For example, some lateral flow immunoassay test strips and ELISA kits have demonstrated the ability to detect Etizolam, although sometimes at higher concentrations than traditional benzodiazepines like alprazolam[1][4][5].

Q2: How does the cross-reactivity of Etizolam vary across different immunoassay platforms?

A2: Cross-reactivity varies significantly. Studies have shown that Cloned Enzyme Donor Immunoassay (CEDIA) and Kinetic Interaction of Microparticles in Solution (KIMS) II immunoassays can exhibit high cross-reactivity for Etizolam, while Homogenous Enzyme Immunoassay (HEIA) and Enzyme Multiplied Immunoassay Technique (EMIT) II Plus may show lower cross-reactivity[3]. Certain ELISA kits have also demonstrated good cross-reactivity, in some cases exceeding 96%[3][5]. Conversely, some point-of-care devices, like the Triage DOA kit, may detect Etizolam, while others fail to detect it even at high concentrations[6][7].

Q3: What are the major metabolites of Etizolam, and are they detectable by immunoassays?

A3: Etizolam is metabolized in the liver into two major active metabolites: α-hydroxyetizolam and 8-hydroxyetizolam[2][3]. Due to rapid metabolism, detecting the parent Etizolam drug can be difficult[8]. Therefore, identifying its metabolites is crucial. Some immunoassay screening devices, such as the AccuSign BZO, have been shown to detect both Etizolam and its major metabolites at concentrations of 1,000 ng/mL in urine[6][7].

Q4: Can Etizolam cause a false-positive result for benzodiazepines?

A4: Yes, because Etizolam is a thienodiazepine, a class of compounds closely related to benzodiazepines, it can trigger a positive result on a benzodiazepine immunoassay screen[9]. This is not technically a "false" positive in the sense of an unrelated compound causing the result (like sertraline), but rather a "cross-reaction"[10][11]. The initial positive screen should always be confirmed with a more specific method like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the specific compound[9][11][12].

Troubleshooting Guide

Issue 1: Negative immunoassay result despite suspected Etizolam use.

  • Possible Cause 1: Low Assay Sensitivity. The specific immunoassay used may have poor cross-reactivity with Etizolam or its metabolites[3][13]. Some assays are not designed to detect the unique structure of thienodiazepines effectively[14][15].

  • Troubleshooting Steps:

    • Review the manufacturer's data sheet for the immunoassay to check for known cross-reactivity with Etizolam.

    • If possible, re-screen the sample using a different immunoassay known to have better sensitivity for Etizolam (e.g., CEDIA, KIMS II, or specific ELISA kits)[3].

    • Proceed directly to confirmatory testing using LC-MS/MS or GC-MS, which are the gold standards and do not rely on antibody cross-reactivity[12][15].

  • Possible Cause 2: Low Analyte Concentration. The concentration of Etizolam and its metabolites in the sample (urine or blood) may be below the detection limit of the assay[3]. This can be due to a low dose or the time elapsed since use.

  • Troubleshooting Steps:

    • Consider sample pretreatment. For urine samples, enzymatic hydrolysis with β-glucuronidase can increase the concentration of free drug, as many benzodiazepines are excreted as glucuronide conjugates[16][17]. This may improve detection sensitivity.

    • Utilize a more sensitive confirmatory method like LC-MS/MS, which often has lower limits of detection than immunoassays[18].

Issue 2: Positive benzodiazepine immunoassay result requires confirmation for Etizolam.

  • Challenge: A positive screen indicates the presence of a benzodiazepine or a cross-reactive compound, but does not specifically identify Etizolam[19]. Confirmatory testing is mandatory to determine the exact substance.

  • Workflow for Confirmation:

cluster_screening Initial Screening cluster_result Result Interpretation cluster_confirmation Confirmatory Testing A Urine/Blood Sample Collection B Benzodiazepine Immunoassay Screen A->B C Screening Result B->C D Sample Prep for Confirmation (e.g., Hydrolysis, Extraction) C->D Positive G Report as Negative C->G Negative E LC-MS/MS or GC-MS Analysis D->E F Data Analysis: Identify Specific Compound(s) E->F H Report Specific Findings (e.g., Etizolam Detected) F->H

Caption: Workflow for confirming Etizolam after a positive immunoassay screen.

Data Presentation: Etizolam Cross-Reactivity

The following tables summarize quantitative data from various studies on the cross-reactivity and detection limits of Etizolam in different benzodiazepine immunoassays.

Table 1: Cross-Reactivity of Etizolam in Various Immunoassay Types

Immunoassay TypeManufacturer/KitCross-Reactivity (%)Concentration TestedReference
ELISAImmunalysis®107% (in blood)Not Specified[20]
ELISAImmunalysis®109% (in PBS buffer)Not Specified[4]
CEDIANot Specified147%100 ng/mL
KIMS IINot Specified86%200 ng/mL[3]
EMIT II PlusNot Specified47%500 ng/mL[3]
HEIANot Specified4%1000 ng/mL[3][13]

Note: Cross-reactivity is often calculated relative to a standard calibrator, such as oxazepam.[4][20]

Table 2: Detection Limits for Etizolam and Metabolites

Assay/DeviceAnalyte(s)Lowest Detectable ConcentrationMatrixReference
BTNX Inc. Test StripsEtizolam1.25 µg/mLWater[1]
AccuSign BZOEtizolam, M-III, M-VI1,000 ng/mLUrine[6][7]
Monitect-3Etizolam, M-III, M-VI>25,000 ng/mL (Not Detected)Urine[6][7]
Fastect IIEtizolam, M-III, M-VI>25,000 ng/mL (Not Detected)Urine[6][7]
Triage DOAEtizolamNegative Result (Concentration not specified)Urine[6][7]
ELISA (Immunalysis®)EtizolamLimit of Detection: 0.0025 mg/LBlood[4][5][18]

Experimental Protocols

Protocol 1: General Procedure for Benzodiazepine Screening using ELISA

This protocol is a generalized methodology based on the description of the Immunalysis® Benzodiazepine ELISA kit evaluation[4][5]. Researchers must consult the specific manufacturer's instructions for the kit being used.

  • Preparation of Calibrators and Controls:

    • Fortify blank matrix (e.g., blood or phosphate-buffered saline - PBS) with a reference standard (e.g., oxazepam) to create a calibration curve (e.g., 0, 5, 10, 100, 300 ng/mL)[4].

    • Prepare quality control (QC) samples at low and high concentrations in the same matrix.

    • Fortify separate blank matrix aliquots with Etizolam at the same concentrations as the calibrators to test for cross-reactivity[4].

  • Sample Preparation:

    • Dilute all samples, calibrators, and controls (e.g., 1:4) with the provided PBS buffer[4].

  • Immunoassay Procedure:

    • Pipette a small volume (e.g., 10 µL) of each prepared calibrator, control, and sample into the appropriate wells of the microtiter plate[4]. It is recommended to run duplicates or triplicates.

    • Add the enzyme-conjugated benzodiazepine derivative to the wells.

    • Add the benzodiazepine antibody solution to the wells.

    • Incubate the plate according to the manufacturer's specified time and temperature. During incubation, the drug in the sample competes with the enzyme-labeled drug for binding sites on the antibody.

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate to allow for color development. The enzyme on the bound conjugate will convert the substrate, producing a color change. The intensity of the color is inversely proportional to the concentration of the drug in the sample[4].

    • Stop the reaction using a stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm)[4].

    • Generate a standard curve by plotting the absorbance of the calibrators against their known concentrations.

    • Determine the concentration of benzodiazepine equivalents in the samples by interpolating their absorbance values from the standard curve.

    • Calculate the percent cross-reactivity for Etizolam using the formula: (Concentration of Calibrator / Concentration of Etizolam yielding the same absorbance) x 100.

Logical Flow for Minimizing Cross-Reactivity Issues

A Start: Need to Screen for Benzodiazepines (Potential Etizolam Presence) B Step 1: Assay Selection A->B C Consult manufacturer data for Etizolam cross-reactivity. Prioritize high-reactivity assays (e.g., certain ELISA, CEDIA) B->C Action D Step 2: Initial Screening C->D E Perform immunoassay following validated protocol. D->E Action F Result? E->F G Negative Result F->G H Positive Result F->H I Is there high clinical suspicion or history of Etizolam use? G->I K Step 3: Mandatory Confirmation H->K J Report as Negative. Consider limitations in report. I->J No I->K Yes (Risk of False Negative) L Perform GC-MS or LC-MS/MS analysis to confirm presence and identify the specific compound. K->L Action M Final Report based on Confirmatory Results. L->M

References

Optimizing Etizolam dosage for anxiolytic effects without sedation in rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers optimizing Etizolam dosage for anxiolytic effects without sedation in rats.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments.

Q1: My results show anxiolytic effects at a certain dose, but the rats appear sedated. How can I separate these effects?

A1: This is a common challenge due to the overlapping mechanisms of anxiolysis and sedation. Here are several troubleshooting steps:

  • Dosage Adjustment: Sedation is often a dose-dependent effect. Systematically lower the Etizolam dosage in small increments (e.g., 0.1 mg/kg steps) to find a concentration that retains anxiolytic properties without significantly reducing locomotor activity.

  • Time-Course Analysis: The peak anxiolytic and sedative effects may occur at different times post-administration. Conduct a time-course study, testing animals at various intervals after drug injection (e.g., 15, 30, 60, and 120 minutes) to identify a time point with maximal anxiolysis and minimal sedation.

  • Route of Administration: The route of administration (e.g., intraperitoneal, oral) can influence the absorption rate and peak plasma concentration of Etizolam, thereby affecting the balance between anxiolytic and sedative effects. If you are observing sedation, consider switching to a route with slower absorption.

  • Control for Motor Impairment: Use a specific test for motor coordination, such as the rotarod test, in conjunction with your locomotor activity measurements. This will help you differentiate between general sedation and specific motor impairment.

Q2: I am not observing any anxiolytic effect even at higher doses. What could be the issue?

A2: A lack of anxiolytic effect could stem from several factors:

  • Drug Stability and Preparation: Ensure your Etizolam solution is properly prepared and stored. Etizolam can degrade, so use a fresh solution for each experiment. Verify the solubility of Etizolam in your chosen vehicle.

  • Animal Strain and Sex: Different rat strains (e.g., Wistar, Sprague-Dawley) can exhibit varying sensitivities to anxiolytic drugs. Similarly, the estrous cycle in female rats can influence anxiety levels and drug responses. Ensure you are using a consistent strain and sex, and for females, monitor their estrous cycle.

  • Baseline Anxiety Levels: If the baseline anxiety of your control animals is too low, it may be difficult to detect an anxiolytic effect. Ensure your testing environment (e.g., lighting in the elevated plus-maze) is sufficiently anxiogenic to produce a measurable baseline.

  • Habituation: Repeated exposure to the testing apparatus can reduce anxiety levels and mask the effects of an anxiolytic drug. Ensure each animal is naive to the testing apparatus.

Q3: The locomotor activity in my control group is highly variable. How can I reduce this variability?

A3: High variability in locomotor activity can obscure the sedative effects of Etizolam. To address this:

  • Acclimatization: Ensure all rats are adequately acclimatized to the testing room for a consistent period (e.g., 30-60 minutes) before the experiment begins.

  • Consistent Handling: Handle all animals in the same gentle manner. Inconsistent or rough handling can induce stress and alter locomotor activity.

  • Environmental Consistency: Maintain consistent environmental conditions (e.g., lighting, temperature, noise levels) across all testing sessions.

  • Time of Day: Test all animals at the same time of day to control for circadian variations in activity.

Quantitative Data Summary

Disclaimer: The following tables present illustrative data based on typical dose-response effects of benzodiazepine-like drugs in rats. Specific quantitative data from a single, comprehensive study directly comparing the anxiolytic and sedative effects of a wide range of Etizolam doses in rats using both the Elevated Plus Maze and a locomotor activity test could not be located in publicly available literature. Researchers should generate their own dose-response curves for their specific experimental conditions.

Table 1: Illustrative Anxiolytic Effects of Etizolam in the Elevated Plus-Maze (EPM)

Etizolam Dose (mg/kg, i.p.)Time in Open Arms (seconds)Open Arm Entries (%)
Vehicle (Control)25 ± 515 ± 3
0.2545 ± 725 ± 4
0.560 ± 8 35 ± 5
1.075 ± 10 40 ± 6
2.065 ± 9**30 ± 5*

*Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. An increase in time spent in and entries into the open arms is indicative of an anxiolytic effect. At higher doses, a decrease in entries may be observed due to emerging sedative effects.

Table 2: Illustrative Sedative Effects of Etizolam on Locomotor Activity

Etizolam Dose (mg/kg, i.p.)Total Distance Traveled (meters)Rearing Frequency
Vehicle (Control)40 ± 515 ± 3
0.2538 ± 414 ± 2
0.535 ± 512 ± 2
1.025 ± 48 ± 2
2.015 ± 3 4 ± 1

*Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. A decrease in total distance traveled and rearing frequency is indicative of a sedative effect.

Experimental Protocols

Elevated Plus-Maze (EPM) for Anxiolytic Activity

Objective: To assess anxiety-like behavior in rats.

Apparatus:

  • A plus-shaped maze with two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm).

  • The maze should be elevated 50 cm above the floor.

  • The apparatus should be made of a non-porous material for easy cleaning.

Procedure:

  • Acclimatize the rat to the testing room for at least 30 minutes before the test.

  • Administer Etizolam or vehicle at the desired dose and route.

  • After the appropriate pre-treatment time, place the rat on the central platform of the EPM, facing one of the open arms.

  • Allow the rat to explore the maze for 5 minutes.

  • Record the session using a video camera mounted above the maze.

  • After the 5-minute session, gently remove the rat and return it to its home cage.

  • Clean the maze thoroughly with 70% ethanol between each trial to remove any olfactory cues.

  • Analyze the video recording for the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

Open Field Test for Sedative/Locomotor Activity

Objective: To assess spontaneous locomotor activity and exploratory behavior.

Apparatus:

  • A square arena (e.g., 100 x 100 cm) with walls high enough to prevent escape (e.g., 40 cm).

  • The floor of the arena is typically divided into a grid of equal-sized squares.

  • A video camera is mounted above the arena to record the session.

Procedure:

  • Acclimatize the rat to the testing room for at least 30 minutes.

  • Administer Etizolam or vehicle.

  • After the pre-treatment time, gently place the rat in the center of the open field arena.

  • Allow the rat to explore the arena for a set period (e.g., 10-30 minutes).

  • Record the entire session with an overhead video camera.

  • After the session, return the rat to its home cage.

  • Clean the arena with 70% ethanol between animals.

  • Analyze the video recording using an automated tracking system or by manual scoring for:

    • Total distance traveled.

    • Number of line crossings.

    • Time spent in the center of the arena versus the periphery.

    • Rearing frequency (number of times the rat stands on its hind legs).

Visualizations

Etizolam_Mechanism_of_Action cluster_GABA_A GABA-A Receptor GABA_A GABA-A Receptor (α, β, γ subunits) Cl_channel Chloride (Cl-) Channel Opening GABA_A->Cl_channel Increased Affinity for GABA leads to BZD_site Benzodiazepine Binding Site BZD_site->GABA_A Positive Allosteric Modulation GABA_site GABA Binding Site Etizolam Etizolam Etizolam->BZD_site Binds to GABA GABA GABA->GABA_site Binds to Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Causes Anxiolysis Anxiolytic Effect (α2, α3 subunits) Hyperpolarization->Anxiolysis Sedation Sedative Effect (α1 subunit) Hyperpolarization->Sedation

Caption: Mechanism of action of Etizolam at the GABA-A receptor.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (30-60 min) Drug_Admin Drug Administration (i.p. or oral) Animal_Acclimatization->Drug_Admin Drug_Prep Etizolam/Vehicle Preparation Drug_Prep->Drug_Admin EPM Elevated Plus-Maze (5 min) Drug_Admin->EPM Pre-treatment Time OFT Open Field Test (10-30 min) Drug_Admin->OFT Pre-treatment Time Anxiety_Analysis Anxiolytic Effect Analysis (Time/Entries in Open Arms) EPM->Anxiety_Analysis Sedation_Analysis Sedative Effect Analysis (Locomotor Activity, Rearing) OFT->Sedation_Analysis

Addressing tolerance development to Etizolam in chronic dosing studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the development of tolerance to Etizolam in chronic dosing studies.

Frequently Asked Questions (FAQs)

Q1: Does tolerance develop to all effects of Etizolam at the same rate?

No, tolerance to the effects of benzodiazepines, including Etizolam, develops at different rates for different actions. Generally, tolerance develops rapidly to the sedative and hypnotic effects, while it is slower to develop for the anticonvulsant effects.[1][2] Notably, some studies suggest that tolerance to the anxiolytic effects may not develop at all.[1] A study comparing Etizolam to Lorazepam found that while animals treated chronically with Lorazepam became tolerant to its anticonvulsant effects, those treated with Etizolam did not show significant tolerance.[3][4]

Q2: What are the primary molecular mechanisms underlying tolerance to Etizolam?

Tolerance to benzodiazepines is primarily associated with adaptive changes in the GABA-A receptor system.[1][5][6] Chronic administration can lead to:

  • GABA-A Receptor Subunit Alterations: Changes in the expression of different GABA-A receptor subunits are a key mechanism.[7] For Etizolam, studies in rat hippocampal neurons have shown that prolonged exposure leads to a reduction in α5 and γ2S receptor subunit mRNAs.[3][4] This is distinct from classical benzodiazepines like Lorazepam, which have been shown to alter the expression of α1, α3, and α4 subunits.[3]

  • Receptor Uncoupling: This refers to a state where the binding of the drug to the GABA-A receptor no longer produces the same degree of potentiation of GABA's effects.[1]

Q3: How does Etizolam's tolerance profile compare to that of classical benzodiazepines like Lorazepam?

Preclinical studies suggest that Etizolam has a reduced liability to induce tolerance and dependence compared to classical benzodiazepines such as Lorazepam.[3][4][8] This is supported by findings that chronic Etizolam treatment did not alter its anticonvulsant action in mice, whereas tolerance was observed with chronic Lorazepam treatment.[3][4] The differential effect on GABA-A receptor subunit expression is thought to contribute to this more favorable profile.[3][4]

Q4: What experimental models can be used to study Etizolam tolerance in vivo?

A common approach is to use a "chronically equivalent" dosing regimen in rodents.[9] This involves administering the drug repeatedly over a set period and adjusting the dose to maintain a consistent, quantifiable pharmacological effect (e.g., a specific level of motor impairment).[9] The development of tolerance is then measured by the increase in the required dose over time.[9] Behavioral assays such as locomotor activity monitoring and motor function screens are used to quantify the drug's effects.[9][10]

Q5: Are there any known issues with high-dose Etizolam use and dependence in humans?

Yes, despite its potentially lower tolerance liability in preclinical models, high-dose, non-medical use of Etizolam in humans has been associated with dependence, craving, and withdrawal symptoms.[11][12][13] Reports have documented individuals requiring significantly high daily doses, far exceeding the therapeutic range, to avoid withdrawal.[11][14]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High variability in behavioral data between subjects. - Inconsistent drug administration (e.g., injection site, volume).- Environmental stressors affecting animal behavior.- Individual differences in drug metabolism.- Ensure consistent and precise drug administration techniques.- Acclimate animals to the testing environment before the experiment.- Increase sample size to account for individual variability.
No significant tolerance development observed. - Insufficient dose or duration of chronic treatment.- The specific behavioral endpoint is not sensitive to tolerance development for this compound.- Etizolam's inherently lower tolerance liability.- Increase the dose and/or the duration of the chronic dosing regimen.- Select a behavioral assay known to be sensitive to benzodiazepine tolerance (e.g., sedative or motor-impairing effects).- Include a positive control (e.g., a classical benzodiazepine like Lorazepam or Diazepam) to confirm the experimental model's validity.
Unexpected changes in GABA-A receptor subunit expression. - The brain region analyzed may not be the primary site of tolerance for the measured effect.- The timing of tissue collection relative to the last drug administration.- Issues with the specificity of antibodies or probes used in the analysis.- Analyze multiple brain regions known to be involved in the pharmacological effects of benzodiazepines.- Standardize the time of tissue collection after the final dose.- Validate the specificity of all reagents used for molecular analysis.

Experimental Protocols

In Vivo Chronic Dosing and Tolerance Assessment in Rodents

This protocol is a generalized example based on methodologies used in benzodiazepine tolerance studies.[9][10][15]

Objective: To induce and quantify tolerance to the sedative/motor-impairing effects of Etizolam.

Materials:

  • Etizolam

  • Vehicle solution (e.g., 0.3% Tween 80 in saline)[15]

  • Rodents (e.g., mice or rats)

  • Apparatus for assessing motor activity (e.g., open field arena with automated tracking) or motor coordination (e.g., rotarod).

  • Standard laboratory equipment for drug preparation and administration.

Procedure:

  • Baseline Assessment:

    • Habituate the animals to the testing apparatus.

    • Determine the acute dose-response curve for the sedative or motor-impairing effect of Etizolam. Select a dose that produces a significant, but not maximal, effect.

  • Chronic Dosing Regimen:

    • Divide animals into a control group (receiving vehicle) and a treatment group (receiving Etizolam).

    • Administer Etizolam (or vehicle) daily or twice daily for a predetermined period (e.g., 9-14 days).[15] The route of administration can be intraperitoneal (i.p.) or oral gavage.

    • "Chronically Equivalent" Dosing (Optional but recommended): Periodically (e.g., every 2-3 days), assess the pharmacological effect and adjust the dose of Etizolam in the treatment group to maintain the initial level of effect.[9]

  • Tolerance Assessment:

    • On the final day of the study, administer a challenge dose of Etizolam to both the control and the chronically treated groups.

    • Measure the sedative or motor-impairing effect using the same behavioral assay as in the baseline assessment.

    • Tolerance is demonstrated if the chronically treated group shows a significantly reduced response to the challenge dose compared to the control group.

  • Data Analysis:

    • Compare the behavioral scores between the control and chronic treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

    • If using a "chronically equivalent" dosing regimen, plot the daily required dose to demonstrate the development of tolerance over time.

Data Presentation

Table 1: Summary of Chronic Benzodiazepine Effects on GABA-A Receptor Subunit mRNA in Rat Hippocampal Neurons

Treatment (10 µM for 5 days)α1 mRNAα2 mRNAα3 mRNAα4 mRNAα5 mRNAγ2S mRNA
Etizolam No ChangeIncreased (on withdrawal)Increased (on withdrawal)No ChangeReducedReduced
Lorazepam ReducedIncreased (on withdrawal)IncreasedIncreased (on withdrawal)No ChangeReduced

Data synthesized from Sanna et al., 2005.[3]

Table 2: Example of Dose Escalation in a "Chronically Equivalent" Dosing Study with Chlordiazepoxide

Day of TreatmentMaintenance Dose (mg/kg)Fold Increase from Day 2
Day 2163.31.0
Day 35839.35.1

Data from Ryan and Boisse, 1983, illustrating the principle of tolerance development.[9]

Visualizations

GABA_A_Receptor_Action cluster_neuron Postsynaptic Neuron cluster_effect Enhanced GABAergic Effect GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel (Closed) GABA_A->Chloride_Channel Integral part of Chloride_Channel_Open Chloride (Cl-) Channel (Opens) GABA_A->Chloride_Channel_Open Conformational Change GABA GABA GABA->GABA_A Binds Etizolam Etizolam Etizolam->GABA_A Binds (Allosteric Site) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel_Open->Hyperpolarization Leads to

Caption: Mechanism of Etizolam action at the GABA-A receptor.

Tolerance_Workflow start Start: Naive Animals baseline Baseline Behavioral Testing (e.g., Locomotor Activity) start->baseline randomize Randomize into Groups baseline->randomize chronic_etizolam Chronic Etizolam Dosing (e.g., 14 days) randomize->chronic_etizolam Treatment chronic_vehicle Chronic Vehicle Dosing randomize->chronic_vehicle Control challenge Administer Etizolam Challenge Dose to Both Groups chronic_etizolam->challenge chronic_vehicle->challenge final_testing Final Behavioral Testing challenge->final_testing analysis Data Analysis: Compare Group Responses final_testing->analysis conclusion Conclusion: Tolerance Assessed analysis->conclusion

Caption: Experimental workflow for an in vivo Etizolam tolerance study.

Signaling_Pathway_Tolerance Etizolam Chronic Etizolam Exposure GABA_A Sustained GABA-A Receptor Activation Etizolam->GABA_A Adaptation Cellular Adaptive Mechanisms GABA_A->Adaptation Gene_Expression Altered Gene Expression of GABA-A Receptor Subunits Adaptation->Gene_Expression e.g., ↓ α5, ↓ γ2S Uncoupling Receptor Uncoupling Adaptation->Uncoupling Reduced_Response Reduced Pharmacological Response (Tolerance) Gene_Expression->Reduced_Response Uncoupling->Reduced_Response

Caption: Simplified signaling pathway for Etizolam tolerance development.

References

Technical Support Center: Forced Degradation Studies of Etizolam

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Etizolam. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Experimental Protocols and Data Presentation

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods. Below are detailed methodologies for key experiments and a summary of quantitative data from published studies.

Experimental Protocols

The following protocols are synthesized from various stability-indicating method development studies for Etizolam.

1. Acid Hydrolysis

  • Procedure: A stock solution of Etizolam (e.g., 100 µg/mL) is treated with an equal volume of an acidic solution (e.g., 0.1N or 1N HCl). The mixture is then heated (e.g., at 80°C or 100°C) for a specified duration (e.g., 2 to 7 hours).[1][2]

  • Neutralization: After the stress period, the solution is cooled to room temperature and neutralized with an equivalent concentration of a base (e.g., 0.1N or 1N NaOH).

  • Sample Preparation: The neutralized solution is diluted with a suitable solvent (e.g., methanol or mobile phase) to a final concentration appropriate for the analytical method (e.g., 10 µg/mL) and filtered through a 0.45 µm membrane filter before injection into the HPLC system.[1]

2. Alkaline Hydrolysis

  • Procedure: A stock solution of Etizolam is treated with an equal volume of an alkaline solution (e.g., 0.1N or 1N NaOH). The mixture is then heated (e.g., at 80°C or 100°C) for a specified duration (e.g., 2 to 7 hours).[1][2]

  • Neutralization: After the stress period, the solution is cooled and neutralized with an equivalent concentration of an acid (e.g., 0.1N or 1N HCl).

  • Sample Preparation: The neutralized solution is diluted and filtered as described for acid hydrolysis.[1]

3. Oxidative Degradation

  • Procedure: A stock solution of Etizolam is treated with an equal volume of a hydrogen peroxide solution (e.g., 3% or 10% H₂O₂). The mixture is then heated (e.g., at 80°C) or kept at room temperature for a specified duration (e.g., 2 to 12 hours).[1][2][3]

  • Sample Preparation: Following the stress period, the solution is diluted with a suitable solvent and filtered before analysis.[1]

4. Thermal Degradation

  • Procedure: A solid sample of Etizolam powder is spread in a petri dish and exposed to dry heat in an oven at a specified temperature (e.g., 80°C or 100°C) for a defined period (e.g., 12 hours to 7 days).[1][2]

  • Sample Preparation: After exposure, a weighed amount of the powder is dissolved in a suitable solvent, sonicated to ensure complete dissolution, and then diluted to the target concentration for analysis.[1]

5. Photolytic Degradation

  • Procedure: A solution of Etizolam is exposed to a UV light source (e.g., in a UV chamber at 27°C) for a specified duration (e.g., 48 hours to 7 days).[2][3] A control sample is kept in the dark under the same conditions to differentiate between thermal and photolytic degradation.

  • Sample Preparation: The exposed solution is then appropriately diluted and filtered for analysis.

Data Presentation: Summary of Forced Degradation Studies

The following tables summarize the quantitative data on the degradation of Etizolam under various stress conditions as reported in the literature.

Stress ConditionReagent/ParametersDurationTemperature% DegradationReference
Acid Hydrolysis0.1N HCl2 hours80°CNot Specified[1]
Acid Hydrolysis1N HCl7 days100°CNot Specified[2]
Alkaline Hydrolysis0.1N NaOH2 hours80°CNot Specified[1]
Alkaline Hydrolysis1N NaOH7 days100°CNot Specified[2]
Oxidative Degradation3% H₂O₂2 hours80°CNot Specified[1]
Oxidative Degradation3% H₂O₂7 days100°CNot Specified[2]
Oxidative Degradation10% H₂O₂12 hoursRoom TempNot Specified[3]
Thermal DegradationDry Heat12 hours80°CNot Specified[1]
Thermal DegradationDry Heat7 days100°CNot Specified[2]
Thermal DegradationDry Heat48 hours70°CNot Specified[3]
Photolytic DegradationUV Light7 daysNot SpecifiedNot Specified[2]
Photolytic DegradationUV Chamber48 hours27°CNot Specified[3]

Note: While the referenced studies confirmed degradation occurred and that their analytical methods could resolve the degradation products from the parent drug, specific percentage degradation values were not consistently reported.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the forced degradation studies of Etizolam.

Question: My chromatogram shows poor resolution between Etizolam and its degradation peaks. What should I do?

Answer: Poor resolution can be addressed by optimizing the chromatographic conditions. Consider the following adjustments:

  • Mobile Phase Composition: Vary the ratio of the organic solvent (e.g., methanol, acetonitrile) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve the separation of closely eluting peaks.

  • pH of the Mobile Phase: The pH of the buffer can significantly affect the retention of ionizable compounds. Experiment with slight adjustments to the pH to improve peak shape and resolution.

  • Column Chemistry: If optimizing the mobile phase is insufficient, consider using a different HPLC column with an alternative stationary phase (e.g., a different C18 column from another manufacturer or a phenyl-hexyl column) which may offer different selectivity.

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.

  • Gradient Elution: If isocratic elution is not providing adequate separation, developing a gradient elution method can help to resolve complex mixtures of the parent drug and its degradation products.

Question: I am observing significant baseline noise or drift in my chromatograms. What are the possible causes and solutions?

Answer: Baseline noise or drift can originate from several sources:

  • Mobile Phase Issues: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the detector. Also, check for the stability of all mobile phase components and ensure they are well-mixed.

  • Detector Malfunction: The detector lamp may be nearing the end of its lifespan, which can cause baseline noise. Refer to the instrument manual for troubleshooting the detector.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.

  • Temperature Fluctuations: Ensure the column compartment and the laboratory environment have a stable temperature, as fluctuations can affect the refractive index of the mobile phase and cause baseline drift.

Question: How can I confirm the peak purity of Etizolam in the presence of its degradation products?

Answer: Peak purity analysis is essential to ensure that the chromatographic peak of the parent drug does not co-elute with any degradation products or impurities.

  • Photodiode Array (PDA) Detector: A PDA detector is the most common tool for assessing peak purity. The software associated with the PDA detector can perform peak purity analysis by comparing the UV-Vis spectra across the peak. A "pure" peak will have consistent spectra throughout its elution.

  • Mass Spectrometry (MS): Coupling the HPLC system to a mass spectrometer provides a more definitive assessment of peak purity. By examining the mass spectra across the chromatographic peak, you can determine if more than one compound is co-eluting.

Question: What is a suitable concentration range for creating a calibration curve for Etizolam in a stability-indicating assay?

Answer: The concentration range for the calibration curve should encompass the expected concentration of Etizolam in the samples being analyzed. A typical range found in the literature is between 5-40 µg/mL or 0.5-100 µg/mL.[1][4] It is important to demonstrate linearity within this range by preparing a series of standards and plotting the peak area against the concentration. The correlation coefficient (r²) should ideally be ≥ 0.999.

Question: The percentage of degradation in my stress study is either too low (<5%) or too high (>20%). How should I adjust my stress conditions?

Answer: The goal of forced degradation is to achieve a relevant level of degradation, typically in the range of 5-20%, to demonstrate the stability-indicating nature of the analytical method.

  • If degradation is too low: Increase the intensity of the stressor. This can be achieved by increasing the concentration of the acid, base, or oxidizing agent; raising the temperature; or extending the duration of the stress period.

  • If degradation is too high: Decrease the intensity of the stressor. Use a lower concentration of the stress agent, reduce the temperature, or shorten the exposure time. It is a process of trial and error to find the optimal conditions for each stressor.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) SamplePrep Sample Preparation (Neutralization, Dilution, Filtration) Acid->SamplePrep Base Alkaline Hydrolysis (e.g., 0.1N NaOH, 80°C) Base->SamplePrep Oxidative Oxidative Stress (e.g., 3% H₂O₂, 80°C) Oxidative->SamplePrep Thermal Thermal Stress (e.g., 80°C, Dry Heat) Thermal->SamplePrep Photo Photolytic Stress (UV Light) Photo->SamplePrep HPLC HPLC Analysis (Stability-Indicating Method) SamplePrep->HPLC Data Data Analysis (Assay, % Degradation, Peak Purity) HPLC->Data Etizolam Etizolam Drug Substance Etizolam->Acid Etizolam->Base Etizolam->Oxidative Etizolam->Thermal Etizolam->Photo

Caption: Workflow for forced degradation studies of Etizolam.

Logical Relationship for Method Validation

Method_Validation Validation Stability-Indicating Method Validation (ICH Guidelines) Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Forced_Degradation Forced Degradation Samples Specificity->Forced_Degradation

Caption: Key parameters for validating a stability-indicating method.

References

Improving the limit of detection for Etizolam in forensic blood samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Etizolam in forensic blood samples. The focus is on improving the limit of detection (LOD) and ensuring accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting Etizolam in whole blood?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific method for the detection and quantification of Etizolam and its metabolites in whole blood.[1][2] Methods have been validated with limits of detection (LOD) as low as 0.5 ng/mL and limits of quantitation (LOQ) of 1 ng/mL.[3]

Q2: Is it necessary to analyze for Etizolam's metabolites?

A2: Yes, for a comprehensive toxicological assessment, it is highly recommended to include Etizolam's major metabolites, α-hydroxyetizolam and 8-hydroxyetizolam, in the analytical method.[4] The parent drug may be rapidly metabolized, and the presence of metabolites can extend the detection window.

Q3: Can immunoassay screening be used for Etizolam?

A3: Immunoassay can be used as a preliminary screening tool. Studies have shown that some benzodiazepine ELISA kits demonstrate sufficient cross-reactivity with Etizolam to produce a positive result.[5][6] However, cross-reactivity can be variable, and false positives or negatives are possible.[7][8] Therefore, all presumptive positive results from immunoassays must be confirmed by a more specific method like LC-MS/MS or GC-MS.

Q4: What are typical Etizolam concentrations found in forensic blood samples?

A4: Etizolam concentrations in blood can vary widely depending on the dosage, time of ingestion, and individual metabolism. In post-mortem cases, femoral blood concentrations have been reported with a median of 8.5 ng/mL (range 1.0-172.0 ng/mL).[9] In cases involving impaired driving, concentrations have been observed to range from <5 ng/mL to as high as 767 ng/mL.[10][11]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in LC-MS/MS Analysis
  • Question: My Etizolam peak is showing significant tailing or splitting. What could be the cause and how can I fix it?

  • Answer:

    • Column Choice: Ensure you are using a suitable column. A C18 column is commonly used for benzodiazepine analysis.[3]

    • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of basic compounds like Etizolam. Ensure the pH is appropriate to maintain a consistent ionization state. Using a mobile phase with a formic acid additive is common.[11]

    • Sample Preparation: Inadequate removal of matrix components can lead to poor chromatography. Re-evaluate your extraction procedure to ensure it is effectively removing phospholipids and other interferences.

    • Column Contamination: The column may be contaminated. Flush the column with a strong solvent wash or, if necessary, replace it.

Issue 2: Low Analyte Recovery During Sample Extraction
  • Question: My recovery of Etizolam is consistently low. How can I improve my extraction efficiency?

  • Answer:

    • Extraction Method Selection:

      • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex matrices like blood.[12] Using a polymeric sorbent can yield high recoveries.[13] Ensure the sorbent type (e.g., C18, mixed-mode cation exchange) is appropriate for Etizolam.[14]

      • Liquid-Liquid Extraction (LLE): LLE is also a viable option. Ensure the pH of the aqueous sample is adjusted to an optimal level (typically basic) to ensure Etizolam is in its non-ionized form for efficient extraction into an organic solvent.[15]

      • Supported Liquid Extraction (SLE): This technique offers an alternative to traditional LLE, often providing high analyte recoveries without the formation of emulsions.[16][17]

    • pH Adjustment: The recovery of Etizolam is highly dependent on the pH during extraction. Ensure the sample is adequately basified before extraction.

    • Solvent Choice: In LLE, the choice of extraction solvent is critical. Ethyl acetate and dichloromethane are commonly used.[15][17] A mixture of solvents may also improve recovery.

    • Evaporation and Reconstitution: Be cautious during the solvent evaporation step to prevent loss of the analyte. The reconstitution solvent should be optimized to ensure complete dissolution of the dried extract while being compatible with the initial mobile phase.

Issue 3: Significant Matrix Effects (Ion Suppression or Enhancement)
  • Question: I am observing significant ion suppression for Etizolam, affecting my limit of detection. What steps can I take to minimize this?

  • Answer:

    • Improve Sample Cleanup: Matrix effects are primarily caused by co-eluting endogenous components from the blood matrix.[18] Enhancing your sample preparation is the most effective way to combat this. Consider using phospholipid removal plates or a more rigorous SPE protocol.[11]

    • Chromatographic Separation: Optimize your LC method to achieve better separation of Etizolam from the matrix interferences. Adjusting the gradient or using a different column chemistry can help.

    • Use of an Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as Etizolam-d3, is crucial.[19] It will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.

    • Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.

Issue 4: Inconsistent Results with GC-MS Analysis
  • Question: I am having trouble getting reproducible results for Etizolam using GC-MS. What should I check?

  • Answer:

    • Derivatization: Etizolam, like many benzodiazepines, may require derivatization to improve its thermal stability and chromatographic properties for GC-MS analysis.[20] Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[21] Incomplete or inconsistent derivatization will lead to poor results. Optimize the reaction time, temperature, and reagent volume.

    • Injection Port Temperature: The injector temperature must be optimized to ensure efficient volatilization without causing thermal degradation of the analyte or its derivative.

    • Column Choice: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically suitable.[22]

Quantitative Data Summary

Table 1: Comparison of Limits of Detection (LOD) and Quantitation (LOQ) for Etizolam in Blood by LC-MS/MS

MethodLOD (ng/mL)LOQ (ng/mL)Reference
LC-MS/MS0.51[3]
LC-MS/MS1 or 55 or 25[15]
LC-MS/MS2.55[11]

Table 2: Reported Extraction Recoveries for Benzodiazepines from Blood

Extraction MethodAnalyte(s)Recovery (%)Reference
Solid Phase Extraction13 Designer Benzodiazepines35 - 90[3]
Liquid-Liquid ExtractionEtizolam and others78.8 - 114[15]
Subzero-Temp LLEEstazolam, Triazolam50.3 - 54.0 (single extraction)[23]

Experimental Protocols

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Solid-Phase Extraction (SPE)

This protocol is a generalized procedure based on common practices for benzodiazepine analysis.

  • Sample Pre-treatment:

    • To 0.5 mL of whole blood, add an appropriate volume of an internal standard working solution (e.g., Etizolam-d3).

    • Lyse the red blood cells by adding a buffer (e.g., phosphate buffer) and vortexing.

    • Perform protein precipitation by adding a solvent like acetonitrile, vortex, and centrifuge.[24]

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.

    • Load the supernatant from the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water, followed by a low-percentage organic solvent wash) to remove interferences.

    • Elute the Etizolam and internal standard with an appropriate elution solvent (e.g., a basic organic solvent mixture).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[11]

    • Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using water with a formic acid modifier (Mobile Phase A) and acetonitrile with a formic acid modifier (Mobile Phase B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[11]

    • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for Etizolam and its internal standard.[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Whole Blood Sample istd Add Internal Standard (Etizolam-d3) start->istd lysis Lysis & Protein Precipitation istd->lysis centrifuge Centrifugation lysis->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant report Final Report quant->report

Caption: Workflow for Etizolam analysis in blood by LC-MS/MS.

troubleshooting_lod cluster_sample_prep Sample Preparation Issues cluster_instrumental Instrumental Issues start Problem: High Limit of Detection (LOD) recovery Low Extraction Recovery? start->recovery matrix Significant Matrix Effects? start->matrix sensitivity Low MS Sensitivity? start->sensitivity chromatography Poor Peak Shape? start->chromatography node_rec1 Optimize Extraction pH & Solvent recovery->node_rec1 node_rec2 Change Extraction Method (e.g., SPE) recovery->node_rec2 node_mat1 Improve Sample Cleanup (e.g., Phospholipid Removal) matrix->node_mat1 node_mat2 Optimize LC Gradient for Separation matrix->node_mat2 node_sens1 Tune Mass Spectrometer sensitivity->node_sens1 node_sens2 Optimize Ion Source Parameters sensitivity->node_sens2 node_chrom1 Check Mobile Phase pH chromatography->node_chrom1 node_chrom2 Inspect/Replace LC Column chromatography->node_chrom2

Caption: Troubleshooting decision tree for improving the LOD.

References

Validation & Comparative

A Comparative Analysis of the Anxiolytic Properties of Etizolam and Alprazolam in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anxiolytic effects of Etizolam and Alprazolam, two prominent benzodiazepine analogues, based on available data from animal models. This document is intended to serve as a resource for researchers in pharmacology and neuroscience, offering a comparative overview of their mechanisms of action, and efficacy in established preclinical anxiety paradigms.

Mechanism of Action: A Shared Pathway with Subtle Differences

Both Etizolam, a thienotriazolodiazepine, and Alprazolam, a triazolobenzodiazepine, exert their anxiolytic effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] They act as positive allosteric modulators, binding to the benzodiazepine site on the GABA-A receptor complex.[1][2] This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability. This cascade of events ultimately produces a calming and anxiolytic effect.

While their fundamental mechanism is similar, subtle differences in their interaction with GABA-A receptor subtypes may account for variations in their pharmacological profiles. Research on recombinant GABA-A receptors has provided insights into these distinctions.

ParameterEtizolamAlprazolamReference
Binding Affinity (Ki, nM) to rat cortical membranes 4.57.9[3]
Potentiation of GABA-induced Cl- currents (α1β2γ2S subunit) ~73% increase~98% increase[1][3]
EC50 for GABA potentiation (α1β2γ2S subunit, nmol/l) 9256[3]

Table 1: Comparative Pharmacodynamics at the GABA-A Receptor

The data suggests that while Etizolam has a higher binding affinity for the benzodiazepine site, Alprazolam demonstrates greater efficacy in potentiating GABA-induced chloride currents at the α1β2γ2S subunit combination, which is the most common isoform of the GABA-A receptor in the brain.[3] The effects of both compounds were reported to be similar at α2β2γ2S and α3β2γ2S subunit combinations.[3]

Below is a diagram illustrating the signaling pathway.

G cluster_neuron Postsynaptic Neuron cluster_drugs Drug Action GABA_A GABA-A Receptor Chloride_Channel Chloride Ion (Cl-) Channel GABA_A->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Leads to Etizolam Etizolam Etizolam->GABA_A Binds to Benzodiazepine Site Alprazolam Alprazolam Alprazolam->GABA_A Binds to Benzodiazepine Site GABA GABA GABA->GABA_A Binds to Orthosteric Site

GABA-A Receptor Signaling Pathway

Preclinical Efficacy in Animal Models of Anxiety

Direct head-to-head comparative studies of Etizolam and Alprazolam in standardized animal models of anxiety are limited in the publicly available scientific literature. However, the anxiolytic properties of each compound have been independently characterized. The following sections describe the common behavioral paradigms used to assess anxiolytics and the expected outcomes based on the known pharmacology of these drugs.

Elevated Plus-Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, reflecting a reduction in anxiety and risk-aversion.

While direct comparative data is scarce, a study on Alprazolam demonstrated a dose-dependent increase in the percentage of time spent and entries into the open arms, indicative of its anxiolytic effect. It is anticipated that Etizolam would produce a similar dose-dependent anxiolytic response in this paradigm.

CompoundDose (mg/kg)% Time in Open Arms% Entries in Open ArmsAnimal Model
Alprazolam0.25IncreasedIncreasedRats
Alprazolam0.50IncreasedIncreasedRats
Alprazolam1.00IncreasedIncreasedRats

Table 2: Representative Data for Alprazolam in the Elevated Plus-Maze. Note: This table is illustrative of expected results and is based on findings from individual studies. A direct comparative study with Etizolam providing such data was not identified.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. The apparatus is a large, open arena. A common measure of anxiety is the time spent in the center of the field versus the periphery (thigmotaxis). Anxiolytic drugs are expected to increase the time spent in the center and potentially increase overall locomotor activity.

Studies on various benzodiazepines have shown an increase in the total distance traveled and time spent in the central zone of the open field. It is expected that both Etizolam and Alprazolam would produce similar effects, although the magnitude might differ.

CompoundDose (mg/kg)Time in CenterTotal Distance TraveledAnimal Model
Etizolam(Various)Expected to IncreaseExpected to IncreaseRodents
Alprazolam(Various)Expected to IncreaseExpected to IncreaseRodents

Table 3: Expected Outcomes in the Open Field Test. Note: This table represents generalized findings for benzodiazepines as direct comparative quantitative data for Etizolam and Alprazolam in the OFT was not available.

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a large, illuminated compartment and a small, dark compartment. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.

Both Etizolam and Alprazolam are expected to demonstrate anxiolytic effects in this paradigm by increasing the time spent in the light box.

CompoundDose (mg/kg)Time in Light CompartmentTransitionsAnimal Model
Etizolam(Various)Expected to IncreaseExpected to IncreaseRodents
Alprazolam(Various)Expected to IncreaseExpected to IncreaseRodents

Table 4: Expected Outcomes in the Light-Dark Box Test. Note: This table represents generalized findings for benzodiazepines as direct comparative quantitative data for Etizolam and Alprazolam in the Light-Dark Box test was not available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for the key behavioral tests.

Elevated Plus-Maze Protocol
  • Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated approximately 50 cm from the floor.

  • Animals: Typically adult male rats or mice. Animals are habituated to the testing room for at least 1 hour before the experiment.

  • Procedure:

    • Administer the test compound (Etizolam, Alprazolam, or vehicle) via the appropriate route (e.g., intraperitoneally) at a predetermined time before the test (e.g., 30 minutes).

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis: Score the number of entries into and the time spent in the open and closed arms. An entry is typically defined as all four paws entering an arm. The percentage of open arm entries and the percentage of time spent in the open arms are calculated as indices of anxiety.

Open Field Test Protocol
  • Apparatus: A square or circular arena (e.g., 100 x 100 cm) with walls to prevent escape. The floor is typically divided into a grid of squares, with the central squares defined as the "center zone."

  • Animals: Adult rodents, habituated to the testing room.

  • Procedure:

    • Administer the test compound or vehicle.

    • Place the animal in the center of the open field.

    • Record the animal's activity for a specified period (e.g., 10-30 minutes) using a video tracking system.

  • Data Analysis: Measure the total distance traveled, the time spent in the center versus the periphery of the arena, and the frequency of rearing and grooming behaviors.

Light-Dark Box Protocol
  • Apparatus: A box divided into a large, brightly lit compartment (approximately two-thirds of the area) and a small, dark compartment (approximately one-third of the area). An opening connects the two compartments.

  • Animals: Adult rodents, habituated to the testing room.

  • Procedure:

    • Administer the test compound or vehicle.

    • Place the animal in the center of the lit compartment, facing away from the opening.

    • Allow the animal to freely explore the apparatus for a set duration (e.g., 5-10 minutes).

    • Record the session with a video camera.

  • Data Analysis: Measure the time spent in the light and dark compartments, the latency to first enter the dark compartment, and the number of transitions between the two compartments.

G cluster_pre Pre-Test cluster_test Behavioral Testing cluster_post Post-Test Habituation Animal Habituation Drug_Admin Drug Administration (Etizolam/Alprazolam/Vehicle) Habituation->Drug_Admin EPM Elevated Plus-Maze Drug_Admin->EPM Test Paradigm OFT Open Field Test Drug_Admin->OFT Test Paradigm LDB Light-Dark Box Drug_Admin->LDB Test Paradigm Data_Recording Video Recording EPM->Data_Recording OFT->Data_Recording LDB->Data_Recording Data_Analysis Data Analysis Data_Recording->Data_Analysis

General Experimental Workflow

Summary and Future Directions

Both Etizolam and Alprazolam are effective anxiolytics that function through the positive allosteric modulation of GABA-A receptors. Pharmacodynamic data suggest that Alprazolam may be a more potent positive allosteric modulator at the most common GABA-A receptor isoform, while Etizolam exhibits a higher binding affinity.

A significant gap in the current preclinical literature is the lack of direct, head-to-head comparative studies of these two compounds in standardized behavioral models of anxiety. Such studies would be invaluable for elucidating the nuanced differences in their anxiolytic profiles, including dose-response relationships, onset and duration of action, and potential for side effects such as sedation or motor impairment. Future research should prioritize such direct comparisons to provide a more definitive understanding of the relative preclinical properties of Etizolam and Alprazolam, which can better inform clinical research and drug development efforts.

References

A Comparative Analysis of Etizolam and Lorazepam: In Vitro Binding Affinity to GABA-A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro binding affinities of Etizolam and Lorazepam to Gamma-Aminobutyric Acid type A (GABA-A) receptors. The information presented herein is compiled from experimental data to assist researchers in understanding the nuanced interactions of these two benzodiazepine analogues with their primary molecular target.

Executive Summary

Etizolam and Lorazepam are both potent allosteric modulators of the GABA-A receptor, exerting their anxiolytic, sedative, and anticonvulsant effects by enhancing GABAergic neurotransmission. While both compounds target the same receptor complex, their binding affinities can vary, influencing their pharmacological profiles. This guide summarizes the available in vitro binding data, details the experimental methodologies used to obtain this data, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The following table summarizes the in vitro binding affinity of Etizolam and Lorazepam to GABA-A receptors as determined by radioligand binding assays. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies. The data presented for Etizolam is from a competitive binding assay using [3H]flunitrazepam in rat cortical membranes[1]. While extensive searches were conducted for directly comparable in vitro data for Lorazepam under identical conditions, such data was not available in the reviewed literature. The provided Lorazepam data is from an in vivo study using [3H]Ro 15-1788 in mouse cerebral cortex, which may not be directly comparable to in vitro assays[2].

CompoundRadioligandTissue SourceAssay TypeBinding Affinity (Ki)Reference
Etizolam [3H]flunitrazepamRat Cortical MembranesIn Vitro4.5 nmol/l[1]
Lorazepam [3H]Ro 15-1788Mouse Cerebral CortexIn Vivo372 pmol/g (apparent Kd)[2]

Note on Comparability: The provided binding affinity for Lorazepam is an apparent dissociation constant (Kd) determined from an in vivo study and is presented in different units (pmol/g of tissue) compared to the in vitro Ki value for Etizolam (nmol/l). Direct conversion and comparison are not straightforward due to the fundamental differences between in vivo and in vitro experimental setups. In vivo studies are influenced by factors such as drug metabolism, distribution, and blood-brain barrier penetration, which are not present in in vitro membrane binding assays.

GABA-A Receptor Signaling Pathway

Etizolam and Lorazepam act as positive allosteric modulators of the GABA-A receptor. The binding of GABA to its receptor is enhanced in the presence of these drugs, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately results in neuronal inhibition.

GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_vesicle GABA Vesicle GABA->GABA_vesicle VGAT GABA_released GABA GABA_vesicle->GABA_released Exocytosis GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA_released->GABA_A_Receptor binds Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel opens Benzodiazepine_Site Benzodiazepine Binding Site Benzodiazepine_Site->GABA_A_Receptor Positive Allosteric Modulation Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization Cl- influx Etizolam_Lorazepam Etizolam / Lorazepam Etizolam_Lorazepam->Benzodiazepine_Site binds

Caption: GABA-A receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay for Benzodiazepine Site on GABA-A Receptors

This protocol provides a general methodology for an in vitro competitive radioligand binding assay to determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.

1. Membrane Preparation:

  • Whole brains (excluding cerebellum) from male Wistar rats are homogenized in a cold Na-K phosphate buffer (pH 7.4).

  • The homogenate is centrifuged at a low speed to remove nuclei and large debris.

  • The resulting supernatant is then centrifuged at a high speed to pellet the crude membrane fraction.

  • The pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA and other interfering substances.

  • The final membrane pellet is resuspended in the assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • The assay is performed in a final volume of 0.5 mL in Tris-HCl buffer (50 mM, pH 7.4).

  • A constant concentration of the radioligand, typically [3H]flunitrazepam (e.g., 1 nM), is added to each assay tube.

  • A range of concentrations of the unlabeled test compound (e.g., Etizolam or Lorazepam) is added to displace the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of a standard benzodiazepine, such as diazepam (e.g., 10 µM).

  • The membrane preparation (e.g., 100 µg of protein) is added to initiate the binding reaction.

  • The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.

3. Separation and Quantification:

  • The binding reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • The filters are washed quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Tissue Brain Tissue (e.g., Rat Cortex) Homogenization Homogenization Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation Supernatant1->Centrifugation2 Membrane_Pellet Membrane Pellet Centrifugation2->Membrane_Pellet Washing Washing & Resuspension Membrane_Pellet->Washing Final_Membranes Final Membrane Preparation Washing->Final_Membranes Assay_Mix Assay Mix: - Radioligand ([3H]flunitrazepam) - Test Compound (Etizolam/Lorazepam) - Buffer Final_Membranes->Assay_Mix Incubation Incubation Assay_Mix->Incubation Filtration Rapid Filtration Incubation->Filtration Washing_Filters Filter Washing Filtration->Washing_Filters Scintillation Liquid Scintillation Counting Washing_Filters->Scintillation Data_Analysis Data Analysis (IC50 & Ki Calculation) Scintillation->Data_Analysis

References

A Comparative Guide to the Validation of Analytical Methods for Etizolam Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Etizolam, a thienodiazepine analogue with various therapeutic and forensic implications, is paramount for reliable research and development. Validating an analytical method ensures its fitness for purpose, providing confidence in the data generated. This guide offers a comparative overview of common analytical techniques for Etizolam, emphasizing the critical role of Certified Reference Materials (CRMs) and providing detailed experimental protocols.

The Cornerstone of Validation: Certified Reference Materials (CRMs)

A Certified Reference Material is a highly characterized and stable material with one or more certified property values, produced under a robust quality system.[1] Using CRMs is fundamental to method validation as they provide metrological traceability, ensuring that measurements are accurate and comparable across different laboratories and over time. For Etizolam, CRMs are available from several accredited providers.

Sources for Etizolam CRMs:

  • Cerilliant: Offers Etizolam as a certified solution standard, typically at 1.0 mg/mL in methanol, suitable for LC/MS or GC/MS applications in clinical toxicology, urine drug testing, or forensic analysis.[2]

  • Cayman Chemical: Provides Etizolam as both a CRM solution (1 mg/mL in methanol) and as a neat solid Reference Material.[1][3] They also supply crucial related materials like the deuterated internal standard, Etizolam-d4, and the metabolite, α-hydroxy Etizolam.[1][3]

  • LGC Standards: Supplies high-quality pharmaceutical reference standards, including Etizolam, produced in accordance with ISO 17034.[4][5]

These CRMs are manufactured and tested to meet international standards such as ISO/IEC 17025 and ISO 17034, making them indispensable for calibrating instruments and validating methods.[1][3]

Comparison of Analytical Methods for Etizolam

Various analytical techniques have been developed and validated for the determination of Etizolam in different matrices, from pharmaceutical dosage forms to complex biological samples.[6] The choice of method depends on the required sensitivity, selectivity, and the nature of the sample. The most common confirmatory methods include High-Performance Liquid Chromatography (HPLC) and mass spectrometry-based techniques (LC-MS/MS and GC-MS).[6]

The table below summarizes the performance of several validated methods for Etizolam analysis.

Parameter RP-HPLC / UV[7] RP-HPLC / UV[8] LC-MS/MS[9] GC-MS[10] SERS (Screening)[11]
Typical Application Pharmaceutical TabletsBulk & Tablet Dosage FormForensic Blood/SerumPostmortem BloodRapid Drug Screening
Linearity Range 0.5 - 100 µg/mL100 - 600 µg/mL5 - 160 ng/mLN/A (Qualitative/Quantitative)N/A (Detection)
LOD 0.48 µg/mL0.7877 µg/mL2.5 ng/mLMethod Dependent0.17% in mixture
LOQ 1.46 µg/mL2.382 µg/mL5 ng/mLMethod DependentN/A
Accuracy (% Recovery) 98.58%99.51 - 99.77%Method DependentMethod DependentN/A
Precision (%RSD) < 2.0%Method DependentMethod DependentMethod DependentN/A
Sensitivity ModerateModerateHighHighHigh (96%)
Specificity ModerateModerateHighHighModerate (86%)

Experimental Protocols & Method Validation

A detailed protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is provided below, as it is a widely accessible and robust technique for quantifying Etizolam in pharmaceutical forms. The validation parameters are based on the International Council for Harmonisation (ICH) guidelines.

Protocol: Validated RP-HPLC Method for Etizolam in Tablets

This protocol is adapted from a validated method for Etizolam in tablet dosage form.[7]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An isocratic HPLC system with a UV-Vis detector.

  • Column: C18 Agilent (150 x 4.6 mm, 3.5 µm particle size).[7]

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and triethylamine solution, with the pH adjusted to 3.2.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 254 nm.[7]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

2. Preparation of Solutions:

  • Standard Stock Solution (using CRM): Accurately weigh and dissolve the Etizolam CRM (neat solid) or use a certified solution standard to prepare a stock solution in methanol (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the linear range (e.g., 0.5 - 100 µg/mL).[7]

  • Sample Solution (Tablets): Weigh and powder a sufficient number of tablets. Transfer a portion of the powder equivalent to a specific amount of Etizolam (e.g., 2.5 mg) into a volumetric flask, dissolve in methanol, sonicate to ensure complete dissolution, and make up the volume.[7] Centrifuge the solution and dilute further with the mobile phase to bring the concentration within the calibration range.

3. Method Validation Procedure:

  • System Suitability: Inject a standard solution six times to ensure the analytical system is working correctly. Parameters like theoretical plates, retention time, and peak area RSD should be monitored.[7][12]

  • Specificity: Inject a blank (mobile phase) and a placebo solution (containing all tablet excipients except Etizolam) to ensure no interference at the retention time of the Etizolam peak.[7]

  • Linearity: Inject the working standard solutions in triplicate. Construct a calibration curve by plotting the average peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[7]

  • Precision (Repeatability): Analyze six replicate sample preparations at 100% of the test concentration. The Relative Standard Deviation (%RSD) of the assay results should be less than 2.0%.[7][12]

  • Accuracy (Recovery): Perform recovery studies by spiking a pre-analyzed sample solution with the Etizolam CRM at three different concentration levels (e.g., 80%, 100%, and 120%). The mean percentage recovery should be within 98-102%.[7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be calculated from the calibration curve data using the standard deviation of the y-intercept and the slope (LOD = 3.3 x σ/S; LOQ = 10 x σ/S).[7][8]

  • Robustness: Intentionally vary method parameters such as flow rate (±0.1 mL/min), mobile phase composition (±2%), and pH (±0.1) to assess the method's reliability during normal use.[7][12]

Visualizing the Workflow

Diagrams created using Graphviz help to clarify complex workflows and logical relationships in the validation process.

cluster_prep Phase 1: Preparation & System Setup cluster_validation Phase 2: Method Validation (ICH Guidelines) cluster_analysis Phase 3: Analysis & Reporting CRM Obtain Etizolam CRM Prep_Std Prepare Standard Solutions CRM->Prep_Std Prep_Sample Prepare Sample Solutions Prep_Std->Prep_Sample Sys_Suit System Suitability Prep_Sample->Sys_Suit HPLC_Setup Setup HPLC System (Column, Mobile Phase) HPLC_Setup->Prep_Std Spec Specificity Sys_Suit->Spec Linearity Linearity & Range Spec->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (% Recovery) Precision->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Robust Robustness LOD_LOQ->Robust Routine_Analysis Routine Sample Analysis Robust->Routine_Analysis Report Generate Validation Report Routine_Analysis->Report

General workflow for validating an analytical method for Etizolam.

node_rect node_rect start Sample Matrix? q1 Trace Analysis (<1 µg/mL)? start->q1 q2 Forensic / Biological Sample? q1->q2 No ans_lcms Use LC-MS/MS or GC-MS q1->ans_lcms Yes q3 Rapid Field Screening? q2->q3 No (Pharmaceutical) q2->ans_lcms Yes ans_hplc Use RP-HPLC / UV q3->ans_hplc No ans_screening Use SERS / DART-MS q3->ans_screening Yes

Decision pathway for selecting an appropriate analytical method for Etizolam.

References

A Comparative Analysis of Etizolam and Triazolam Metabolism in Human Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic profiles of two commonly analyzed benzodiazepine analogues, Etizolam and Triazolam, within a human hepatocyte model. The following sections detail their primary metabolites, enzymatic pathways, and include standardized experimental protocols for reproducibility.

Comparative Metabolite Profiling

While direct comparative quantitative studies on the metabolite formation of Etizolam and Triazolam in human hepatocytes are not extensively available in the reviewed literature, a composite analysis of their individual metabolic fates reveals distinct profiles. Both compounds undergo extensive phase I metabolism, primarily through oxidation.

Etizolam is metabolized into at least seventeen different metabolites in human liver microsomes. The primary metabolic routes are hydroxylation, leading to the formation of α-hydroxyetizolam and 8-hydroxyetizolam, which are considered its major active metabolites. Other identified metabolic pathways include dihydroxylation, hydration, desaturation, methylation, oxidative deamination to an alcohol, oxidation, reduction, acetylation, and glucuronidation.[1][2][3] Hydroxylation reactions account for the majority of its metabolic transformation, suggesting this is the most significant pathway.[1][2][3] The cytochrome P450 enzymes CYP3A4, CYP2C18, and CYP2C19 are predicted to be involved in its metabolism.[4]

Triazolam is also primarily metabolized in the liver, with its biotransformation yielding two main hydroxylated metabolites: α-hydroxytriazolam and 4-hydroxytriazolam.[5][6] The formation of these metabolites is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4.[7][8] Studies using human liver microsomes have determined the kinetic parameters for the formation of these metabolites, with the Vmax for 4-hydroxytriazolam formation being higher than that for α-hydroxytriazolam, although the Vmax/Km ratios were nearly identical, indicating both pathways contribute almost equally to its intrinsic clearance.[6]

The following table summarizes the key metabolites identified for each compound in in vitro human liver systems.

FeatureEtizolamTriazolam
Primary Metabolic Pathway HydroxylationHydroxylation
Major Metabolites α-hydroxyetizolam, 8-hydroxyetizolamα-hydroxytriazolam, 4-hydroxytriazolam[5][6]
Other Identified Pathways Dihydroxylation, hydration, desaturation, methylation, oxidative deamination, oxidation, reduction, acetylation, glucuronidation[1][2][3]Glucuronidation of hydroxylated metabolites
Primary Enzyme(s) CYP3A4, CYP2C18, CYP2C19 (predicted)[4]CYP3A4[7][8]

Experimental Protocols

The following is a generalized protocol for the in vitro study of drug metabolism in cryopreserved human hepatocytes. This protocol is based on established methodologies for assessing metabolic stability and identifying metabolites.

Objective: To determine the metabolic profile of a test compound (Etizolam or Triazolam) in cryopreserved human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams Medium E with supplements)

  • Test compound (Etizolam or Triazolam) stock solution (e.g., 1 mM in DMSO)

  • Positive control substrate (e.g., a compound with known metabolic fate in hepatocytes)

  • Incubation plates (e.g., 24-well or 96-well plates)

  • Phosphate-buffered saline (PBS)

  • Collagen-coated plates

  • Humidified incubator (37°C, 5% CO2)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Hepatocyte Seeding:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cell suspension to pre-warmed hepatocyte culture medium.

    • Centrifuge the cell suspension to pellet the hepatocytes.

    • Resuspend the hepatocyte pellet in fresh culture medium and determine cell viability and density.

    • Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 x 10^6 viable cells/well).

    • Incubate the plates for a sufficient time to allow for cell attachment.

  • Incubation with Test Compound:

    • Prepare the incubation medium containing the test compound at the final desired concentration (e.g., 1 µM). The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., ≤ 0.1%).

    • Remove the culture medium from the attached hepatocytes and wash with PBS.

    • Add the incubation medium containing the test compound to the wells.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium.

    • To stop the metabolic reaction, the collected samples can be mixed with a quenching solution (e.g., cold acetonitrile).

  • Sample Analysis:

    • Analyze the collected samples using a validated analytical method, such as LC-MS/MS, to identify and quantify the parent drug and its metabolites.

    • The metabolic stability of the parent drug can be determined by monitoring its disappearance over time.

    • Metabolites can be identified by comparing their mass spectra with those of reference standards or by using high-resolution mass spectrometry for structural elucidation.

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathways of Etizolam and Triazolam.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Thaw Thaw Cryopreserved Hepatocytes Seed Seed Hepatocytes on Plates Thaw->Seed Attach Allow Cell Attachment Seed->Attach Prepare_Medium Prepare Incubation Medium with Test Compound Add_Medium Add Medium to Cells Prepare_Medium->Add_Medium Incubate Incubate at 37°C Add_Medium->Incubate Collect_Samples Collect Samples at Time Points Incubate->Collect_Samples Quench Quench Reaction Collect_Samples->Quench Analyze Analyze by LC-MS/MS Quench->Analyze

Experimental Workflow for Metabolite Profiling

G cluster_phase1 Phase I Metabolism cluster_metabolites Major Metabolites cluster_phase2 Phase II Metabolism Etizolam Etizolam Hydroxylation Hydroxylation (Major Pathway) Etizolam->Hydroxylation Other_Pathways Other Pathways (e.g., Dihydroxylation, Desaturation) Etizolam->Other_Pathways alpha_OH α-hydroxyetizolam Hydroxylation->alpha_OH eight_OH 8-hydroxyetizolam Hydroxylation->eight_OH Glucuronidation Glucuronidation alpha_OH->Glucuronidation eight_OH->Glucuronidation Conjugates Conjugated Metabolites Glucuronidation->Conjugates

Metabolic Pathway of Etizolam

G cluster_phase1 Phase I Metabolism cluster_metabolites Major Metabolites cluster_phase2 Phase II Metabolism Triazolam Triazolam Hydroxylation Hydroxylation (CYP3A4) Triazolam->Hydroxylation alpha_OH α-hydroxytriazolam Hydroxylation->alpha_OH four_OH 4-hydroxytriazolam Hydroxylation->four_OH Glucuronidation Glucuronidation alpha_OH->Glucuronidation four_OH->Glucuronidation Conjugates Conjugated Metabolites Glucuronidation->Conjugates

Metabolic Pathway of Triazolam

References

Etizolam's Anxiolytic Efficacy: A Comparative Analysis with Fellow Thienodiazepines in Preclinical Anxiety Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences in the efficacy of psychotropic compounds is paramount. This guide provides a comparative overview of the anxiolytic properties of etizolam, a thienodiazepine, in relation to other drugs within the same class, namely brotizolam, clotiazepam, and bentazepam. The comparison is based on data from established preclinical models of anxiety.

Etizolam is a thienodiazepine derivative that demonstrates a high affinity for the GABA-A receptor, acting as a positive allosteric modulator.[1] This mechanism of action is shared with other thienodiazepines and benzodiazepines, resulting in anxiolytic, sedative, anticonvulsant, and muscle relaxant effects. Notably, preclinical studies suggest that etizolam possesses an anxiolytic potency approximately 6 to 10 times greater than that of diazepam.[2]

Comparative Efficacy in Animal Models of Anxiety

Direct head-to-head comparative studies of etizolam against other thienodiazepines in standardized anxiety models are limited in the publicly available scientific literature. However, indirect comparisons and data from studies on individual compounds allow for an informed assessment of their relative anxiolytic potential.

The elevated plus-maze (EPM) and the light-dark box test are two of the most widely used apparatuses to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the EPM and the light compartment of the light-dark box.

Information on the specific anxiolytic potency of clotiazepam and bentazepam in these models, especially in direct comparison to etizolam, is sparse.

Table 1: Summary of Anxiolytic Properties of Selected Thienodiazepines

CompoundClassRelative Potency (Compared to Diazepam)Key Findings in Anxiety Models
Etizolam Thienodiazepine~6-10x more potent[2]High affinity for GABA-A receptors; potent anxiolytic effects.[1]
Brotizolam ThienodiazepineMore potent[3]Potent anticonflict effects in rats.[3]
Clotiazepam ThienodiazepineSimilar pharmacological profile to diazepamAnxiolytic properties.
Bentazepam ThienodiazepineAnxiolytic properties reportedAnxiolytic, anticonvulsant, sedative, and muscle relaxant effects.

Experimental Protocols

Detailed experimental protocols from direct comparative studies are unavailable due to the lack of such published research. However, standardized protocols for the elevated plus-maze and light-dark box tests are provided below to illustrate the methodologies used to evaluate anxiolytic drug efficacy.

Elevated Plus-Maze (EPM) Protocol (General)
  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Animals: Typically, adult male rats or mice are used.

  • Procedure:

    • Animals are habituated to the testing room for at least 60 minutes before the test.

    • The test compound (e.g., etizolam) or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

    • Each animal is placed on the central platform of the maze, facing an open arm.

    • The animal is allowed to explore the maze for a set period, typically 5 minutes.

    • Behavior is recorded by a video camera and analyzed for parameters such as:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Time spent in the closed arms.

      • Number of entries into the closed arms.

  • Data Analysis: An increase in the percentage of time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Light-Dark Box Test Protocol (General)
  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

  • Animals: Typically, adult male mice are used.

  • Procedure:

    • Animals are habituated to the testing room.

    • The test compound or vehicle is administered prior to the test.

    • Each animal is placed in the center of the illuminated compartment.

    • The animal is allowed to freely explore both compartments for a set period, typically 5-10 minutes.

    • Behavior is recorded and analyzed for parameters such as:

      • Time spent in the light compartment.

      • Number of transitions between the two compartments.

      • Latency to first enter the dark compartment.

  • Data Analysis: An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.

Signaling Pathway and Experimental Workflow

The anxiolytic effects of thienodiazepines are mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel.

GABAA_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_drugs Drug Action GABA_A GABA-A Receptor Cl_channel Chloride (Cl-) Channel (Open) GABA_A->Cl_channel Opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability (Anxiolysis) Hyperpolarization->Reduced_Excitability Thieno Thienodiazepine (e.g., Etizolam) Thieno->GABA_A Positive Allosteric Modulation GABA GABA GABA->GABA_A Binds

Caption: Thienodiazepine Signaling Pathway

Anxiolytic_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Drug_Admin Drug Administration Animal_Acclimation->Drug_Admin Drug_Prep Drug Preparation (Etizolam vs. Comparators) Drug_Prep->Drug_Admin Behavioral_Test Behavioral Testing (Elevated Plus-Maze or Light-Dark Box) Drug_Admin->Behavioral_Test Data_Collection Video Recording & Behavioral Scoring Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Comparative Efficacy Results Data_Analysis->Results

Caption: Experimental Workflow for Anxiolytic Testing

References

Validating Etizolam: A Comparative Guide to Purity and Identity Analysis Using NIST-Traceable Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of Etizolam purity and identity, with a focus on the use of National Institute of Standards and Technology (NIST) traceable standards. Accurate determination of a compound's purity and identity is a critical step in research and drug development, ensuring the reliability and reproducibility of experimental results. This document outlines detailed experimental protocols, presents quantitative performance data for various analytical techniques, and offers a clear comparison to aid in the selection of the most appropriate method for your research needs.

The Importance of NIST-Traceable Standards

While direct Standard Reference Materials (SRMs) for Etizolam from NIST may not be readily available, the use of Certified Reference Materials (CRMs) from accredited suppliers is the cornerstone of robust analytical validation. These CRMs are produced under stringent quality systems, such as ISO 17034, and their certified values are traceable to higher-order standards, often maintained by national metrology institutes like NIST. This traceability ensures that measurements are accurate, comparable across different laboratories, and anchored to a recognized standard. The NIST WebBook of chemical data provides essential, publicly available information about Etizolam, including its chemical formula (C₁₇H₁₅ClN₄S) and molecular weight (342.846 g/mol ), which are fundamental for its identification.[1][2]

Comparison of Analytical Techniques

The selection of an analytical method for Etizolam validation depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

Data Presentation: Quantitative Performance

The following tables summarize the quantitative performance of these methods based on published literature.

Table 1: High-Performance Liquid Chromatography (HPLC)

ParameterReported ValuesReference
Linearity Range0.5 - 100 µg/mL[3]
100 - 600 µg/mL[4]
5 - 40 µg/mL[1]
4 - 50 µg/mL[5]
5 - 15 µg/mL[6]
Correlation Coefficient (r²)>0.999[3][5]
Limit of Detection (LOD)0.48 µg/mL[3]
0.7877 µg/mL[4]
0.391855 µg/mL[1]
1.5 µg/mL[5]
0.06 µg/mL[7]
Limit of Quantification (LOQ)1.46 µg/mL[3]
2.382 µg/mL[4]
0.18 µg/mL[7]
Accuracy (% Recovery)98.58 ± 0.32%[3]
99.51 - 99.77%[4]
99.98 - 100.09%[5]
Precision (% RSD)< 2.0%[3]
Intraday: 0.23%, Interday: 0.33%[4]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterReported ValuesReference
ApplicationIdentification and quantification in postmortem blood[8][9]
Linearity RangeNot explicitly stated for purity, method validated for alprazolam quantification and adapted for etizolam.[8]
Limit of Detection (LOD)Not explicitly stated for purity analysis. Method detected 90 ng/mL in a blood sample.[8]
Limit of Quantification (LOQ)Not explicitly stated for purity analysis.
Accuracy (% Recovery)> 74% for a broad range of benzodiazepines.[10]
Precision (% RSD)< 11.1% for a broad range of benzodiazepines.[10]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterReported ValuesReference
ApplicationQuantification in blood and plasma[2][11][12]
Linearity Range1 - 200 ng/mL[11][12]
3 - 2000 ng/mL[2]
Limit of Detection (LOD)0.5 ng/mL[11][12]
Limit of Quantification (LOQ)1 ng/mL[11][12]
5 or 25 ng/mL (analyte dependent)[11]
Accuracy (% Nominal)98 - 102%[2]
Precision (% CV)≤ 4.5%[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of results. The following are generalized protocols for the analysis of Etizolam purity and identity.

Identity Verification Workflow

A fundamental step in the validation process is the confirmation of the chemical identity of the Etizolam sample.

Etizolam Identity Verification Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Analysis cluster_3 Data Comparison and Confirmation Sample Etizolam Sample Dissolution Dissolve in appropriate solvent (e.g., Methanol) Sample->Dissolution CRM NIST-Traceable Etizolam CRM CRM->Dissolution FTIR FTIR Spectroscopy Dissolution->FTIR NMR NMR Spectroscopy Dissolution->NMR GCMS GC-MS Analysis Dissolution->GCMS LCMSMS LC-MS/MS Analysis Dissolution->LCMSMS CompareSpectra Compare Spectra (IR, NMR, Mass Spectra) FTIR->CompareSpectra NMR->CompareSpectra GCMS->CompareSpectra CompareRT Compare Retention Times GCMS->CompareRT LCMSMS->CompareSpectra LCMSMS->CompareRT Confirmation Identity Confirmed CompareSpectra->Confirmation CompareRT->Confirmation Etizolam Purity Validation Workflow cluster_0 Preparation cluster_1 Analytical Method cluster_2 Data Analysis cluster_3 Purity Calculation and Reporting CRM NIST-Traceable Etizolam CRM Prepare_Standards Prepare Calibration Standards CRM->Prepare_Standards Sample Etizolam Sample (Unknown Purity) Prepare_Sample Prepare Sample Solution Sample->Prepare_Sample HPLC HPLC Analysis Prepare_Standards->HPLC GCMS GC-MS Analysis Prepare_Standards->GCMS LCMSMS LC-MS/MS Analysis Prepare_Standards->LCMSMS Prepare_Sample->HPLC Prepare_Sample->GCMS Prepare_Sample->LCMSMS Cal_Curve Generate Calibration Curve HPLC->Cal_Curve Identify_Impurities Identify and Quantify Impurities HPLC->Identify_Impurities GCMS->Cal_Curve GCMS->Identify_Impurities LCMSMS->Cal_Curve LCMSMS->Identify_Impurities Quantify Quantify Etizolam in Sample Cal_Curve->Quantify Calc_Purity Calculate % Purity Quantify->Calc_Purity Identify_Impurities->Calc_Purity Report Generate Validation Report Calc_Purity->Report

References

A Comparative Analysis of the Receptor Binding Profiles of Etizolam and Other Novel Psychoactive Substances

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the receptor binding affinities of etizolam, a thienodiazepine, and other prominent classes of novel psychoactive substances (NPS), including designer benzodiazepines, synthetic cannabinoids, and synthetic cathinones. The data presented is compiled from various preclinical studies and aims to offer a quantitative basis for understanding the pharmacological similarities and differences among these compounds.

Etizolam: A High-Affinity Modulator of GABA-A Receptors

Etizolam is structurally related to the benzodiazepine class of drugs and exerts its primary pharmacological effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. It binds to the benzodiazepine site on this receptor complex, enhancing the inhibitory effects of the endogenous neurotransmitter GABA. This potentiation of GABAergic neurotransmission is responsible for its anxiolytic, sedative-hypnotic, and muscle relaxant properties.[1][2][3] Studies have shown that etizolam possesses a high affinity for the GABA-A receptor, comparable to or even greater than some traditional benzodiazepines like diazepam and alprazolam.[4] The sedative effects of etizolam are primarily mediated by its action on α1-containing GABA-A receptors, while its anxiolytic effects are associated with α2 and α3 subunits.[1][2]

Comparative Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, in nM) of etizolam and a selection of other novel psychoactive substances at key central nervous system receptors. Lower Ki values indicate a higher binding affinity. It is important to note that the data is collated from multiple sources and experimental conditions may vary.

Table 1: Binding Affinities (Ki, nM) at GABA-A Receptor Subtypes

CompoundClassα1β3γ2α2β3γ2α3β3γ2α5β3γ2Reference(s)
Etizolam Thienodiazepine4.5 (rat cortical membranes)Similar to AlprazolamSimilar to Alprazolam-[4]
DiazepamBenzodiazepine64 ± 261 ± 10102 ± 731 ± 5[5]
AlprazolamBenzodiazepine7.9 (rat cortical membranes)---[4]
FlubromazolamDesigner Benzodiazepine----
ClonazolamDesigner Benzodiazepine----
DiclazepamDesigner Benzodiazepine----
JWH-018Synthetic Cannabinoid>1000---
MDPVSynthetic Cathinone>10000---

Data for some designer benzodiazepines, synthetic cannabinoids, and synthetic cathinones at specific GABA-A receptor subtypes is limited in the reviewed literature.

Table 2: Binding Affinities (Ki, nM) at Cannabinoid Receptors

CompoundClassCB1CB2Reference(s)
Etizolam ThienodiazepineNo significant binding reportedNo significant binding reported
JWH-018Synthetic Cannabinoid9.00 ± 5.002.94 ± 2.65[6]
JWH-210Synthetic Cannabinoid0.46 ± 0.180.69 ± 0.23[7]
JWH-250Synthetic Cannabinoid11 ± 233 ± 11[7]
AM-2201Synthetic Cannabinoid1.0 ± 0.12.6 ± 0.4[6]

Table 3: Binding Affinities (Ki, nM) at Monoamine Transporters

CompoundClassDATSERTNETReference(s)
Etizolam ThienodiazepineNo significant binding reportedNo significant binding reportedNo significant binding reported
MDPVSynthetic Cathinone2.2 ± 0.43370 ± 56038.6 ± 6.4[8]
Mephedrone (4-MMC)Synthetic Cathinone1270 ± 210479 ± 79362 ± 60[8]
Methylone (MDMC)Synthetic Cathinone1630 ± 270114 ± 19526 ± 87[8]
α-PVPSynthetic Cathinone14.2 ± 2.42610 ± 43039.4 ± 6.5[8]

Signaling Pathways and Experimental Workflow

The primary mechanism of action for etizolam involves the enhancement of GABA-A receptor function. The following diagram illustrates this signaling pathway.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A GABA-A Receptor Cl_channel Chloride (Cl⁻) Channel GABA_A->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_channel->Hyperpolarization Cl⁻ Influx GABA GABA GABA->GABA_A Binds to Orthosteric Site Etizolam Etizolam Etizolam->GABA_A Binds to Allosteric (Benzodiazepine) Site Etizolam->GABA Enhances GABA Binding

Caption: Signaling pathway of Etizolam at the GABA-A receptor.

The determination of receptor binding affinities typically involves a radioligand binding assay. The following diagram outlines a general experimental workflow for a competitive binding assay.

Experimental_Workflow start Start: Prepare Receptor Source (e.g., cell membranes, brain tissue homogenate) incubation Incubate receptor preparation with: - Radioligand (fixed concentration) - Unlabeled Test Compound (varying concentrations) start->incubation separation Separate Bound and Free Radioligand (e.g., filtration, centrifugation) incubation->separation quantification Quantify Radioactivity of Bound Ligand (e.g., liquid scintillation counting) separation->quantification analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantification->analysis end End: Determine Binding Affinity (Ki) analysis->end

Caption: General workflow for a competitive radioligand binding assay.

Experimental Protocols

The following are generalized protocols for radioligand binding assays for the GABA-A receptor and monoamine transporters, based on methodologies cited in the scientific literature. Specific parameters may vary between studies.

Radioligand Competition Binding Assay for GABA-A Receptors

1. Membrane Preparation:

  • Rodent cerebral cortex or cells expressing recombinant GABA-A receptors are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • The supernatant is then centrifuged at high speed (e.g., 20,000-40,000 x g) to pellet the membranes.

  • The membrane pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.

  • The final pellet is resuspended in assay buffer and the protein concentration is determined.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order: assay buffer, a fixed concentration of a radioligand that binds to the benzodiazepine site (e.g., [³H]flunitrazepam or [³H]Ro15-1788), varying concentrations of the unlabeled test compound (e.g., etizolam or another NPS), and the prepared membrane suspension.

  • Non-specific binding is determined in the presence of a high concentration of a known benzodiazepine site ligand (e.g., clonazepam or diazepam).

  • The plates are incubated at a specific temperature (e.g., 0-4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • The filters are washed rapidly with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)

1. Preparation of Synaptosomes or Transfected Cells:

  • For synaptosomes, specific brain regions rich in the transporter of interest (e.g., striatum for DAT) are homogenized in a sucrose buffer. The homogenate is centrifuged to obtain a crude synaptosomal pellet.

  • Alternatively, cell lines (e.g., HEK293) stably expressing the human recombinant dopamine, serotonin, or norepinephrine transporter are used.

2. Binding Assay:

  • The assay is conducted in a similar manner to the GABA-A receptor assay.

  • A specific radioligand for each transporter is used:

    • DAT: [³H]WIN 35,428 or [³H]cocaine

    • SERT: [³H]citalopram or [³H]paroxetine

    • NET: [³H]nisoxetine or [³H]mazindol

  • Non-specific binding is determined using a high concentration of a known inhibitor for the respective transporter (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET).

  • The incubation conditions (temperature and time) are optimized for each transporter to reach equilibrium.

3. Separation, Quantification, and Data Analysis:

  • The separation of bound and free radioligand, quantification of radioactivity, and data analysis to determine IC50 and Ki values are performed as described for the GABA-A receptor assay.

Disclaimer: This guide is intended for informational purposes for a scientific audience and does not endorse the use of any of the substances discussed. The data presented is for research and drug development applications.

References

Safety Operating Guide

Proper Disposal Procedures for Atizoram: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals to manage chemical waste responsibly.

Pre-Disposal Risk Assessment

Before handling or disposing of Atizoram, a thorough risk assessment is mandatory.[4][5][6] This assessment should carefully evaluate the known and potential hazards associated with the compound.[4] Given the lack of specific data for this compound, it is prudent to treat it as a potentially hazardous substance.

Table 1: Key Factors for Chemical Risk Assessment

FactorDescriptionConsiderations for this compound (Assumed)
Toxicity The potential of a substance to cause harm if inhaled, ingested, or absorbed through the skin.[4]Assume moderate to high toxicity. Review any available preliminary data.
Reactivity The tendency of a substance to undergo a chemical reaction, potentially creating a hazard (e.g., explosion, release of toxic gas).[4]Review the chemical structure for reactive functional groups. Avoid mixing with incompatible materials.[2][7]
Flammability The ability of a substance to ignite and burn.[4]Check for a low flash point or autoignition temperature. Store away from ignition sources.[8]
Corrosiveness The potential for a substance to damage living tissue or materials upon contact.[4]Assess the pH of solutions. Assume it may be corrosive to skin, eyes, and metals.

Personal Protective Equipment (PPE)

Due to the unknown hazard profile of this compound, stringent use of appropriate Personal Protective Equipment (PPE) is required to prevent exposure.[9][10][11][12]

Table 2: Recommended PPE for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a full-face shield.[10][12][13]Protects against splashes, aerosols, and accidental contact with the face and eyes.[10][13]
Hand Protection Chemically resistant gloves (e.g., nitrile).[13]Prevents skin absorption. The specific glove material should be selected based on the solvent used with this compound.
Body Protection A lab coat, and for larger quantities or higher risk procedures, a chemically resistant apron or coveralls.[10][12][13]Protects the skin and personal clothing from contamination.[10][13]
Respiratory Protection Use in a certified chemical fume hood.[14] If there is a risk of aerosolization outside of a hood, a respirator may be necessary.Minimizes the risk of inhaling powders or vapors.
Footwear Closed-toe shoes.[13]Protects feet from spills.

Step-by-Step Disposal Protocol for this compound

Improper disposal of laboratory chemicals is unsafe and illegal.[15] this compound and materials contaminated with it must be disposed of as hazardous waste.[1][2]

Experimental Protocol: Segregation and Collection of this compound Waste

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area in the lab, at or near the point of generation, for collecting hazardous waste.[7][8] This area must be under the control of laboratory personnel.

  • Select an Appropriate Waste Container:

    • Use a container that is compatible with this compound and any solvents used. Plastic containers are often preferred.[8]

    • The container must be in good condition, with a secure, leak-proof lid.[2]

    • Leave approximately 10% of headspace in liquid waste containers to allow for expansion.[15]

  • Label the Waste Container:

    • Attach a hazardous waste label to the container before adding any waste.[2]

    • Clearly write the full chemical name "this compound waste" and list all other constituents (e.g., solvents) with their approximate percentages.[2] Do not use abbreviations.

    • Mark the date when the first waste was added to the container.[2]

  • Segregate Waste Streams:

    • Do not mix this compound waste with other, incompatible waste streams.[2][7] For example, keep acidic and basic wastes separate, and do not mix oxidizers with flammable organic materials.[7]

    • Collect solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a separate, clearly labeled container from liquid waste.

  • Store Waste Safely:

    • Keep waste containers closed at all times, except when adding waste.[1][2]

    • Store the containers in the designated SAA.[7]

    • Use secondary containment (such as a plastic tub) for liquid waste containers to catch any potential leaks.[2]

  • Arrange for Disposal:

    • Once the waste container is full or has been in the SAA for a specified period (e.g., one year for partially filled containers), arrange for its collection through your institution's EHS department or a licensed hazardous waste disposal service.[7][8]

    • Do not dispose of this compound down the drain or in the regular trash.[1][2][16]

Protocol: Decontamination of Empty this compound Containers

  • Triple Rinse Procedure: An empty container that held this compound must be properly decontaminated before it can be disposed of as non-hazardous waste.[1]

    • Rinse the container three times with a solvent capable of dissolving this compound.

    • Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[1]

    • The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[2] Subsequent rinseates may also need to be collected, depending on institutional policy.

  • Container Disposal:

    • After triple rinsing and allowing the container to air dry, deface or remove all hazardous labels.[1][2]

    • Dispose of the clean, empty container in the regular trash or glass disposal bin, as appropriate.[1][2]

Mandatory Visualizations

G cluster_start Start: this compound Waste Generation cluster_assessment Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Disposal start Generate this compound Waste (Liquid or Solid) assess Is waste liquid or solid? start->assess liquid_waste Liquid Waste Stream assess->liquid_waste Liquid solid_waste Solid Waste Stream assess->solid_waste Solid liquid_container Collect in compatible, labeled liquid waste container with secondary containment. liquid_waste->liquid_container solid_container Collect in compatible, labeled solid waste container. solid_waste->solid_container store Store sealed container in Satellite Accumulation Area (SAA) liquid_container->store solid_container->store full Container Full or Storage Time Limit Reached? store->full pickup Arrange for Hazardous Waste Pickup via EHS full->pickup Yes continue_collection Continue Collection full->continue_collection No continue_collection->store

Caption: this compound Waste Disposal Workflow.

G cluster_hierarchy Waste Management Hierarchy node1 Most Preferred A 1. Source Reduction & Substitution (Use less hazardous alternatives, reduce experiment scale) node2 Least Preferred B 2. Reuse or Redistribution (Share surplus material with other labs) A->B C 3. Treatment & Reclamation (Neutralize or recycle if feasible) B->C D 4. Disposal (Responsible disposal as hazardous waste) C->D

References

Personal protective equipment for handling Atizoram

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Atizoram has been located. The following guidance is based on the safety profiles of structurally similar compounds, such as Etizolam, and general principles for handling potentially hazardous research chemicals. This compound is a bicyclic nitrogen-containing heterocyclic compound, and it should be handled with extreme caution, assuming it may possess significant health risks.[1] Users must conduct their own risk assessment before use.

Hazard Identification and Personal Protective Equipment (PPE)

Given the lack of specific toxicity data for this compound, a precautionary approach is essential. Based on the hazards associated with the structurally related compound Etizolam, this compound should be considered potentially toxic if ingested or in contact with skin, a skin and eye irritant, and may have the potential for long-term health effects such as carcinogenicity and reproductive harm.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesChemical splash-proof, conforming to ANSI Z87.1 standards.Protects eyes from splashes of liquids or airborne powder.
Hand Protection Nitrile GlovesDouble-gloving is recommended. Ensure gloves are regularly inspected for tears or contamination.Prevents skin contact with the chemical.
Body Protection Laboratory CoatFully buttoned, long-sleeved.Protects skin and personal clothing from contamination.
Respiratory Protection Fume HoodAll handling of solid this compound or solutions should be conducted in a certified chemical fume hood.Prevents inhalation of airborne particles or vapors.
Foot Protection Closed-toe ShoesMade of a non-porous material.Protects feet from spills.

Safe Handling and Operational Plan

2.1. Engineering Controls:

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Eyewash Station and Safety Shower: Ensure immediate access to a functional eyewash station and safety shower in the event of accidental exposure.

2.2. Procedural Steps for Handling:

  • Preparation:

    • Designate a specific area within the laboratory for handling this compound.

    • Assemble all necessary equipment and reagents before starting work.

    • Ensure the fume hood is operational and the sash is at the appropriate height.

    • Put on all required PPE.

  • Weighing and Aliquoting (for solid this compound):

    • Perform all weighing and aliquoting of solid this compound within the fume hood.

    • Use a spatula and weighing paper to handle the solid. Avoid creating dust.

    • If preparing a solution, add the solvent to the weighed this compound slowly to prevent splashing.

  • Handling Solutions:

    • Clearly label all containers with the chemical name, concentration, date, and hazard information.

    • Use appropriate glassware and ensure it is free from cracks or defects.

    • When transferring solutions, use a pipette or other suitable dispensing device to avoid spills.

  • Post-Handling:

    • Decontaminate the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

    • Properly dispose of all contaminated disposable materials (see Section 3).

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water after removing PPE.

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling & Decontamination prep_area Designate Work Area gather_materials Assemble Equipment & Reagents prep_area->gather_materials check_hood Verify Fume Hood Operation gather_materials->check_hood don_ppe Don PPE check_hood->don_ppe weigh Weigh Solid this compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve handle_solution Use in Experiment dissolve->handle_solution decontaminate Decontaminate Work Surface handle_solution->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Remove PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

Disposal Plan

Due to its potential environmental persistence and toxicity, this compound and all associated waste must be disposed of as hazardous chemical waste. Nitrogen-containing heterocyclic compounds can be particularly harmful to aquatic life.

3.1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, weighing paper, and disposable labware, in a dedicated, clearly labeled hazardous waste bag within a rigid, sealed container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatible.

  • Sharps:

    • Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.

3.2. Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic").

  • Storage: Store waste containers in a designated, secure secondary containment area away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of all this compound waste through a licensed hazardous waste disposal company. The preferred method of disposal for such compounds is high-temperature incineration.[2]

  • Documentation: Maintain a record of all disposed waste in accordance with institutional and regulatory requirements.

Emergency Procedures

Emergency SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department immediately.

References

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